EPI-7170
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C22H28Cl3NO6S |
|---|---|
分子量 |
540.9 g/mol |
IUPAC名 |
N-[(2R)-3-[4-[2-[3,5-dichloro-4-[(2S)-3-chloro-2-hydroxypropoxy]phenyl]propan-2-yl]phenoxy]-2-hydroxypropyl]methanesulfonamide |
InChI |
InChI=1S/C22H28Cl3NO6S/c1-22(2,15-8-19(24)21(20(25)9-15)32-12-16(27)10-23)14-4-6-18(7-5-14)31-13-17(28)11-26-33(3,29)30/h4-9,16-17,26-28H,10-13H2,1-3H3/t16-,17-/m1/s1 |
InChIキー |
DCXVYXPVNSMWPG-IAGOWNOFSA-N |
異性体SMILES |
CC(C)(C1=CC=C(C=C1)OC[C@@H](CNS(=O)(=O)C)O)C2=CC(=C(C(=C2)Cl)OC[C@@H](CCl)O)Cl |
正規SMILES |
CC(C)(C1=CC=C(C=C1)OCC(CNS(=O)(=O)C)O)C2=CC(=C(C(=C2)Cl)OCC(CCl)O)Cl |
製品の起源 |
United States |
Foundational & Exploratory
The Core Mechanism of EPI-7170: A Technical Guide to a Novel Androgen Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
EPI-7170 is a novel, second-generation antagonist of the androgen receptor (AR) that operates through a distinct mechanism of action, setting it apart from conventional anti-androgen therapies. This document provides a comprehensive technical overview of the core mechanism of this compound, detailing its molecular interactions, cellular effects, and preclinical efficacy. By targeting the N-terminal domain (NTD) of the AR, this compound effectively inhibits the transcriptional activity of both full-length AR and constitutively active AR splice variants (AR-Vs), which are key drivers of resistance to current prostate cancer therapies. This guide synthesizes the available quantitative data, outlines key experimental protocols, and visualizes the critical pathways and workflows to offer a detailed resource for the scientific community.
Introduction: A New Paradigm in Androgen Receptor Inhibition
The androgen receptor, a ligand-activated transcription factor, is a critical driver of prostate cancer growth and progression. While first and second-generation anti-androgens targeting the C-terminal ligand-binding domain (LBD) have shown clinical benefit, the emergence of resistance, often mediated by AR splice variants that lack the LBD, remains a significant challenge. This compound, a ralaniten analogue, represents a significant advancement by targeting the intrinsically disordered N-terminal domain (NTD) of the AR, a region essential for the transcriptional activity of both full-length AR and AR-Vs.[1][2] This novel mechanism allows this compound to overcome a primary mechanism of resistance to LBD-targeted therapies.
Molecular Mechanism of Action: Targeting the AR N-Terminal Domain
This compound functions as a potent antagonist of the AR NTD, a region that lacks a well-defined structure and is crucial for the recruitment of co-regulatory proteins and the initiation of transcription.[3][4]
Binding and Conformational Induction
Molecular dynamics simulations have revealed that this compound binds to the Tau-5 region within the AR-NTD.[4] This binding is not a simple lock-and-key interaction but rather an induction of a partially folded, collapsed helical state in the intrinsically disordered NTD.[4] This conformational change is thought to prevent the necessary interactions between the AR and the transcriptional machinery, thereby inhibiting gene expression.[4] Computational studies suggest that this compound binds more tightly to the AR than its predecessor, EPI-002, due to a network of intermolecular interactions that better stabilize this collapsed helical conformation.[3][4] While non-covalent binding is the initial step, it is hypothesized that the chlorohydrin group on this compound may subsequently form a covalent bond with specific cysteine residues within the AR-NTD, further solidifying its inhibitory action.[4]
Inhibition of Transcriptional Activity
By binding to the NTD, this compound effectively blocks the transcriptional activity of both full-length AR and AR splice variants, most notably AR-V7.[1][2][5] This dual activity is a key advantage of this compound. In preclinical models, this compound has been shown to inhibit the expression of AR-regulated genes such as PSA (KLK3), FKBP5, TMPRSS2, and NKX3.1.[3] Furthermore, it also downregulates the expression of genes specifically regulated by AR-V7, including UBE2C, CDC20, Akt1, and CYCLIN A2.[6]
Cellular and In Vivo Effects of this compound
The molecular mechanism of this compound translates into significant anti-proliferative and anti-tumor effects in preclinical models of castration-resistant prostate cancer (CRPC).
Inhibition of Cell Proliferation and Cell Cycle Arrest
This compound has demonstrated potent inhibition of cell proliferation in enzalutamide-resistant prostate cancer cell lines, such as VCaP-ENZR and C4-2B-ENZR.[1][7] Mechanistically, this is achieved through cell cycle arrest. Treatment with this compound leads to an increase in the G1 phase population and a corresponding decrease in the S phase, indicating a blockage of cell cycle progression.[1][5][7] This is accompanied by a reduction in the protein levels of key cell cycle regulators, including CDK4, cyclin D1, and cyclin A2.[1][5][7]
Synergistic Activity with Enzalutamide (B1683756)
A significant finding from preclinical studies is the synergistic anti-proliferative effect of this compound when combined with the LBD-targeted anti-androgen, enzalutamide.[2][5] This combination therapy is particularly effective in enzalutamide-resistant cells that express AR-V7.[2][5] The combination leads to a more profound inhibition of DNA synthesis and cell proliferation than either agent alone.[5][7] This synergistic interaction provides a strong rationale for clinical investigation of this combination in CRPC patients who have developed resistance to enzalutamide.
In Vivo Antitumor Activity
In xenograft models of CRPC, orally administered this compound has demonstrated significant anti-tumor activity.[1][6] It has been shown to reduce tumor volume and the levels of both full-length AR and AR-V7 in harvested xenografts.[1][7] When combined with enzalutamide, this compound enhances the anti-tumor effect in enzalutamide-resistant preclinical models.[2][5]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in various preclinical studies.
Table 1: In Vitro Potency of this compound
| Assay | Cell Line | Parameter | Value | Reference |
| Androgen-induced PSA-luciferase activity | LNCaP | IC50 | 1.1 µM | [3] |
| Androgen-induced proliferation | C4-2B-ENZR | IC50 | ~5 µM | [5] |
| Inhibition of AR-V7 transcriptional activity | LNCaP | Concentration for effect | 5 µM | [3] |
Table 2: In Vivo Efficacy of this compound
| Model | Treatment | Dosage | Outcome | Reference |
| Male NOD/SCID mice with xenografts | This compound | 30 mg/kg, daily oral | Significant reduction in tumor volume | [1][7] |
| Castrated hosts with LNCaP xenografts | This compound | 23.3 mg/kg, daily oral | Significant reduction of tumor burden | [6] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments used to characterize the mechanism of action of this compound.
Luciferase Reporter Assay for AR Transcriptional Activity
-
Objective: To quantify the inhibitory effect of this compound on the transcriptional activity of full-length AR and AR-Vs.
-
Methodology:
-
Prostate cancer cells (e.g., LNCaP) are transiently co-transfected with a luciferase reporter plasmid containing androgen-response elements (e.g., PSA(6.1kb)-luciferase or V7BS3-luciferase) and an expression vector for AR-V7 if required.
-
Cells are pre-treated with varying concentrations of this compound or vehicle control for a specified period (e.g., 1 hour).
-
Androgen (e.g., 1 nM R1881) is added to stimulate full-length AR activity.
-
After a further incubation period (e.g., 24 hours), cells are lysed, and luciferase activity is measured using a luminometer.
-
Luciferase values are normalized to total protein concentration to account for differences in cell number.
-
IC50 values are calculated from dose-response curves.
-
Cell Proliferation Assay
-
Objective: To determine the effect of this compound on the proliferation of prostate cancer cells.
-
Methodology:
-
Cells (e.g., VCaP-ENZR, C4-2B-ENZR) are seeded in multi-well plates.
-
Cells are treated with a range of concentrations of this compound, enzalutamide, or a combination of both.
-
After a defined incubation period (e.g., 24 or 48 hours), cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Blue.
-
Absorbance or fluorescence is measured, and the percentage of cell growth inhibition is calculated relative to vehicle-treated controls.
-
Cell Cycle Analysis
-
Objective: To investigate the effect of this compound on cell cycle distribution.
-
Methodology:
-
Prostate cancer cells are treated with this compound (e.g., 3.5 µM) or vehicle for a specified time (e.g., 48 hours).
-
Cells are harvested, washed with PBS, and fixed in cold ethanol.
-
Fixed cells are treated with RNase A and stained with a DNA-intercalating dye such as propidium (B1200493) iodide.
-
The DNA content of individual cells is analyzed by flow cytometry.
-
The percentage of cells in G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software.
-
Western Blot Analysis
-
Objective: To determine the effect of this compound on the protein expression of AR, AR-Vs, and cell cycle regulators.
-
Methodology:
-
Cells are treated with this compound as required.
-
Whole-cell lysates are prepared, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., AR-NTD, CDK4, cyclin D1, cyclin A2, β-actin).
-
After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence detection system.
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Methodology:
-
Human prostate cancer cells (e.g., LNCaP) are subcutaneously injected into immunocompromised mice (e.g., NOD/SCID).
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
This compound is administered orally at a specified dose and schedule (e.g., 30 mg/kg daily).
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors are excised for further analysis, such as Western blotting or immunohistochemistry.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and the general workflow of the experiments used to characterize its mechanism.
Caption: Mechanism of this compound action on AR signaling.
Caption: this compound induces G1 cell cycle arrest.
Caption: General experimental workflow for this compound characterization.
Conclusion
This compound represents a promising therapeutic agent for the treatment of advanced prostate cancer, particularly in the context of resistance to current standards of care. Its unique mechanism of targeting the AR-NTD allows for the inhibition of both full-length AR and AR splice variants, addressing a critical unmet need in the management of CRPC. The synergistic activity of this compound with enzalutamide further highlights its potential as part of a combination therapy strategy. This technical guide provides a foundational understanding of the core mechanism of this compound, which will be valuable for researchers and clinicians working to advance the treatment of prostate cancer. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this novel AR antagonist. A clinical trial with the next-generation compound, EPI-7386, is ongoing.[3][4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Combination therapy with androgen receptor N-terminal domain antagonist this compound and enzalutamide yields synergistic activity in AR-V7-positive prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Small molecules targeting the disordered transactivation domain of the androgen receptor induce the formation of collapsed helical states - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combination therapy with androgen receptor N‐terminal domain antagonist EPI‐7170 and enzalutamide yields synergistic activity in AR‐V7‐positive prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ralaniten Sensitizes Enzalutamide-Resistant Prostate Cancer to Ionizing Radiation in Prostate Cancer Cells that Express Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
EPI-7170: A Technical Whitepaper on a Novel Androgen Receptor N-Terminal Domain Antagonist
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The androgen receptor (AR) is a critical driver of prostate cancer progression. While current therapies predominantly target the ligand-binding domain (LBD) of the AR, the emergence of resistance, often mediated by AR splice variants (AR-Vs) that lack the LBD, presents a significant clinical challenge. EPI-7170, a ralaniten analogue, is a potent, orally bioavailable antagonist of the AR N-terminal domain (NTD). This domain is essential for the transcriptional activity of both full-length AR and AR-Vs, making it a compelling therapeutic target. This whitepaper provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical efficacy, and the methodologies of key experimental assays used in its characterization.
Introduction: The Androgen Receptor and the Rationale for NTD Antagonism
The androgen receptor is a member of the nuclear receptor superfamily that, upon activation by androgens, functions as a DNA-binding transcription factor, regulating the expression of genes involved in the development and maintenance of the male phenotype. In prostate cancer, the AR signaling axis is a key driver of tumor growth and survival.
Standard-of-care treatments for advanced prostate cancer, such as abiraterone (B193195) and enzalutamide (B1683756), are designed to inhibit AR signaling by either reducing androgen synthesis or blocking the LBD. However, resistance to these therapies frequently develops, leading to castration-resistant prostate cancer (CRPC). A major mechanism of resistance is the expression of constitutively active AR-Vs that lack the LBD.[1] Since both full-length AR and AR-Vs require a functional NTD for their transcriptional activity, targeting this domain offers a promising strategy to overcome resistance to LBD-targeted therapies.[1] The AR NTD is an intrinsically disordered region, which has historically made it a challenging target for small molecule inhibitors.[2]
This compound is a next-generation AR NTD antagonist that builds upon earlier compounds like ralaniten (EPI-002).[1] It has demonstrated significantly improved potency and offers a novel approach to treating CRPC, particularly in the context of enzalutamide resistance.[1][3]
Mechanism of Action
This compound exerts its antagonist activity by directly binding to the N-terminal domain of the androgen receptor. This interaction inhibits the transcriptional activity of both full-length AR and AR splice variants.[4] Molecular dynamics simulations suggest that this compound and its parent compound, EPI-002, bind at the interface of two transiently helical regions within the Tau-5 domain of the AR NTD.[5] This binding is thought to induce a conformational change, leading to the formation of a partially folded, collapsed helical state that is transcriptionally inactive.[5] This prevents the necessary protein-protein interactions required for the assembly of the transcriptional machinery.[2][5] While non-covalent binding is the initial step, it is hypothesized that the chlorohydrin group present in EPI compounds may subsequently form a covalent bond with specific cysteine residues within the NTD, further stabilizing the inactive conformation.[5]
Figure 1: Simplified signaling pathway of this compound action.
Preclinical Data
In Vitro Potency
This compound has demonstrated potent inhibition of AR-mediated transcriptional activity and cell proliferation in various prostate cancer cell lines, including those resistant to enzalutamide.
| Cell Line | Assay Type | IC50 (µM) of this compound | Comparator IC50 (µM) | Reference |
| LNCaP | PSA-luciferase activity | 1.08 ± 0.55 | Ralaniten: 9.64 ± 3.72; Enzalutamide: 0.12 ± 0.04 | [6] |
| C4-2B-ENZR | Androgen-induced proliferation | ~1 | Ralaniten: ~10 | [7] |
| VCaP-ENZR | Cell proliferation (BrdU) | Not specified | Enhances enzalutamide effect | [7] |
| LNCaP95 | AR-V7 driven proliferation | Potent inhibition | Enzalutamide: No effect | [3] |
Table 1: In vitro potency of this compound in prostate cancer cell lines.
Cell Cycle Analysis
In enzalutamide-resistant C4-2B-ENZR cells, this compound monotherapy (3.5 µM for 48 hours) induced an increase in the G1 phase fraction and a decrease in the S phase fraction of the cell cycle.[7] This was accompanied by a reduction in the protein levels of CDK4, cyclin D1, and cyclin A2.[7] Combination therapy with enzalutamide (20 µM) and this compound (3.5 µM) resulted in a near-complete inhibition of DNA synthesis in the S phase, demonstrating a synergistic effect on cell cycle arrest.[7]
In Vivo Efficacy in Xenograft Models
This compound has shown significant anti-tumor activity in preclinical xenograft models of castration-resistant prostate cancer.
| Xenograft Model | Treatment | Outcome | Reference |
| LNCaP (castrated hosts) | This compound (23.3 mg/kg, oral, daily) | Significant reduction in tumor burden compared to vehicle control. | [6] |
| VCaP-ENZR (castrated hosts) | This compound (30 mg/kg, oral, daily) | Significantly decreased final tumor volume compared to controls. | [7] |
| VCaP-ENZR (castrated hosts) | This compound (30 mg/kg) + Enzalutamide (20 mg/kg), oral, daily | Significantly decreased tumor volume compared to enzalutamide alone and vehicle. No significant difference from this compound monotherapy. | [7] |
Table 2: In vivo efficacy of this compound in CRPC xenograft models.
Experimental Protocols
Detailed, step-by-step protocols for the key assays are provided below as a reference for researchers.
Androgen Receptor Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of the androgen receptor in response to androgens and the inhibitory effect of compounds like this compound.
Figure 2: Workflow for an AR luciferase reporter assay.
Protocol:
-
Cell Seeding: Seed prostate cancer cells (e.g., LNCaP) into 96-well white, clear-bottom plates at a density of 1-2 x 104 cells per well in complete medium. Incubate overnight at 37°C with 5% CO2.
-
Transfection: The following day, transfect the cells with an androgen receptor-responsive firefly luciferase reporter plasmid (e.g., containing the PSA promoter) and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent according to the manufacturer's protocol.
-
Treatment: After 4-6 hours of transfection, replace the medium with a serum-free or charcoal-stripped serum medium. Pre-treat the cells with various concentrations of this compound or vehicle control for 1 hour. Subsequently, add an androgen (e.g., R1881 at 1 nM) or vehicle to the respective wells.
-
Incubation: Incubate the plates for an additional 24 hours at 37°C with 5% CO2.
-
Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition of androgen-induced AR transcriptional activity for each concentration of this compound. Determine the IC50 value by fitting the data to a dose-response curve.
Clonogenic Assay
This assay assesses the long-term effect of a compound on the ability of a single cell to proliferate and form a colony.
Protocol:
-
Cell Seeding: Prepare a single-cell suspension of prostate cancer cells. Seed a predetermined number of cells (e.g., 500-2000 cells/well, dependent on the cell line and treatment toxicity) into 6-well plates.
-
Treatment: Allow the cells to adhere for 24 hours. Treat the cells with various concentrations of this compound, enzalutamide, their combination, or vehicle control.
-
Incubation: Incubate the plates for 10-14 days at 37°C with 5% CO2, allowing colonies to form. The medium can be replaced every 3-4 days if necessary.
-
Fixation and Staining: After the incubation period, wash the colonies with PBS. Fix the colonies with a solution of 6% glutaraldehyde (B144438) or 10% methanol/10% acetic acid for 15 minutes. Stain the fixed colonies with 0.5% crystal violet solution for 30 minutes.
-
Colony Counting: Gently wash the plates with water to remove excess stain and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition relative to the vehicle-treated control.
Clinical Development
While this compound itself has been a crucial preclinical candidate, the clinical development has progressed with a next-generation analog, EPI-7386. A Phase 1 clinical trial (NCT04421222) has been initiated to evaluate the safety, pharmacokinetics, and anti-tumor activity of EPI-7386 in patients with metastatic castration-resistant prostate cancer.[8] Preliminary results from this trial have shown that EPI-7386 is safe and well-tolerated, with evidence of anti-tumor activity in heavily pre-treated patients.[4]
Conclusion
This compound is a potent and specific antagonist of the androgen receptor N-terminal domain. Its ability to inhibit both full-length AR and AR splice variants provides a strong rationale for its development as a treatment for castration-resistant prostate cancer, particularly in patients who have developed resistance to LBD-targeted therapies. The preclinical data demonstrate significant anti-tumor activity, both as a monotherapy and in combination with existing treatments like enzalutamide. The ongoing clinical development of the next-generation compound, EPI-7386, underscores the therapeutic potential of this novel class of AR inhibitors. Further research into AR NTD antagonists holds the promise of delivering new and effective therapies for patients with advanced prostate cancer.
References
- 1. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ascopubs.org [ascopubs.org]
- 5. ascopubs.org [ascopubs.org]
- 6. Ralaniten Sensitizes Enzalutamide-Resistant Prostate Cancer to Ionizing Radiation in Prostate Cancer Cells that Express Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combination therapy with androgen receptor N‐terminal domain antagonist EPI‐7170 and enzalutamide yields synergistic activity in AR‐V7‐positive prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. urologytimes.com [urologytimes.com]
EPI-7170: A Technical Guide to a Novel Androgen Receptor N-Terminal Domain Antagonist for Overcoming Resistance Mediated by AR Splice Variants
For Research, Scientific, and Drug Development Professionals
Abstract
Resistance to second-generation antiandrogens, such as enzalutamide (B1683756), in castration-resistant prostate cancer (CRPC) is a significant clinical challenge, frequently driven by the expression of constitutively active androgen receptor (AR) splice variants (AR-Vs) that lack the ligand-binding domain (LBD). EPI-7170, a next-generation analog of ralaniten, is a first-in-class antagonist of the AR N-terminal domain (NTD). This domain is essential for the transcriptional activity of both full-length AR (FL-AR) and AR-Vs. By targeting the NTD, this compound offers a novel mechanism to inhibit AR signaling in tumors resistant to LBD-targeted therapies. This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical data on its activity against AR splice variants, and detailed experimental protocols for its evaluation.
Introduction: The Challenge of AR Splice Variants in CRPC
Androgen deprivation therapy (ADT) and second-generation AR antagonists that target the LBD are the standard of care for advanced prostate cancer. However, resistance inevitably develops, leading to CRPC. A primary mechanism of this resistance is the emergence of AR-Vs, most notably AR-V7, which are truncated forms of the AR that lack the LBD.[1][2] These variants are constitutively active, meaning they can translocate to the nucleus and initiate gene transcription without the need for androgen binding, rendering LBD-targeted therapies ineffective.[2]
The NTD of the AR is critical for its transcriptional activity, making it an attractive therapeutic target to inhibit both FL-AR and AR-Vs.[1][2] this compound belongs to a class of compounds known as "Anitens," which are designed to specifically bind to the NTD of the AR and inhibit its function.[3]
This compound: Mechanism of Action
This compound is a ralaniten analogue that functions as a potent antagonist of the AR NTD.[4][5] Its mechanism of action is distinct from conventional antiandrogens:
-
Direct NTD Binding: this compound binds to the NTD of both FL-AR and AR-Vs.[4][6] This interaction prevents the conformational changes required for the recruitment of co-activators and the assembly of the transcriptional machinery.
-
Inhibition of Transcriptional Activity: By binding to the NTD, this compound blocks the transcriptional activity of both androgen-dependent FL-AR and constitutively active AR-Vs.[4][6]
-
Synergistic Action with LBD Antagonists: Preclinical studies have shown that this compound acts synergistically with enzalutamide to inhibit the proliferation of enzalutamide-resistant prostate cancer cells that express AR-V7.[4][6] This suggests a dual-targeting strategy—inhibiting both the NTD and the LBD—may be a highly effective therapeutic approach.[4]
Signaling Pathway
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Potency of this compound
| Assay | Cell Line | Parameter | This compound | Ralaniten (EPI-002) | Enzalutamide | Reference |
| Androgen-Induced PSA-Luciferase Activity | LNCaP | IC50 | ~1.1 μM | ~9.6 μM | ~0.12 μM | [7] |
| AR-V7 Transcriptional Activity (V7BS3-Luciferase) | LNCaP (ectopic AR-V7 expression) | Inhibition | Effective Inhibition at 5 µM | Effective Inhibition at 35 µM | No Effect | [1][7] |
| Cell Proliferation (BrdU) | C4-2B-ENZR | Inhibition | Potent Inhibition | 8-9 fold less potent | Less Effective | [4][6] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Cell Line Xenograft | Treatment | Dosage | Outcome | Reference |
| Male NOD/SCID Mice | VCaP-ENZR | Monotherapy | 30 mg/kg, daily oral | Significantly reduced tumor volume | [4][5] |
| Male NOD/SCID Mice | VCaP-ENZR | Combination Therapy | 30 mg/kg this compound + 20 mg/kg Enzalutamide, daily oral | Significantly decreased tumor volume compared to Enzalutamide alone | [4] |
| Castrated Male Mice | LNCaP | Monotherapy | 23.3 mg/kg, daily oral | Significant reduction of tumor burden | [1] |
Table 3: Effects of this compound on Cell Cycle Proteins
| Cell Line | Treatment (48h) | Protein | Change in Expression | Reference |
| C4-2B-ENZR | This compound (3.5 µM) | CDK4 | Decrease | [4] |
| C4-2B-ENZR | This compound (3.5 µM) | Cyclin D1 | Decrease | [4] |
| C4-2B-ENZR | This compound (3.5 µM) | Cyclin A2 | Decrease | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Western Blot Analysis
This protocol is for the detection of FL-AR, AR-V7, and cell cycle proteins in prostate cancer cell lines.
Materials:
-
Prostate cancer cells (e.g., VCaP-ENZR, C4-2B-ENZR)
-
RIPA buffer with protease inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels and PVDF membranes
-
5% skim milk in PBS with 0.1% Tween 20 (TBST)
-
Primary antibodies: AR (N-20), AR-V7 (RM7), Cyclin D1, Cyclin A2, CDK4, Actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Lysis:
-
Plate cells in 6-well plates and treat with this compound, enzalutamide, or vehicle control for the desired time (e.g., 48 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein by boiling in SDS sample buffer.
-
Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% skim milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Cell Proliferation Assay (BrdU Incorporation)
This assay measures DNA synthesis as an indicator of cell proliferation.
Materials:
-
Prostate cancer cells
-
96-well plates
-
BrdU labeling solution
-
Fixing/denaturing solution
-
Anti-BrdU antibody
-
Substrate solution
-
Stop solution
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach.
-
Treatment: Treat cells with various concentrations of this compound for the desired duration (e.g., 2-5 days).
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for a few hours to allow incorporation into newly synthesized DNA.
-
Detection:
-
Remove the labeling medium and fix/denature the cells.
-
Add the anti-BrdU antibody and incubate.
-
Wash the wells and add the substrate solution.
-
Stop the reaction and measure the absorbance using a microplate reader.
-
Luciferase Reporter Assay
This assay is used to measure the transcriptional activity of FL-AR and AR-Vs.
Materials:
-
Prostate cancer cells (e.g., LNCaP)
-
Luciferase reporter plasmids (e.g., PSA-luciferase for FL-AR, V7BS3-luciferase for AR-V7)
-
Transfection reagent
-
Luciferase assay system
-
Luminometer
Protocol:
-
Transfection: Co-transfect cells with the appropriate luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).
-
Treatment: After transfection, treat the cells with this compound, a positive control (e.g., synthetic androgen R1881 for FL-AR), and/or a negative control for 24-48 hours.
-
Lysis and Measurement:
-
Lyse the cells and transfer the lysate to a luminometer plate.
-
Add the luciferase substrate and measure the luminescence.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
In Vivo Xenograft Model
This protocol describes the evaluation of this compound's antitumor activity in a mouse model.
Materials:
-
6-8 week old male NOD/SCID mice
-
Enzalutamide-resistant prostate cancer cells (e.g., VCaP-ENZR)
-
Matrigel
-
This compound and enzalutamide formulated for oral administration
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation:
-
Suspend VCaP-ENZR cells in a 1:1 mixture of PBS and Matrigel.
-
Subcutaneously inject the cell suspension into the flanks of the mice.
-
-
Treatment:
-
When tumors reach a specified size, randomize mice into treatment groups (vehicle control, this compound, enzalutamide, combination).
-
Administer drugs daily via oral gavage.
-
-
Monitoring:
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
Tumor volume can be calculated using the formula: (length × width²) / 2.
-
-
Endpoint Analysis:
-
After the treatment period (e.g., 31 days), euthanize the mice.
-
Harvest tumors for further analysis, such as Western blotting to assess FL-AR and AR-V7 protein levels.
-
Conclusion and Future Directions
This compound represents a promising therapeutic strategy for CRPC, particularly in the context of resistance mediated by AR splice variants. Its unique mechanism of targeting the AR NTD allows it to inhibit both full-length AR and AR-Vs, overcoming the limitations of current LBD-targeted therapies. The synergistic activity of this compound with enzalutamide in preclinical models provides a strong rationale for combination therapies. Further clinical investigation of this compound and other NTD inhibitors is warranted to determine their efficacy and safety in patients with advanced prostate cancer. The development of next-generation Aniten compounds continues, with the aim of further improving potency and pharmacokinetic properties.
References
- 1. Ralaniten Sensitizes Enzalutamide-Resistant Prostate Cancer to Ionizing Radiation in Prostate Cancer Cells that Express Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ANDROGEN RECEPTOR VARIATION AFFECTS PROSTATE CANCER PROGRESSION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a High-Throughput Screening Assay for Small-Molecule Inhibitors of Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combination therapy with androgen receptor N‐terminal domain antagonist EPI‐7170 and enzalutamide yields synergistic activity in AR‐V7‐positive prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Combination therapy with androgen receptor N-terminal domain antagonist this compound and enzalutamide yields synergistic activity in AR-V7-positive prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
EPI-7170: A Technical Guide to a Novel Androgen Receptor N-Terminal Domain Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of resistance to current androgen receptor (AR) targeted therapies in prostate cancer, often driven by the expression of constitutively active AR splice variants (AR-Vs), presents a significant clinical challenge. EPI-7170, a next-generation analogue of ralaniten, is a potent antagonist of the AR N-terminal domain (NTD). This domain is crucial for the transcriptional activity of both full-length AR (FL-AR) and AR-Vs. This technical guide provides a comprehensive overview of the preclinical data and experimental methodologies related to this compound, offering a valuable resource for researchers in the field of oncology and drug development.
Introduction
Prostate cancer is a leading cause of cancer-related mortality in men. Therapies targeting the AR ligand-binding domain (LBD) are initially effective, but resistance frequently develops, leading to castration-resistant prostate cancer (CRPC). A key mechanism of resistance is the expression of AR-Vs, which lack the LBD and are therefore insensitive to conventional anti-androgens.[1] The NTD, however, is present in both FL-AR and AR-Vs and is essential for their function. This compound is a novel small molecule that directly binds to the NTD of the AR, inhibiting the transcriptional activity of both FL-AR and AR-Vs.[1][2][3] This unique mechanism of action provides a promising strategy to overcome resistance to current hormonal therapies.
Mechanism of Action
This compound functions as a direct antagonist of the AR NTD.[2][3] Unlike conventional anti-androgens that target the LBD, this compound binds to a region within the NTD known as Activation Function-1 (AF-1). This binding event disrupts the protein-protein interactions necessary for AR-mediated gene transcription. By targeting the NTD, this compound effectively inhibits the activity of both FL-AR, which is activated by androgens, and the constitutively active AR-Vs that drive resistance.[1][2] Molecular dynamics simulations suggest that this compound and its parent compound, ralaniten (EPI-002), bind at the interface of two transiently helical regions within the AR-NTD, inducing a conformational change that inhibits transcriptional activity.[4]
Figure 1: Simplified signaling pathway of Androgen Receptor and the inhibitory action of this compound.
Preclinical Data
In Vitro Activity
This compound has demonstrated potent inhibitory activity against both FL-AR and AR-Vs in various prostate cancer cell lines. Its potency is significantly improved compared to its parent compound, ralaniten (EPI-002).
| Assay | Cell Line | Target | This compound IC50 | Ralaniten (EPI-002) IC50 | Reference |
| PSA-Luciferase Reporter | LNCaP | FL-AR | ~1.1 µM | ~10 µM | [5] |
| Cell Proliferation | LNCaP | AR-dependent | ~1 µM | Not specified | [5] |
| Cell Proliferation | PC-3 | AR-independent | >10 µM | Not specified | [5] |
| Androgen-induced Proliferation | C4-2B-ENZR | FL-AR | Not specified | Not specified | [1] |
This compound shows synergistic activity when combined with enzalutamide (B1683756), a second-generation anti-androgen that targets the AR-LBD. This combination has been shown to be more effective at inhibiting the proliferation of enzalutamide-resistant prostate cancer cells than either agent alone.[6]
In Vivo Activity
In preclinical xenograft models of CRPC, this compound has demonstrated significant anti-tumor activity.
| Xenograft Model | Treatment | Dosage | Outcome | Reference |
| LNCaP | This compound | 30 mg/kg, daily, oral | Significant reduction in tumor volume | [2] |
| Enzalutamide-resistant | This compound + Enzalutamide | Not specified | Enhanced anti-tumor effect compared to enzalutamide alone | [1][6] |
Experimental Protocols
Cell Culture
LNCaP, C4-2B, VCaP, and PC-3 prostate cancer cell lines are commonly used to evaluate the activity of this compound. Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and maintained in a humidified incubator at 37°C with 5% CO2. For experiments investigating androgen-dependent effects, cells are often cultured in phenol (B47542) red-free medium with charcoal-stripped FBS to deplete endogenous androgens.
Luciferase Reporter Assay for AR Transcriptional Activity
This assay quantitatively measures the ability of this compound to inhibit AR-mediated gene transcription.
Materials:
-
Prostate cancer cells (e.g., LNCaP)
-
Luciferase reporter plasmid containing AR-responsive elements (e.g., PSA-luciferase reporter)
-
Transfection reagent
-
This compound and control compounds (e.g., R1881, enzalutamide)
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Seed cells in 24-well plates and allow them to attach overnight.
-
Transfect cells with the luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
After 24 hours, replace the medium with fresh medium containing the desired concentrations of this compound or control compounds.
-
Incubate for a specified period (e.g., 24 hours).
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Normalize luciferase activity to total protein concentration to account for differences in cell number.
Western Blotting for AR and AR-V7 Expression
Western blotting is used to assess the effect of this compound on the protein levels of FL-AR and AR-Vs.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against AR (N-terminal domain) and AR-V7
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
Prepare cell lysates from treated and untreated cells.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Cell Proliferation Assay (BrdU Incorporation)
This assay measures the effect of this compound on cell proliferation by detecting the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU) into newly synthesized DNA.
Materials:
-
Prostate cancer cells
-
96-well plates
-
This compound and control compounds
-
BrdU labeling reagent
-
Fixing/denaturing solution
-
Anti-BrdU antibody
-
HRP-conjugated secondary antibody
-
Substrate (e.g., TMB)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat the cells with various concentrations of this compound for the desired duration (e.g., 24-72 hours).
-
Add BrdU labeling reagent to each well and incubate for a few hours to allow for incorporation into the DNA of proliferating cells.
-
Fix the cells and denature the DNA.
-
Add the anti-BrdU primary antibody, followed by the HRP-conjugated secondary antibody.
-
Add the substrate and measure the absorbance using a microplate reader.
Clonogenic Assay
This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.
Materials:
-
Prostate cancer cells
-
6-well plates
-
This compound and control compounds
-
Crystal violet staining solution
Protocol:
-
Seed a low density of cells in 6-well plates.
-
Treat the cells with this compound for a specified period.
-
Remove the drug-containing medium and replace it with fresh medium.
-
Allow the cells to grow for 1-2 weeks until visible colonies are formed.
-
Fix and stain the colonies with crystal violet.
-
Count the number of colonies (typically containing >50 cells).
In Vivo Xenograft Studies
Xenograft models are used to evaluate the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Prostate cancer cells (e.g., LNCaP)
-
Matrigel
-
This compound formulation for oral administration
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject a suspension of prostate cancer cells mixed with Matrigel into the flanks of the mice.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer this compound (e.g., by oral gavage) daily.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
Figure 2: General experimental workflow for the preclinical evaluation of this compound.
Conclusion
This compound represents a promising therapeutic agent for the treatment of CRPC, particularly in cases of resistance to conventional anti-androgen therapies. Its unique mechanism of targeting the AR-NTD allows it to inhibit both FL-AR and AR-Vs. The preclinical data strongly support its continued investigation and development. This technical guide provides a foundational understanding of the key experimental methodologies used to characterize the activity of this compound, serving as a valuable resource for the scientific community. Further research, including clinical trials, is necessary to fully elucidate the therapeutic potential of this novel compound. Another analogue, EPI-7386, is currently undergoing clinical trials.[7]
References
- 1. A new luciferase reporter gene assay for the detection of androgenic and antiandrogenic effects based on a human prostate specific antigen promoter and PC3/AR human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LNCaP Xenograft Model - Altogen Labs [altogenlabs.com]
- 3. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]
- 4. 2.7. Reporter gene assay [bio-protocol.org]
- 5. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Discovery and Synthesis of EPI-7170: A Novel Androgen Receptor N-Terminal Domain Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
EPI-7170 is a next-generation, orally bioavailable small molecule that represents a significant advancement in the treatment of castration-resistant prostate cancer (CRPC). It is a potent antagonist of the N-terminal domain (NTD) of the androgen receptor (AR), a key driver of prostate cancer progression. Unlike traditional anti-androgen therapies that target the ligand-binding domain (LBD) of the AR, this compound is effective against both full-length AR and constitutively active AR splice variants (AR-Vs), such as AR-V7, which lack the LBD and are a common mechanism of resistance to current treatments. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical data for this compound.
Introduction: The Challenge of Castration-Resistant Prostate Cancer
Prostate cancer is a leading cause of cancer-related death in men. The growth of prostate cancer is initially dependent on androgens, and androgen deprivation therapy (ADT) is the standard of care for advanced disease. However, most tumors eventually progress to a state known as castration-resistant prostate cancer (CRPC), where the disease progresses despite low levels of androgens.
A key driver of CRPC is the continued signaling of the androgen receptor (AR). In many cases, this is due to the emergence of constitutively active AR splice variants (AR-Vs) that lack the C-terminal ligand-binding domain (LBD). These AR-Vs are not inhibited by current anti-androgen drugs like enzalutamide (B1683756), which target the LBD. This has created a critical need for new therapeutic strategies that can effectively inhibit all forms of the AR, including AR-Vs.
Discovery of this compound: A Next-Generation AR NTD Inhibitor
This compound was developed as a next-generation analog of ralaniten (EPI-002), a first-in-class AR NTD inhibitor. While ralaniten demonstrated the feasibility of targeting the AR NTD, it had limitations in terms of potency and metabolic stability. The development of this compound focused on improving these properties.
This compound is a potent antagonist of the AR NTD, blocking the transcriptional activity of both full-length AR and AR splice variants. It has demonstrated significantly improved potency compared to ralaniten.[1] This enhanced potency translates to greater efficacy in preclinical models of enzalutamide-resistant CRPC.
Mechanism of Action
This compound exerts its anti-cancer effects by directly binding to the intrinsically disordered N-terminal domain of the androgen receptor. This binding event disrupts the transcriptional activity of both the full-length AR and its splice variants.
Targeting the Androgen Receptor N-Terminal Domain
The AR is a modular protein consisting of four main domains: the N-terminal domain (NTD), the DNA-binding domain (DBD), a hinge region, and the ligand-binding domain (LBD). The NTD is crucial for the transactivation of the receptor and is required for the activity of both full-length AR and AR-Vs. This compound's unique mechanism of targeting this domain allows it to overcome resistance mediated by AR-Vs that lack the LBD.
Inhibition of AR and AR-V7 Transcriptional Activity
This compound effectively inhibits the transcriptional activity of both full-length AR and the clinically relevant AR-V7 splice variant.[2] This leads to the downregulation of AR target genes that are critical for prostate cancer cell proliferation and survival.
Synergy with Enzalutamide
Preclinical studies have shown that this compound acts synergistically with the LBD-targeting anti-androgen enzalutamide in inhibiting the proliferation of enzalutamide-resistant prostate cancer cells.[1][2] This combination therapy has the potential to provide a more durable and complete blockade of AR signaling.
Quantitative Data
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Potency of this compound
| Assay | Cell Line | IC50 (µM) | Reference |
| Inhibition of AR-driven cellular potency | LNCaP | ~1 | [3] |
| Inhibition of androgen-induced PSA-luciferase activity | LNCaP | ~1 | [4] |
Table 2: In Vivo Efficacy of this compound in a Mouse Xenograft Model
| Treatment Group | Dosage | Tumor Volume Reduction | Reference |
| This compound | 30 mg/kg, oral daily | Significant reduction in tumor volume | [5] |
| This compound + Enzalutamide | 30 mg/kg this compound + 10 mg/kg Enzalutamide, oral daily | Synergistic reduction in tumor volume | [5] |
Table 3: Effect of this compound on Cell Cycle Progression
| Cell Line | Treatment | Effect on Cell Cycle | Reference |
| C4-2B-ENZR | 3.5 µM this compound | Increase in G1 phase, decrease in S phase | [2] |
Experimental Protocols
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, as a ralaniten (EPI-002) analogue, its synthesis is expected to follow a similar chemical route. The synthesis of a radiolabeled analogue of EPI-002, [¹²³I]15-iodoEPI-002, has been described and involves the reaction of (R)-tosylglycerolacetonide with bisphenol A. This suggests a multi-step synthesis likely involving the formation of an ether linkage between a modified bisphenol A core and a side chain derived from a chiral starting material. The final steps would involve modifications to introduce the specific functional groups that differentiate this compound from EPI-002.
Cell Proliferation Assay
Enzalutamide-resistant VCaP-ENZR and C4-2B-ENZR cells are seeded in 96-well plates. The cells are treated with varying concentrations of this compound (0-12 µM) for 24 or 48 hours. Cell proliferation is measured using a standard method such as the BrdU incorporation assay or by quantifying ATP levels using a commercial kit like CellTiter-Glo®.
In Vivo Xenograft Studies
Male NOD/SCID mice are subcutaneously injected with enzalutamide-resistant prostate cancer cells (e.g., VCaP-ENZR). Once tumors are established, mice are randomized into treatment groups. This compound is administered orally at a dose of 30 mg/kg daily. Tumor volume and body weight are measured regularly throughout the study. At the end of the study, tumors are harvested for further analysis, such as Western blotting to assess the levels of full-length AR and AR-V7.
Signaling Pathways and Experimental Workflows
Androgen Receptor Signaling Pathway and Mechanism of this compound Action
Caption: Androgen Receptor Signaling and this compound Mechanism.
Experimental Workflow for In Vivo Efficacy Study
Caption: In Vivo Xenograft Study Workflow.
Conclusion
This compound is a promising novel therapeutic agent for the treatment of castration-resistant prostate cancer. Its unique mechanism of action, targeting the N-terminal domain of the androgen receptor, allows it to overcome the limitations of current anti-androgen therapies by inhibiting both full-length AR and AR splice variants. The potent preclinical activity of this compound, both as a monotherapy and in combination with enzalutamide, provides a strong rationale for its continued clinical development. This next-generation AR NTD inhibitor holds the potential to significantly improve outcomes for patients with advanced prostate cancer.
References
- 1. Synthesis and Evaluation of Small Molecule Inhibitors of the Androgen Receptor N-Terminal Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. US20190382335A1 - Inhibitors of the n-terminal domain of the androgen receptor - Google Patents [patents.google.com]
- 4. commerce.bio-rad.com [commerce.bio-rad.com]
- 5. A Hierarchical Network of Transcription Factors Governs Androgen Receptor-Dependent Prostate Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: EPI-7170 Binding Affinity to the Androgen Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
EPI-7170 is a next-generation, orally bioavailable small molecule inhibitor of the N-terminal domain (NTD) of the androgen receptor (AR). It is an analog of ralaniten (EPI-002) with significantly improved potency.[1][2][3] This document provides a comprehensive technical overview of the binding affinity and mechanism of action of this compound, focusing on its interaction with the androgen receptor. This compound represents a promising therapeutic agent for castration-resistant prostate cancer (CRPC), particularly in cases driven by AR splice variants that are resistant to current therapies.[3][4]
Core Mechanism of Action
This compound exerts its therapeutic effect by directly targeting the intrinsically disordered transactivation domain of the AR NTD.[1][5] This interaction inhibits the transcriptional activity of both the full-length AR (FL-AR) and constitutively active AR splice variants (AR-Vs), such as AR-V7, which lack the ligand-binding domain (LBD) targeted by current anti-androgen therapies.[2][4]
A key feature of this compound's mechanism is its ability to form a covalent bond with cysteine residues within the AR NTD.[5][6][7] The binding process is hypothesized to be a two-step mechanism: an initial, reversible non-covalent binding event that localizes the drug near the reactive cysteine residues, followed by the formation of a stable covalent adduct.[1][7] This covalent modification is critical for its sustained inhibitory activity.[5]
Quantitative Analysis of Functional Binding Affinity
While classical radioligand binding assays to determine a dissociation constant (Ki or Kd) for this compound with the AR NTD are not prominently described in the literature, likely due to the covalent nature of the interaction, its functional binding affinity is effectively quantified by measuring the half-maximal inhibitory concentration (IC50) in cell-based transcriptional activity assays. These assays provide a robust measure of the compound's potency in a biologically relevant context.
The following table summarizes the reported IC50 values for this compound in inhibiting AR-mediated transcriptional activity.
| Cell Line | Reporter Assay | Target | Stimulus | IC50 (µM) | Reference |
| LNCaP | PSA(6.1kb)-luciferase | Endogenous FL-AR | R1881 (1 nM) | ~1.0 | [8] |
| C4-2B-ENZR | PSA-luciferase | Endogenous FL-AR | R1881 (1 nM) | Not explicitly stated, but this compound showed 8-9 fold improved potency over EPI-002 | [2] |
| LNCaP | V7BS3-luciferase | Ectopic AR-V7 | - | Effective at 5 µM | [9] |
| CV-1 | ARR3tk-luc | Ectopic FL-AR | - | 5 | [8] |
| CV-1 | PSA-luc | Ectopic FL-AR | Androgen | 7 | [8] |
Experimental Protocols
Luciferase Reporter Gene Assay for AR Transcriptional Activity
This assay is a cornerstone for quantifying the inhibitory effect of compounds like this compound on AR-mediated gene transcription.
Objective: To determine the IC50 value of this compound in inhibiting androgen-induced or AR-V7-mediated luciferase reporter activity.
Materials:
-
Luciferase reporter plasmids (e.g., PSA(6.1kb)-luciferase for FL-AR, V7BS3-luciferase for AR-V7)[2][10]
-
AR-V7 expression vector (for AR-V7 specific assays)[10]
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium (serum-free and phenol (B47542) red-free for the experiment)[10]
-
Synthetic androgen (e.g., R1881)[8]
-
This compound
-
Lysis buffer
-
Luciferase assay substrate (e.g., Promega GloMax)[10]
-
Bradford protein assay kit[10]
Procedure:
-
Cell Plating: Seed prostate cancer cells (e.g., LNCaP) in 24-well plates and incubate for 24 hours.[10]
-
Transfection: Co-transfect the cells with the desired luciferase reporter plasmid (e.g., PSA(6.1kb)-luciferase) and, if necessary, an AR-V7 expression vector. A control vector (e.g., pGL4.28 empty vector) should be used in parallel.[10]
-
Incubation: Incubate the transfected cells for 24 hours under serum-free and phenol red-free conditions.[10]
-
Compound Treatment: Pre-treat the cells with varying concentrations of this compound or vehicle control for 1 hour.[10]
-
Stimulation (for FL-AR): For assays investigating FL-AR activity, add a synthetic androgen like R1881 (e.g., 1 nM final concentration).[10] For AR-V7 activity, which is androgen-independent, no stimulus is needed.
-
Incubation: Incubate the cells for an additional 24 hours.[10]
-
Cell Lysis: Harvest the cells and prepare cell lysates.[10]
-
Luciferase Assay: Measure the relative luminescence units (RLU) in the cell lysates using a luminometer.[10]
-
Protein Normalization: Determine the protein concentration of the cell lysates using a Bradford assay to normalize the luciferase activity.[10]
-
Data Analysis: Plot the normalized luciferase activity against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound inhibition of AR and AR-V7 signaling.
Experimental Workflow for Luciferase Reporter Assay
Caption: Workflow for determining this compound IC50 using a luciferase assay.
References
- 1. Small molecules targeting the disordered transactivation domain of the androgen receptor induce the formation of collapsed helical states - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination therapy with androgen receptor N‐terminal domain antagonist EPI‐7170 and enzalutamide yields synergistic activity in AR‐V7‐positive prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combination therapy with androgen receptor N-terminal domain antagonist this compound and enzalutamide yields synergistic activity in AR-V7-positive prostate cancer. | Genome Sciences Centre [bcgsc.ca]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scispace.com [scispace.com]
- 6. Covalent adducts formed by the androgen receptor transactivation domain and small molecule drugs remain disordered - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Ralaniten Sensitizes Enzalutamide-Resistant Prostate Cancer to Ionizing Radiation in Prostate Cancer Cells that Express Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2.7. Reporter gene assay [bio-protocol.org]
Pharmacodynamics of EPI-7170
An In-Depth Technical Guide on the
This technical guide provides a comprehensive overview of the pharmacodynamics of EPI-7170, a next-generation androgen receptor (AR) N-terminal domain (NTD) inhibitor. The information is intended for researchers, scientists, and professionals involved in drug development.
Core Mechanism of Action
This compound, an analog of ralaniten (EPI-002), is a potent antagonist that targets the intrinsically disordered N-terminal domain of the androgen receptor.[1][2] This mechanism is significant as it allows the compound to inhibit the transcriptional activity of both the full-length AR and its constitutively active splice variants (AR-Vs), which lack the ligand-binding domain (LBD).[1][2][3] The expression of these AR-Vs is a key mechanism of resistance to conventional antiandrogen therapies.
Molecular dynamics simulations have revealed that this compound binds more tightly to the AR-NTD than its predecessor, EPI-002.[3][4] This binding induces a conformational change in the disordered region, promoting the formation of collapsed, partially folded helical states that are transcriptionally inactive.[3][4][5] It is proposed that an initial non-covalent binding event increases the local concentration of this compound near specific cysteine residues within the NTD, which then facilitates a covalent attachment, further stabilizing the inactive state of the receptor.[4]
Signaling Pathway Inhibition
By targeting the NTD, this compound effectively disrupts the AR signaling pathway at the point of transcriptional activation. It prevents essential protein-protein interactions required for the assembly of the transcriptional machinery on androgen-responsive genes. This leads to a downstream reduction in the expression of AR target genes, including those regulated by both full-length AR (like PSA) and AR-Vs (like UBE2C).[2][3] The inhibitory action of this compound also extends to cellular processes governed by AR signaling, such as cell cycle progression and the DNA damage response.[6][7]
Caption: Inhibition of the Androgen Receptor signaling pathway by this compound.
Quantitative Pharmacodynamic Data
The enhanced potency of this compound has been quantified in numerous preclinical studies. The tables below summarize the key findings.
In Vitro Potency of this compound
| Cell Line | Assay Type | Specific Target | IC50 (µM) | Comparative EPI-002 IC50 (µM) | Reference(s) |
| LNCaP | PSA-luciferase Reporter | Full-length AR | 1.1 | ~10-12 | [3][8] |
| LNCaP | PSA-luciferase Reporter | Full-length AR | 1.08 ± 0.55 | 9.64 ± 3.72 | [7] |
| LNCaP | Proliferation | AR-dependent growth | ~2 | >10 | [8] |
| LNCaP95 | Proliferation | AR-V7 driven growth | Active | Not specified | [8] |
| PC-3 | Proliferation | AR-independent growth | >10 | Not specified | [8] |
In Vivo Efficacy of this compound
| Animal Model | Treatment Regimen | Dosage | Key Outcome | Reference(s) |
| LNCaP Xenografts (castrated mice) | Monotherapy | Not specified | ~70% tumor growth inhibition | [8] |
| LNCaP Xenografts (castrated mice) | Monotherapy | 23.3 mg/kg daily (oral) | Significant reduction in tumor burden | [7] |
| Enzalutamide-resistant CRPC models | Combination with Enzalutamide (B1683756) | 30 mg/kg daily (oral) | Enhanced antitumor effect | [2][9] |
Experimental Protocols
Detailed methodologies for pivotal experiments are provided below.
PSA-Luciferase Reporter Assay
Purpose: To quantify the inhibitory effect of this compound on androgen-induced AR transcriptional activity.
Methodology:
-
Cell Transfection: LNCaP human prostate cancer cells are transiently transfected with a luciferase reporter plasmid driven by the prostate-specific antigen (PSA) promoter/enhancer.[3]
-
Drug Treatment: Transfected cells are pre-treated with a range of concentrations of this compound or a vehicle control (e.g., DMSO).[3]
-
AR Stimulation: The cells are then stimulated with a synthetic androgen, such as R1881 (1 nM), to activate the full-length AR.[3]
-
Incubation and Lysis: Following an incubation period of 24 to 48 hours, the cells are lysed to release their contents.[3]
-
Signal Measurement: Luciferase activity, which corresponds to PSA promoter activity, is measured using a luminometer.[3]
-
Data Normalization: The raw luminescence values are normalized to the total protein concentration in each sample to control for variations in cell number.[3]
-
IC50 Calculation: Dose-response curves are generated by plotting normalized luciferase activity against the logarithm of this compound concentration to determine the IC50 value.[3]
Caption: Workflow for the PSA-luciferase reporter assay.
In Vivo Xenograft Studies
Purpose: To assess the anti-tumor activity of this compound in a preclinical animal model.
Methodology:
-
Model Establishment: Castrated male immunodeficient mice (e.g., NOD/SCID) are subcutaneously injected with human prostate cancer cells, such as LNCaP.[7]
-
Tumor Development: Tumors are allowed to grow to a specified volume before the commencement of treatment.[7]
-
Group Randomization and Dosing: Mice are randomly assigned to different treatment groups, receiving either this compound (administered orally), a vehicle control, or a comparator drug on a defined schedule.[7]
-
Efficacy Monitoring: Tumor volumes and mouse body weights are measured regularly (e.g., twice weekly) throughout the study.[7]
-
Study Endpoint and Analysis: The study is concluded when control tumors reach a predetermined maximum size. The primary endpoint is tumor growth inhibition, calculated by comparing the mean tumor volumes of treated groups to the vehicle control group.[7][8]
Caption: Workflow for in vivo xenograft studies.
Synergistic Activity with Enzalutamide
A key finding in the pharmacodynamic profile of this compound is its synergistic activity with enzalutamide, an LBD-targeting antiandrogen.[2] This synergy is particularly potent in enzalutamide-resistant prostate cancer cells that express AR-V7.[2] Treatment with enzalutamide alone can paradoxically increase the levels of AR-V7, contributing to resistance.[2] By combining it with this compound, which directly inhibits AR-V7 activity, this resistance mechanism can be overcome.[2] This dual-targeting approach, blocking both the NTD and LBD of the AR, offers a more comprehensive and durable inhibition of AR signaling and represents a promising strategy for treating advanced, castration-resistant prostate cancer (CRPC).[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Combination therapy with androgen receptor N-terminal domain antagonist this compound and enzalutamide yields synergistic activity in AR-V7-positive prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Small molecules targeting the disordered transactivation domain of the androgen receptor induce the formation of collapsed helical states - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Covalent Adducts Formed by the Androgen Receptor Transactivation Domain and Small Molecule Drugs Remain Disordered - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Ralaniten Sensitizes Enzalutamide-Resistant Prostate Cancer to Ionizing Radiation in Prostate Cancer Cells that Express Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ASCO – American Society of Clinical Oncology [asco.org]
- 9. medchemexpress.com [medchemexpress.com]
EPI-7170: A Novel Approach to Overcoming Resistance in AR-V7 Positive Prostate Cancer
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The emergence of androgen receptor splice variant 7 (AR-V7) is a critical mechanism of resistance to current androgen receptor (AR) targeted therapies in castration-resistant prostate cancer (CRPC). AR-V7 lacks the ligand-binding domain (LBD), the target of drugs like enzalutamide (B1683756), rendering them ineffective. EPI-7170, a next-generation N-terminal domain (NTD) antagonist of the androgen receptor, offers a promising strategy to overcome this resistance. By targeting the NTD, which is essential for the transcriptional activity of both full-length AR (FL-AR) and AR-V7, this compound effectively inhibits the activity of both receptor forms. This guide provides a comprehensive overview of the preclinical data on this compound's effect on AR-V7 positive cells, detailing its mechanism of action, synergistic potential with current therapies, and the experimental protocols used to evaluate its efficacy.
Introduction: The Challenge of AR-V7 in CRPC
Castration-resistant prostate cancer (CRPC) is characterized by the continued growth of prostate cancer despite androgen deprivation therapy. A key driver of resistance is the expression of constitutively active AR splice variants, most notably AR-V7.[1][2] These variants lack the C-terminal LBD but retain the N-terminal and DNA-binding domains, allowing for ligand-independent transcriptional activation of AR target genes, thus promoting tumor growth.[1] The presence of AR-V7 in patients with CRPC is associated with resistance to second-generation anti-androgen therapies like enzalutamide and abiraterone (B193195) and a poor prognosis.[2]
This compound is a next-generation analog of ralaniten (EPI-002), a first-in-class antagonist of the AR NTD.[3][4] By binding to the NTD, this compound directly inhibits the transcriptional activity of both FL-AR and AR-Vs, providing a therapeutic strategy to overcome resistance mediated by AR-V7.[5][6]
Mechanism of Action of this compound in AR-V7 Positive Cells
This compound exerts its anti-tumor effects in AR-V7 positive cells by directly inhibiting the transcriptional activity of the AR-V7 protein. Unlike enzalutamide, which targets the LBD, this compound's action on the NTD is effective against both FL-AR and the truncated AR-V7.[3][7]
Inhibition of AR-V7 Transcriptional Activity
Studies have shown that this compound effectively inhibits the transcriptional activity of AR-V7. In reporter gene assays using cells ectopically expressing AR-V7, this compound demonstrated a dose-dependent inhibition of AR-V7-driven luciferase activity.[7][8] This inhibition occurs in both the presence and absence of androgens, highlighting its efficacy against the constitutively active AR-V7.[7]
Downregulation of AR-V7 Target Genes
Consistent with its ability to block AR-V7 transcriptional activity, this compound has been shown to decrease the expression of endogenous genes regulated by AR-V7. In enzalutamide-resistant cell lines expressing AR-V7, treatment with this compound led to a significant reduction in the transcript levels of AR-V7 target genes such as UBE2C, CDC20, and CCNA2.[7][9] In contrast, enzalutamide had no effect on the expression of these genes.[7]
Figure 1: Mechanism of this compound action on AR-V7 in the nucleus.
Synergistic Activity with Enzalutamide
A key finding from preclinical studies is the synergistic effect of combining this compound with enzalutamide in AR-V7 positive, enzalutamide-resistant prostate cancer cells.[3][4] While enzalutamide alone is ineffective against AR-V7, its combination with this compound results in a potent anti-proliferative effect.[3]
This synergy arises from the complementary mechanisms of action of the two drugs. Enzalutamide continues to inhibit any residual FL-AR activity, while this compound targets both FL-AR and the AR-V7 splice variant.[9] This dual targeting of both the LBD and the NTD of the AR provides a more comprehensive blockade of AR signaling.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies on this compound's effect on AR-V7 positive cells.
Table 1: Potency of this compound Compared to Ralaniten
| Compound | IC50 (µM) for inhibition of androgen-induced PSA-luciferase activity | Potency Improvement (vs. Ralaniten) |
| Ralaniten (EPI-002) | ~10 | - |
| This compound | ~1.1 | 8-9 fold |
Data sourced from studies in LNCaP cells.[3][10]
Table 2: Effect of this compound on Cell Proliferation in Enzalutamide-Resistant (ENZR) Cells
| Cell Line | Treatment | Concentration (µM) | Inhibition of Proliferation |
| VCaP-ENZR | This compound | 0-12 | Dose-dependent inhibition |
| C4-2B-ENZR | This compound | 0-12 | Dose-dependent inhibition |
| C4-2B-ENZR | This compound + Enzalutamide | 2.5 + 20 | Synergistic inhibition |
Data from 24 or 48-hour treatments.[5][11]
Table 3: Effect of this compound on Cell Cycle in Enzalutamide-Resistant Cells
| Treatment | Concentration (µM) | Cell Cycle Phase Change |
| This compound | 3.5 | Increase in G1 phase, Decrease in S phase |
Data from 48-hour treatment.[5][11]
Table 4: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Treatment | Dose | Outcome |
| LNCaP (CRPC) | This compound | 23.3 mg/kg (oral, daily) | Significant reduction in tumor volume |
| LNCaP95 (AR-V7 driven) | This compound + Enzalutamide | 30 mg/kg (oral, daily) | Significant decrease in tumor volume compared to Enzalutamide alone |
Data from studies in castrated male NOD/SCID mice.[7][11]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Lines and Culture
-
LNCaP and LNCaP95 cells: Human prostate cancer cell lines expressing both full-length AR and AR-V7.[7][8]
-
VCaP-ENZR and C4-2B-ENZR cells: Enzalutamide-resistant prostate cancer cell lines.[5][11]
-
Cells are typically cultured in RPMI-1640 medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
Luciferase Reporter Assay for AR-V7 Transcriptional Activity
This assay measures the ability of a compound to inhibit the transcriptional activity of AR-V7.
Figure 2: Workflow for AR-V7 luciferase reporter assay.
-
Cell Transfection: LNCaP cells are transiently co-transfected with an AR-V7 expression vector and a reporter plasmid containing luciferase driven by AR-V7 specific binding sites (e.g., V7BS3-luciferase).[7][8]
-
Compound Treatment: Transfected cells are pre-treated with varying concentrations of this compound, enzalutamide, or a vehicle control (DMSO) for a specified period.[8]
-
Incubation: Cells are incubated for 24-48 hours to allow for reporter gene expression.[7][8]
-
Luciferase Assay: Cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: Luciferase activity is normalized to total protein concentration to account for differences in cell number.
Western Blot Analysis
This technique is used to measure the protein levels of AR-FL and AR-V7.
-
Cell Lysis: Treated and untreated cells are lysed in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Total protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the AR-NTD (to detect both FL-AR and AR-V7) and a loading control (e.g., β-actin).
-
Detection: The membrane is incubated with a secondary antibody conjugated to horseradish peroxidase, and the protein bands are visualized using an enhanced chemiluminescence detection system.
Cell Proliferation Assay
This assay determines the effect of a compound on cell growth.
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density.
-
Compound Treatment: After allowing the cells to attach, they are treated with various concentrations of this compound, enzalutamide, or their combination.
-
Incubation: Plates are incubated for 24-72 hours.
-
Viability Measurement: Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
Data Analysis: The absorbance or fluorescence is measured, and the percentage of cell proliferation inhibition is calculated relative to the vehicle-treated control.
Clonogenic Assay
This assay assesses the long-term effect of a compound on the ability of single cells to form colonies.
-
Cell Seeding: A low density of cells is seeded in 6-well plates.
-
Compound Treatment: Cells are treated with the compounds of interest for a specified duration.
-
Colony Formation: The medium is replaced with fresh, drug-free medium, and the cells are allowed to grow for 10-14 days until visible colonies are formed.
-
Staining and Counting: Colonies are fixed with methanol (B129727) and stained with crystal violet. The number of colonies containing at least 50 cells is counted.
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of a compound in a living organism.
-
Animal Model: Male immunodeficient mice (e.g., NOD/SCID) are used.
-
Tumor Implantation: Prostate cancer cells (e.g., LNCaP or LNCaP95) are subcutaneously injected into the flanks of the mice.
-
Treatment: Once tumors reach a certain volume, the mice are randomized into treatment groups and receive daily oral administration of this compound, enzalutamide, their combination, or a vehicle control.[11]
-
Tumor Measurement: Tumor volume and body weight are measured regularly.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., Western blot for AR levels).[5]
Conclusion and Future Directions
This compound represents a significant advancement in the treatment of CRPC, particularly for patients with AR-V7-positive tumors who have developed resistance to current therapies. Its unique mechanism of targeting the AR NTD allows it to inhibit both full-length AR and AR splice variants. The synergistic activity observed with enzalutamide suggests that a combination therapy targeting both the NTD and LBD of the AR could be a highly effective strategy for treating advanced prostate cancer.[3][4] Further clinical investigation is warranted to validate these promising preclinical findings and to establish the safety and efficacy of this compound in patients with CRPC. The development of potent and metabolically stable NTD inhibitors like this compound is a crucial step towards overcoming anti-androgen resistance in prostate cancer.[10]
References
- 1. mdpi.com [mdpi.com]
- 2. The Crucial Role of AR-V7 in Enzalutamide-Resistance of Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combination therapy with androgen receptor N-terminal domain antagonist this compound and enzalutamide yields synergistic activity in AR-V7-positive prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combination therapy with androgen receptor N-terminal domain antagonist this compound and enzalutamide yields synergistic activity in AR-V7-positive prostate cancer. | Genome Sciences Centre [bcgsc.ca]
- 5. medchemexpress.com [medchemexpress.com]
- 6. scienceopen.com [scienceopen.com]
- 7. Ralaniten Sensitizes Enzalutamide-Resistant Prostate Cancer to Ionizing Radiation in Prostate Cancer Cells that Express Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Combination therapy with androgen receptor N‐terminal domain antagonist EPI‐7170 and enzalutamide yields synergistic activity in AR‐V7‐positive prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. medchemexpress.com [medchemexpress.com]
Preclinical Profile of EPI-7170: A Novel Androgen Receptor N-Terminal Domain Antagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
EPI-7170 is a next-generation, orally bioavailable small molecule antagonist of the androgen receptor (AR) N-terminal domain (NTD). Developed as an analog of ralaniten (EPI-002), this compound demonstrates significantly improved potency and metabolic stability. Preclinical studies have established its efficacy in models of castration-resistant prostate cancer (CRPC), including those resistant to second-generation antiandrogen therapies like enzalutamide (B1683756). By targeting the NTD, this compound effectively inhibits the transcriptional activity of both full-length AR (FL-AR) and constitutively active AR splice variants (AR-Vs), such as AR-V7, which lack the ligand-binding domain (LBD) and are a key mechanism of therapeutic resistance. This whitepaper provides a comprehensive overview of the preclinical data for this compound, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in its evaluation.
Mechanism of Action
This compound represents a distinct class of AR inhibitors that function by binding to the intrinsically disordered N-terminal domain of the AR.[1][2][3] This interaction prevents the transcriptional activity of both the full-length AR and its splice variants.[1][3] Unlike conventional antiandrogens such as enzalutamide, which target the C-terminal LBD, this compound's mechanism is effective against AR-Vs that lack the LBD, a common driver of resistance in CRPC.[4] The binding of this compound to the AR-NTD is thought to induce a conformational change that hinders the recruitment of co-regulatory proteins essential for gene transcription.[5][6] This leads to cell cycle arrest and a reduction in the proliferation of prostate cancer cells.[2][7]
Figure 1: Mechanism of Action of this compound.
In Vitro Studies
Cell Proliferation and Cytotoxicity
This compound has demonstrated potent anti-proliferative effects in various enzalutamide-resistant prostate cancer cell lines.
| Cell Line | Description | Treatment | Duration | Endpoint | Result | Reference |
| VCaP-ENZR | Enzalutamide-resistant | This compound (0-12 µM) | 24 or 48 h | Cell Proliferation | Inhibition of proliferation | [1][3] |
| C4-2B-ENZR | Enzalutamide-resistant | This compound (0-12 µM) | 24 or 48 h | Cell Proliferation | Inhibition of proliferation | [1][3] |
| C4-2B-ENZR | Enzalutamide-resistant | This compound + Enzalutamide | 24 or 48 h | IC50 | Enhanced enzalutamide effect (lower IC50) | [1][3] |
| LNCaP | Androgen-sensitive | This compound | Not Specified | PSA-luciferase activity | IC50 of 1.1 µM | [5] |
Cell Cycle Analysis
This compound induces cell cycle arrest, primarily at the G1 phase.
| Cell Line | Treatment | Duration | Effect | Downstream Protein Modulation | Reference |
| C4-2B-ENZR | This compound (3.5 µM) | 48 h | Increase in G1 phase, decrease in S phase | Reduced expression of CDK4, cyclin D1, and cyclin A2 | [1][3][7] |
| C4-2B-ENZR | This compound + Enzalutamide | 48 h | Nearly complete inhibition of DNA synthesis in S phase | Not specified | [3][7] |
Inhibition of AR Transcriptional Activity
This compound effectively suppresses the transcriptional activity of both full-length AR and AR-V7.
| Cell Line | Model | Treatment | Duration | Endpoint | Result | Reference |
| ENZR cells expressing AR-V7 | In vitro | This compound (0-20 µM) + Enzalutamide | 24 or 48 h | AR transcriptional activity | Synergistic inhibition | [1][3] |
| LNCaP95 | In vitro | This compound (2.5, 5, 10 µM) | 48 h | AR-V7 target gene expression (UBE2C, CDC20, Akt1, CYCLIN A2) | Inhibition of expression | [5][8] |
| LNCaP95 | In vitro | This compound (2.5, 5, 10 µM) + R1881 (1 nM) | 48 h | Full-length AR target gene expression (PSA, FKBP5, TMPRSS2) | Inhibition of expression | [5] |
In Vivo Studies
Preclinical evaluation in animal models has confirmed the anti-tumor activity of this compound.
| Animal Model | Xenograft | Treatment | Dosing Schedule | Duration | Endpoint | Result | Reference |
| Male NOD/SCID mice | Enzalutamide-resistant CRPC | This compound (30 mg/kg, oral) | Daily | 31 days | Tumor volume | Significant reduction in tumor volume | [1][3] |
| Male NOD/SCID mice | Enzalutamide-resistant CRPC | This compound (30 mg/kg, oral) + Enzalutamide | Daily | 31 days | Tumor volume, AR levels | Significant reduction in tumor volume; Decreased levels of FL-AR and AR-V7 | [1][3] |
| Castrated hosts | LNCaP | This compound (23.3 mg/kg, oral) | Daily | Not Specified | Tumor burden | Significant reduction in tumor burden | [8] |
Experimental Protocols
Cell Proliferation Assay
-
Cell Lines: VCaP-ENZR, C4-2B-ENZR.
-
Seeding: Cells are seeded in 96-well plates at an appropriate density.
-
Treatment: After 24 hours, cells are treated with varying concentrations of this compound (e.g., 0-12 µM), enzalutamide, or a combination of both.
-
Incubation: Plates are incubated for 24 to 48 hours.
-
Quantification: Cell viability is assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Analysis: Results are normalized to vehicle-treated controls, and IC50 values are calculated using non-linear regression analysis.
Figure 2: Cell Proliferation Assay Workflow.
Cell Cycle Analysis by Flow Cytometry
-
Cell Line: C4-2B-ENZR.
-
Treatment: Cells are treated with this compound (e.g., 3.5 µM), enzalutamide, or the combination for 48 hours.
-
Harvesting: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: Fixed cells are washed and resuspended in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Acquisition: Samples are analyzed on a flow cytometer to measure DNA content based on PI fluorescence.
-
Analysis: The percentage of cells in G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.
Western Blotting for Protein Expression
-
Sample Preparation: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.
-
Transfer: Proteins are transferred to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., CDK4, Cyclin D1, Cyclin A2, AR-NTD, β-actin) overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
-
Animal Model: Male NOD/SCID mice.
-
Tumor Implantation: Enzalutamide-resistant CRPC cells (e.g., LNCaP xenografts) are subcutaneously injected into the flanks of the mice.[8]
-
Treatment Initiation: Once tumors reach a palpable size, mice are randomized into treatment groups (vehicle control, this compound, enzalutamide, combination).
-
Drug Administration: this compound is administered daily via oral gavage at a dose of approximately 23.3-30 mg/kg.[1][3][8]
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Endpoint: At the end of the study (e.g., 31 days), mice are euthanized, and tumors are harvested for further analysis (e.g., Western blotting for FL-AR and AR-V7 levels).[1][3]
Figure 3: In Vivo Xenograft Study Workflow.
Conclusion
The preclinical data for this compound strongly support its development as a novel therapeutic for castration-resistant prostate cancer. Its unique mechanism of targeting the AR-NTD allows it to overcome resistance mediated by AR splice variants, a significant clinical challenge. The synergistic activity observed when combined with LBD inhibitors like enzalutamide suggests a promising combination therapy strategy. Further clinical investigation is warranted to translate these robust preclinical findings into improved outcomes for patients with advanced prostate cancer.[4] Clinical trials for next-generation ralaniten analogs are ongoing.[2][5][6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Stopping the cycle: combination therapy reduces growth of androgen-receptor positive breast and prostate cancers | Genome Sciences Centre [bcgsc.ca]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Combination therapy with androgen receptor N-terminal domain antagonist this compound and enzalutamide yields synergistic activity in AR-V7-positive prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Small molecules targeting the disordered transactivation domain of the androgen receptor induce the formation of collapsed helical states - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combination therapy with androgen receptor N‐terminal domain antagonist EPI‐7170 and enzalutamide yields synergistic activity in AR‐V7‐positive prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ralaniten Sensitizes Enzalutamide-Resistant Prostate Cancer to Ionizing Radiation in Prostate Cancer Cells that Express Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for EPI-7170 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
EPI-7170 is a next-generation analogue of ralaniten and functions as a potent antagonist of the androgen receptor (AR) N-terminal domain (NTD).[1] This mechanism allows it to inhibit the transcriptional activity of both full-length AR (FL-AR) and constitutively active AR splice variants (AR-Vs), such as AR-V7, which are often implicated in the development of resistance to standard anti-androgen therapies.[1][2] this compound has demonstrated significant anti-tumor effects in preclinical models of enzalutamide-resistant castration-resistant prostate cancer (CRPC).[1] Its mode of action involves inducing G1 phase cell cycle arrest and inhibiting the proliferation of cancer cells.[1][2][3]
These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound, including its effects on AR transcriptional activity, cell proliferation, long-term cell survival, and cell cycle progression.
Mechanism of Action: AR N-Terminal Domain Antagonism
This compound binds to the N-terminal domain of the androgen receptor, a region present in both the full-length and truncated splice variant forms of the receptor.[3] This binding prevents the transcriptional activity of AR, thereby blocking the expression of genes required for tumor cell growth and proliferation.[3] By targeting the NTD, this compound can overcome resistance mechanisms associated with AR ligand-binding domain (LBD) mutations or the expression of AR-Vs that lack the LBD.
Quantitative Data Summary
The following table summarizes the quantitative data reported for this compound in various in vitro assays.
| Parameter | Cell Line(s) | Value/Effect | Experimental Context |
| IC₅₀ | LNCaP | ~1 µM | Inhibition of androgen-induced PSA-luciferase activity.[4] |
| Cell Proliferation | VCaP-ENZR, C4-2B-ENZR | Inhibition observed at 0-12 µM | This compound treatment for 24 or 48 hours.[1] |
| AR Transcriptional Activity | ENZR cells expressing AR-V7 | Synergistic inhibition with enzalutamide | Treatment with 0-20 µM this compound for 24 or 48 hours.[1] |
| Cell Cycle Arrest | C4-2B-ENZR | Increase in G1 phase, decrease in S phase | Treatment with 3.5 µM this compound for 48 hours.[1][2] |
| Protein Expression | C4-2B-ENZR | Reduced levels of CDK4, cyclin D1, cyclin A2 | Treatment with 3.5 µM this compound.[1][2] |
| Clonogenic Survival | C4‐2B‐ENZR | More effective than monotherapy | Combination of 2.5 µM this compound with 20 µM Enzalutamide. |
Experimental Protocols
AR Transcriptional Activity Assay (Dual-Luciferase Reporter)
This protocol is designed to quantify the ability of this compound to inhibit androgen receptor transcriptional activity in prostate cancer cells, such as LNCaP.
Materials and Reagents:
-
Cell Line: LNCaP (androgen-sensitive human prostate adenocarcinoma cells).
-
Reporter Plasmids:
-
Transfection Reagent: Lipofectamine 3000 or similar.
-
Cell Culture Medium: RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. For experiments, use phenol (B47542) red-free medium with charcoal-stripped FBS (CSS) to reduce background androgen activity.
-
Test Compound: this compound (dissolved in DMSO).
-
Stimulus: Synthetic androgen R1881.
-
Assay Kit: Dual-Luciferase® Reporter Assay System.
-
Equipment: 96-well white, clear-bottom cell culture plates; Luminometer.
Procedure:
-
Cell Seeding: Seed LNCaP cells into a 96-well white, clear-bottom plate at a density of 1 x 10⁴ cells per well. Incubate for 24 hours at 37°C, 5% CO₂.[5]
-
Transfection: For each well, co-transfect 100 ng of the ARE-Firefly luciferase reporter plasmid and 10 ng of the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer’s protocol. Incubate for 24 hours.[5]
-
Treatment:
-
Cell Lysis: Remove the medium and wash the cells with PBS. Add Passive Lysis Buffer to each well and incubate according to the assay kit protocol to ensure complete cell lysis.
-
Luminometry:
-
Transfer the cell lysate to a luminometer plate.
-
Program the luminometer to first inject Luciferase Assay Reagent II (LAR II) and measure Firefly luciferase activity.
-
Next, inject Stop & Glo® Reagent to quench the Firefly reaction and simultaneously measure Renilla luciferase activity.[5]
-
-
Data Analysis: For each well, normalize the Firefly luciferase reading by dividing it by the Renilla luciferase reading. Express the results as a percentage of the activity observed in the vehicle-treated control to determine the dose-dependent inhibition by this compound.
Cell Proliferation Assay (BrdU Incorporation)
This assay measures the rate of new DNA synthesis to quantify the effect of this compound on cell proliferation.
Materials and Reagents:
-
Cell Lines: C4-2B-ENZR, VCaP-ENZR, or other relevant prostate cancer cell lines.
-
Assay Kit: BrdU Cell Proliferation ELISA Kit.
-
Cell Culture Medium: Appropriate medium for the chosen cell line.
-
Test Compound: this compound (dissolved in DMSO).
-
Equipment: 96-well cell culture plates; Microplate reader capable of measuring absorbance at 450 nm.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 2,500-10,000 cells/well and allow them to attach overnight.[2][6]
-
Treatment: Treat cells with a dose range of this compound or vehicle control (DMSO). Incubate for 24 to 72 hours, depending on the cell line's doubling time.[2][6]
-
BrdU Labeling: Add the BrdU labeling solution to each well to a final concentration of 1X. Incubate for 2-24 hours at 37°C. The optimal incubation time depends on the cell proliferation rate and should be determined empirically.[2]
-
Fixation and DNA Denaturation: Remove the labeling medium. Add 100 µL per well of the Fixing/Denaturing Solution and incubate for 30 minutes at room temperature. This step is crucial to expose the incorporated BrdU to the detection antibody.[2][6]
-
Detection:
-
Signal Development: Add TMB Substrate to each well and incubate for up to 30 minutes at room temperature, or until sufficient color development is observed. Stop the reaction by adding the Stop Solution.[2]
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader. A decrease in absorbance in this compound-treated wells compared to the vehicle control indicates an inhibition of cell proliferation.
Cell Cycle Analysis (Propidium Iodide Staining & Flow Cytometry)
This protocol determines the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment with this compound.
Materials and Reagents:
-
Cell Line: C4-2B-ENZR or other prostate cancer cell lines.
-
Staining Solution: Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Fixative: Ice-cold 70% ethanol (B145695).
-
Test Compound: this compound (dissolved in DMSO).
-
Equipment: Flow cytometer.
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates or T25 flasks. Allow them to attach and then treat with the desired concentration of this compound (e.g., 3.5 µM) or vehicle control for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization. Collect both adherent and floating cells to include any apoptotic cells. Centrifuge the cell suspension to obtain a cell pellet.
-
Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the cells in 1 mL of ice-cold PBS, then add 4 mL of ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix the cells overnight at -20°C or for at least 2 hours at 4°C.
-
Staining:
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. The PI fluorescence intensity is directly proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G1 phase in this compound-treated samples compared to the control indicates a G1 cell cycle arrest.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. media.cellsignal.com [media.cellsignal.com]
- 3. PSA luciferase reporter gene assay [bio-protocol.org]
- 4. 2.7. Reporter gene assay [bio-protocol.org]
- 5. benchchem.com [benchchem.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for EPI-7170 Cell Culture Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
EPI-7170 is a second-generation, potent antagonist of the Androgen Receptor (AR) N-terminal domain (NTD).[1][2][3] As an analogue of ralaniten (EPI-002), this compound exhibits approximately 8- to 9-fold greater potency.[2][4] Its primary mechanism involves blocking the transcriptional activity of both full-length AR (FL-AR) and constitutively active AR splice variants (AR-Vs), such as AR-V7, which lack the ligand-binding domain.[1][3][4] This dual action makes this compound a valuable research tool for studying AR signaling and a potential therapeutic agent for treating castration-resistant prostate cancer (CRPC), particularly cases that have developed resistance to second-generation antiandrogens like enzalutamide (B1683756).[1][2]
These application notes provide detailed protocols and treatment conditions for utilizing this compound in cell culture experiments, focusing on prostate cancer cell lines.
Mechanism of Action
This compound directly targets the intrinsically disordered N-terminal domain of the Androgen Receptor, which is essential for its transcriptional activity.[2][4][5] By binding to this domain, this compound induces a conformational change, creating a partially folded, compact helical state.[5][6] This prevents the recruitment of the transcriptional machinery necessary for AR-mediated gene expression.[5] Unlike conventional antiandrogens (e.g., enzalutamide) that target the C-terminal ligand-binding domain (LBD), this compound's NTD-targeting mechanism allows it to inhibit AR-Vs that lack the LBD, a common mechanism of drug resistance in CRPC.[2][4][7]
Data Presentation: Treatment Conditions and Cell Lines
The effective concentration and duration of this compound treatment vary depending on the cell line and the specific assay being performed. The tables below summarize recommended conditions based on published studies.
Table 1: Recommended Prostate Cancer Cell Lines for this compound Studies
| Cell Line | AR Status | Key Characteristics | Recommended Use |
| LNCaP | AR-FL Positive, T877A mutation | Androgen-sensitive | General studies on AR-FL inhibition |
| VCaP-ENZR | AR-FL & AR-V7 Positive | Enzalutamide-resistant | Studies on enzalutamide resistance and synergy |
| C4-2B-ENZR | AR-FL & AR-V7 Positive | Enzalutamide-resistant | Studies on enzalutamide resistance and synergy |
| LNCaP95 | AR-V7 Driven | Enzalutamide-resistant | Studies specifically targeting AR-V7 activity |
| PC-3 | AR-Negative | Androgen-independent | Negative control for AR-dependent effects |
Table 2: this compound Monotherapy Treatment Conditions
| Assay | Cell Line(s) | Concentration Range | Treatment Duration | Expected Outcome |
| Cell Proliferation | VCaP-ENZR, C4-2B-ENZR | 0 - 12 µM[1][3] | 24 - 48 hours[1][3] | Dose-dependent inhibition of cell growth. |
| Cell Proliferation | LNCaP | IC50 ~ 1 µM[8] | Not Specified | Inhibition of AR-dependent proliferation.[8] |
| Transcriptional Activity | LNCaP, LNCaP95 | 2.5 - 10 µM[9] | 48 hours[9] | Inhibition of AR-FL and AR-V7 target genes. |
| Cell Cycle Analysis | C4-2B-ENZR | 3.5 µM[1][2][3] | 48 hours[1][3] | G1 phase arrest, decrease in S phase.[1][2][3] |
| Protein Expression | LNCaP95 | 5 µM[9] | 48 hours[9] | Decreased levels of Chk1 and RAD51.[9] |
Table 3: this compound and Enzalutamide Combination Treatment
| Assay | Cell Line(s) | This compound Conc. | Enzalutamide Conc. | Duration | Expected Outcome |
| Synergistic Proliferation | VCaP-ENZR, C4-2B-ENZR | 2.5 µM[3] | 20 µM[3] | > 48 hours | Synergistic inhibition of cell proliferation.[2] |
| Synergistic Transcriptional Activity | VCaP-ENZR, C4-2B-ENZR | 0 - 20 µM | 20 µM | 24 - 48 hours | Synergistic inhibition of AR/AR-V7 activity.[1] |
| Cell Cycle Arrest | C4-2B-ENZR | 3.5 µM[2] | 20 µM[2] | 48 hours | Near-complete inhibition of DNA synthesis in S phase.[2][3] |
Experimental Protocols
Below are detailed protocols for key experiments involving this compound.
Protocol 1: Cell Proliferation Assay
This protocol describes how to measure the effect of this compound on the proliferation of enzalutamide-resistant prostate cancer cells using a metabolic assay like alamarBlue or a DNA synthesis assay like BrdU.
Materials:
-
VCaP-ENZR or C4-2B-ENZR cells
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
alamarBlue or BrdU Cell Proliferation Assay Kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed VCaP-ENZR or C4-2B-ENZR cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to attach overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in growth medium to achieve final concentrations ranging from 0 to 12 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C in a humidified incubator with 5% CO2.[1][3]
-
Measurement:
-
For alamarBlue: Add the reagent according to the manufacturer's instructions and incubate for 2-4 hours. Measure fluorescence or absorbance.
-
For BrdU: Add BrdU labeling reagent for the final 2-4 hours of incubation. Process the plate according to the manufacturer's protocol and measure absorbance.
-
-
Data Analysis: Normalize the readings to the vehicle control to determine the percentage of proliferation inhibition. Calculate the IC50 value using appropriate software.
Protocol 2: Western Blotting for Cell Cycle Proteins
This protocol is for assessing the impact of this compound on the expression levels of key G1/S transition proteins.
Materials:
-
C4-2B-ENZR cells
-
6-well cell culture plates
-
This compound (3.5 µM) and/or Enzalutamide (20 µM)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies (CDK4, Cyclin D1, Cyclin A2, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Seeding and Treatment: Seed C4-2B-ENZR cells in 6-well plates. Once they reach 70-80% confluency, treat them with vehicle (DMSO), 3.5 µM this compound, 20 µM Enzalutamide, or a combination of both.[2]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample and separate using SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-CDK4, anti-Cyclin D1, diluted 1:1000) overnight at 4°C.[2]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again, apply the chemiluminescence substrate, and visualize the protein bands using an imaging system. Use β-actin as a loading control. This compound treatment is expected to reduce the expression of CDK4, Cyclin D1, and Cyclin A2.[1][2][3]
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol details how to analyze cell cycle distribution following this compound treatment.
Materials:
-
C4-2B-ENZR cells
-
6-well cell culture plates
-
This compound (3.5 µM)
-
PBS, Trypsin-EDTA
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI)/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed C4-2B-ENZR cells in 6-well plates. At 60-70% confluency, treat the cells with vehicle (DMSO) or 3.5 µM this compound.
-
Cell Harvesting: Collect both floating and attached cells. Trypsinize the attached cells, combine them with the supernatant, and pellet by centrifugation.
-
Fixation: Wash the cell pellet with cold PBS. Resuspend the cells and fix them by adding cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the pellet in PI/RNase staining buffer and incubate for 15-30 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Use appropriate software to model the cell cycle distribution and determine the percentage of cells in the G1, S, and G2/M phases. This compound treatment is expected to cause an accumulation of cells in the G1 phase and a reduction in the S phase.[1][2][3]
Experimental Workflow Visualization
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Combination therapy with androgen receptor N‐terminal domain antagonist EPI‐7170 and enzalutamide yields synergistic activity in AR‐V7‐positive prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Combination therapy with androgen receptor N-terminal domain antagonist this compound and enzalutamide yields synergistic activity in AR-V7-positive prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small molecules targeting the disordered transactivation domain of the androgen receptor induce the formation of collapsed helical states - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Combination therapy with androgen receptor N‐terminal domain antagonist EPI‐7170 and enzalutamide yields synergistic activity in AR‐V7‐positive prostate cancer – ScienceOpen [scienceopen.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Ralaniten Sensitizes Enzalutamide-Resistant Prostate Cancer to Ionizing Radiation in Prostate Cancer Cells that Express Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for EPI-7170 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
EPI-7170 is a next-generation androgen receptor (AR) N-terminal domain (NTD) antagonist. It represents a significant advancement over its predecessor, ralaniten (EPI-002), exhibiting improved potency and metabolic stability.[1][2] this compound effectively inhibits the transcriptional activity of both full-length AR and its splice variants (AR-Vs), such as AR-V7, which are frequently implicated in the development of resistance to conventional anti-androgen therapies.[1][3] This attribute makes this compound a promising therapeutic candidate for castration-resistant prostate cancer (CRPC), including tumors that have developed resistance to drugs like enzalutamide (B1683756).[1][3]
These application notes provide a comprehensive overview of the reported dosages, experimental protocols, and key biological effects of this compound in preclinical in vivo mouse models of prostate cancer.
Mechanism of Action
This compound directly binds to the N-terminal domain of the androgen receptor, a region essential for its transcriptional activity. By targeting the NTD, this compound can block the function of both full-length AR and AR splice variants that lack the ligand-binding domain (LBD), the target of traditional anti-androgen drugs.[1][4] This mechanism of action allows this compound to overcome a common resistance mechanism in CRPC. The inhibition of AR signaling by this compound leads to cell cycle arrest at the G1 phase and a reduction in the S phase, ultimately suppressing tumor cell proliferation.[1][5]
Caption: Mechanism of this compound action on androgen receptor signaling.
Quantitative Data from In Vivo Mouse Models
The following table summarizes the available quantitative data for this compound in various mouse xenograft models of prostate cancer.
| Mouse Model | Cell Line | Treatment Group | Dosage | Administration Route | Duration | Outcome | Reference |
| Male NOD/SCID | VCaP-ENZR | This compound | 30 mg/kg | Oral, daily | 31 days | Significantly decreased final tumor volume compared to control. | [1] |
| Male NOD/SCID | VCaP-ENZR | This compound + Enzalutamide | 30 mg/kg this compound + 20 mg/kg Enzalutamide | Oral, daily | 31 days | Significantly decreased tumor volume compared to enzalutamide alone and vehicle. No significant difference compared to this compound alone. | [1] |
Note on Tolerability: Across the cited studies, this compound was well-tolerated at the effective doses. No significant changes in the body weight of the treated mice were observed, suggesting a favorable preliminary safety profile.[1]
Experimental Protocols
Below are detailed protocols for the administration of this compound in in vivo mouse models based on published literature.
Protocol 1: Monotherapy in a Castration-Resistant Prostate Cancer (CRPC) Xenograft Model
This protocol is adapted from studies evaluating the efficacy of this compound as a single agent.
1. Animal Model:
-
Species: Male NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) mice, 6-8 weeks old.[1]
2. Tumor Cell Implantation:
-
Cell Line: VCaP-ENZR (enzalutamide-resistant) or other suitable prostate cancer cell line.[1]
-
Preparation: Resuspend 5 x 10^6 cells in 100 µL of a 1:1 mixture of phosphate-buffered saline (PBS) and Matrigel.[1]
-
Implantation: Subcutaneously inject the cell suspension into the flanks of the mice.[1]
3. Tumor Growth and Castration:
-
Monitor tumor growth regularly.
-
When tumors reach a volume of approximately 80 mm³, perform surgical castration to create a CRPC model.[1]
4. This compound Formulation and Administration:
-
Formulation: Prepare a suspension of this compound in a vehicle consisting of 5% DMSO, 10% Tween 80, and 1% carboxymethylcellulose.[1]
-
Dosage: Administer this compound at a dose of 30 mg/kg body weight.[1]
-
Route and Frequency: Administer daily via oral gavage.[1]
5. Monitoring and Endpoints:
-
Measure body weight daily and tumor volume twice a week.[1]
-
Continue treatment for a predetermined period (e.g., 31 days).[1]
-
At the end of the study, euthanize the mice and harvest tumors for further analysis (e.g., Western blot, immunohistochemistry).[1]
Caption: A typical experimental workflow for this compound in a mouse xenograft model.
Protocol 2: Combination Therapy with Enzalutamide
This protocol outlines the co-administration of this compound with enzalutamide to investigate synergistic or additive anti-tumor effects.
1. Animal Model and Tumor Implantation:
-
Follow steps 1-3 from Protocol 1.
2. Treatment Groups:
-
Establish multiple treatment groups:
3. Drug Formulation and Administration:
-
Prepare this compound and enzalutamide in the same vehicle (5% DMSO, 10% Tween 80, 1% carboxymethylcellulose).[1]
-
Administer the respective treatments to each group daily via oral gavage.
4. Monitoring and Endpoints:
-
Follow step 5 from Protocol 1.
-
Compare tumor growth inhibition and other relevant biomarkers between the different treatment groups.
Considerations and Future Directions
-
Pharmacokinetics: While this compound has an improved half-life of approximately 8 hours in mice compared to its predecessor, further pharmacokinetic studies could help optimize dosing schedules for sustained tumor suppression.
-
Dose-Response Studies: The currently available data is limited to a narrow dose range. Comprehensive dose-escalation studies would be beneficial to determine the optimal therapeutic window and maximum tolerated dose of this compound.
-
Toxicology: While preliminary findings suggest good tolerability, detailed preclinical toxicology studies are necessary to fully characterize the safety profile of this compound before clinical translation.
-
Combination Therapies: The combination of this compound with other agents, such as CDK4/6 inhibitors, has shown promise in preclinical models and warrants further investigation.[4]
These application notes are intended to serve as a guide for researchers working with this compound. It is crucial to adapt these protocols to specific experimental needs and to adhere to all institutional and national guidelines for animal welfare.
References
- 1. Combination therapy with androgen receptor N‐terminal domain antagonist EPI‐7170 and enzalutamide yields synergistic activity in AR‐V7‐positive prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination therapy with androgen receptor N-terminal domain antagonist this compound and enzalutamide yields synergistic activity in AR-V7-positive prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Stopping the cycle: combination therapy reduces growth of androgen-receptor positive breast and prostate cancers | Genome Sciences Centre [bcgsc.ca]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Western Blot Analysis of AR-V7 Downregulation by EPI-7170 in Prostate Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Androgen receptor (AR) signaling is a critical driver of prostate cancer progression. The emergence of constitutively active AR splice variants, particularly androgen receptor variant 7 (AR-V7), which lacks the ligand-binding domain, is a major mechanism of resistance to second-generation androgen receptor signaling inhibitors like enzalutamide (B1683756).[1][2] AR-V7 is a key driver of castration-resistant prostate cancer (CRPC) and its presence is associated with a poor prognosis.[3]
EPI-7170 is a novel, next-generation androgen receptor N-terminal domain (NTD) antagonist.[4][5][6] Unlike conventional anti-androgens that target the ligand-binding domain, this compound directly binds to the NTD of the AR, a region essential for the transcriptional activity of both full-length AR (FL-AR) and AR splice variants, including AR-V7.[4][5][6][7] This mechanism allows this compound to inhibit the function of both FL-AR and AR-V7, offering a promising therapeutic strategy for overcoming resistance in CRPC.[4][5][6] Studies have demonstrated that this compound can inhibit the transcriptional activity of AR-V7 and reduce its protein expression levels in prostate cancer cells.[4][8]
This document provides a detailed protocol for performing Western blot analysis to assess the downregulation of AR-V7 protein expression in prostate cancer cell lines following treatment with this compound.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line(s) | Treatment | Result | Reference |
| Potency vs. Ralaniten | - | This compound vs. Ralaniten (EPI-002) | 8-9 times improved potency in inhibiting AR transcriptional activity. | [5][6] |
| Cell Proliferation Inhibition | VCaP-ENZR, C4-2B-ENZR | This compound (0-12 µM, 24-48h) | Inhibition of cell proliferation. | [4][9] |
| Synergistic Activity | ENZR cells expressing AR-V7 | This compound (0-20 µM, 24-48h) + Enzalutamide | Synergistic inhibition of AR transcriptional activity. | [4][9] |
| Cell Cycle Arrest | - | This compound (3.5 µM, 48h) | Increase in G1 phase and decrease in S phase. | [4][9] |
| Reduction of AR-V7 Levels | Male NOD/SCID mice with xenografts | This compound (30 mg/kg, daily, 31 days) | Decreased levels of FL-AR and AR-V7 in harvested xenografts. | [4][9] |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Lines: Utilize AR-V7 positive prostate cancer cell lines such as 22Rv1 or VCaP.
-
Culture Conditions: Maintain cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Plating: Seed cells in 6-well plates and allow them to adhere and reach 60-70% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in the culture medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10 µM). Include a vehicle control (DMSO only) in all experiments.
-
Treatment: Aspirate the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours).
Protocol 2: Western Blot Analysis for AR-V7
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Mix equal amounts of protein (e.g., 20-40 µg) with 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load the denatured protein samples onto a 4-12% Tris-Glycine precast gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for AR-V7 (e.g., Abcam, clone EP343 or Cell Signaling Technology, #68492) diluted in the blocking buffer overnight at 4°C with gentle agitation.[10][11]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Quantification:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal protein loading, probe the membrane with an antibody against a loading control protein (e.g., β-actin or GAPDH).
-
Perform densitometric analysis of the protein bands using software like ImageJ to quantify the relative AR-V7 protein levels.
-
Mandatory Visualization
Caption: Experimental workflow for Western blot analysis of AR-V7.
References
- 1. Role of androgen receptor splice variant 7 (AR-V7) in prostate cancer resistance to 2nd generation androgen receptor signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Crucial Role of AR-V7 in Enzalutamide-Resistance of Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Combination therapy with androgen receptor N‐terminal domain antagonist EPI‐7170 and enzalutamide yields synergistic activity in AR‐V7‐positive prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combination therapy with androgen receptor N-terminal domain antagonist this compound and enzalutamide yields synergistic activity in AR-V7-positive prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stopping the cycle: combination therapy reduces growth of androgen-receptor positive breast and prostate cancers | Genome Sciences Centre [bcgsc.ca]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. View of Development of an immunofluorescent AR-V7 circulating tumor cell assay – A blood-based test for men with metastatic prostate cancer | Journal of Circulating Biomarkers [journals.aboutscience.eu]
- 11. Androgen Receptor (AR-V7 Specific) Antibody | Cell Signaling Technology [cellsignal.com]
EPI-7170: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
EPI-7170 is a potent, second-generation small molecule antagonist of the androgen receptor (AR) N-terminal domain (NTD). It represents a significant advancement in the development of therapies for castration-resistant prostate cancer (CRPC), particularly those resistant to second-generation antiandrogens like enzalutamide (B1683756). This compound covalently binds to the NTD of both full-length AR (FL-AR) and its constitutively active splice variants (AR-Vs), such as AR-V7, thereby inhibiting their transcriptional activity.[1][2][3] This unique mechanism of action allows this compound to overcome common resistance mechanisms that emerge from mutations or truncations in the AR ligand-binding domain (LBD). These application notes provide detailed protocols for the solubilization and preparation of this compound for various in vitro and in vivo experimental settings.
Physicochemical Properties and Solubility
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[4] For experimental use, it is recommended to prepare a high-concentration stock solution in DMSO, which can then be further diluted in aqueous buffers or cell culture media. Due to its hydrophobic nature, care should be taken to avoid precipitation when diluting into aqueous solutions.
Data Presentation: Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on published studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value (µM) | Experimental Context |
| IC50 | LNCaP | 1.08 ± 0.55 | Inhibition of androgen-induced PSA-luciferase activity[1] |
| IC50 | C4-2B-ENZR | ~1.1 | Inhibition of androgen-induced proliferation[5] |
| Effective Concentration | VCaP-ENZR, C4-2B-ENZR | 0 - 12 | Inhibition of cell proliferation (24 or 48 h)[6][7] |
| Effective Concentration | ENZR cells (expressing AR-V7) | 0 - 20 | Synergistic inhibition of AR transcriptional activity with enzalutamide (24 or 48 h)[6][7] |
| Effective Concentration | C4-2B-ENZR | 3.5 | Induction of G1 phase cell cycle arrest and reduction of S phase (48 h)[6][7] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosage | Administration Route | Therapeutic Effect |
| Male NOD/SCID mice with VCaP-ENZR xenografts | 30 mg/kg (daily for 31 days) | Oral | Significantly reduced tumor volume and decreased levels of FL-AR and AR-V7[5][6] |
| Male NOD/SCID mice with LNCaP95 CRPC xenografts | 25 mg/kg (daily) | Oral | In vivo efficacy against enzalutamide-resistant xenografts[3] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
Protocol:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., 37°C for a few minutes) may aid in dissolution.
-
Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles.
-
Storage: Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[6] Protect from light.
Preparation of this compound for In Vitro Cell-Based Assays
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Appropriate cell culture medium (e.g., RPMI-1640)
-
Sterile microcentrifuge tubes
Protocol:
-
Thaw the this compound stock solution at room temperature.
-
Prepare a series of intermediate dilutions of the stock solution in cell culture medium. It is crucial to perform serial dilutions to ensure accurate final concentrations and to minimize the final DMSO concentration in the cell culture.
-
Important: The final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity. Prepare a vehicle control with the same final concentration of DMSO.
-
For a typical experiment, if the final desired concentration is 10 µM, a 1:1000 dilution of a 10 mM stock solution is required. This can be achieved by first making an intermediate dilution.
-
Add the final diluted this compound solution to the cell culture plates. For example, add 2 µL of a 5 mM intermediate solution to 1 mL of cell culture medium to achieve a final concentration of 10 µM.
-
Gently mix the contents of the wells after adding the compound.
Preparation of this compound for In Vivo Oral Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Tween 80
-
Carboxymethylcellulose (CMC)
-
Sterile water or saline
Formulation Vehicle Composition: Two vehicle compositions have been reported for the oral administration of this compound:
-
Formulation A: 5% DMSO, 10% Tween 80, and 1% carboxymethylcellulose in sterile water.[5]
-
Formulation B: 3% DMSO, 1.5% Tween 80, and 1% carboxymethylcellulose in sterile water.[1][8]
Protocol for Preparation (Example using Formulation A):
-
Calculate the total volume of the formulation required based on the number of animals and the dosing volume (e.g., 100 µL per 20 g mouse).
-
Prepare the 1% CMC solution by slowly adding CMC powder to sterile water while stirring vigorously. It may require heating and stirring to fully dissolve. Allow the solution to cool to room temperature.
-
In a separate sterile tube, dissolve the required amount of this compound powder in DMSO to make a concentrated solution.
-
Add Tween 80 to the this compound/DMSO solution and mix well.
-
Slowly add the this compound/DMSO/Tween 80 mixture to the 1% CMC solution while continuously stirring or vortexing to form a stable suspension.
-
The final formulation should be a homogenous suspension. Prepare fresh daily before administration.
-
Administer the formulation to the animals via oral gavage at the desired dosage (e.g., 30 mg/kg).
Mandatory Visualizations
References
- 1. Ralaniten Sensitizes Enzalutamide-Resistant Prostate Cancer to Ionizing Radiation in Prostate Cancer Cells that Express Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Combination therapy with androgen receptor N-terminal domain antagonist this compound and enzalutamide yields synergistic activity in AR-V7-positive prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Combination therapy with androgen receptor N‐terminal domain antagonist EPI‐7170 and enzalutamide yields synergistic activity in AR‐V7‐positive prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Small molecules targeting the disordered transactivation domain of the androgen receptor induce the formation of collapsed helical states - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential Gene Expression Profiles between N-Terminal Domain and Ligand-Binding Domain Inhibitors of Androgen Receptor Reveal Ralaniten Induction of Metallothionein by a Mechanism Dependent on MTF1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Luciferase Reporter Assay for Andatorin (EPI-7170) Activity on the Androgen Receptor
Audience: Researchers, scientists, and drug development professionals.
Introduction
The androgen receptor (AR), a crucial transcription factor in the development and progression of prostate cancer, remains a primary therapeutic target.[1][2][3] The emergence of resistance to therapies targeting the AR ligand-binding domain (LBD), often through the expression of constitutively active AR splice variants (AR-Vs) lacking the LBD, presents a significant clinical challenge.[1][4][5] Andatorin (EPI-7170), a derivative of ralaniten, is a novel antagonist that targets the N-terminal domain (NTD) of the AR.[6][7][8] This domain is essential for the transcriptional activity of both full-length AR (FL-AR) and AR-Vs.[5][6][7] Consequently, this compound offers a promising strategy to overcome resistance to conventional anti-androgen therapies.[4][6][7]
The luciferase reporter assay is a widely used method to quantify the transcriptional activity of the AR in response to various stimuli, including androgens and potential inhibitors.[2][9][10] This application note provides a detailed protocol for utilizing a luciferase reporter assay to evaluate the inhibitory activity of this compound on AR-mediated gene transcription in prostate cancer cell lines.
Mechanism of Action of this compound
This compound functions as a potent antagonist of the AR by binding to its N-terminal domain.[6][7] This interaction disrupts the transcriptional machinery required for AR-dependent gene expression.[11] A key advantage of this compound is its ability to inhibit not only the full-length AR but also AR splice variants, such as AR-V7, which are a common cause of resistance to drugs like enzalutamide (B1683756) that target the ligand-binding domain.[4][6][7] By targeting the NTD, this compound can suppress AR activity irrespective of the presence of the LBD, making it effective against both androgen-sensitive and castration-resistant prostate cancer (CRPC) models.[6][8]
Signaling Pathway
The androgen receptor signaling pathway is initiated by the binding of androgens, such as dihydrotestosterone (B1667394) (DHT), to the AR in the cytoplasm.[1][12] This binding event triggers a conformational change, dissociation from heat shock proteins, dimerization, and translocation of the AR into the nucleus.[12] In the nucleus, the AR dimer binds to androgen response elements (AREs) on the DNA, leading to the recruitment of co-regulators and the initiation of target gene transcription, which promotes cell survival and proliferation.[1][12] this compound disrupts this process by targeting the N-terminal domain, thereby inhibiting the transcriptional activity of the AR.
Caption: Androgen Receptor Signaling Pathway and Inhibition by this compound.
Experimental Protocols
This section outlines the detailed methodology for conducting a luciferase reporter assay to assess the inhibitory effect of this compound on AR activity.
Cell Lines and Culture
Commonly used prostate cancer cell lines for AR reporter assays include LNCaP, C4-2B, VCaP, and 22Rv1, as they endogenously express the androgen receptor.[4][13] For this protocol, we will use the LNCaP cell line, which is widely characterized for AR-dependent signaling.[2][9]
-
Cell Line: LNCaP (ATCC® CRL-1740™)
-
Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
Plasmids
-
Reporter Plasmid: A plasmid containing a luciferase gene under the control of an AR-responsive promoter, such as the prostate-specific antigen (PSA) promoter (e.g., pGL3-PSA-Luc) or a synthetic promoter with multiple androgen response elements (AREs).[2][4][9]
-
Control Plasmid: A plasmid expressing a different reporter gene, such as Renilla luciferase, under the control of a constitutive promoter (e.g., pRL-TK) is used to normalize for transfection efficiency.
Reagents and Materials
-
LNCaP cells
-
RPMI-1640 medium, FBS, Penicillin-Streptomycin
-
Charcoal-stripped FBS (for androgen-depleted conditions)
-
Reporter and control plasmids
-
Transfection reagent (e.g., Lipofectamine 3000)
-
This compound (stock solution in DMSO)
-
Synthetic androgen R1881 (stock solution in ethanol)
-
96-well white, clear-bottom cell culture plates
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Experimental Workflow
Caption: Workflow for the AR Luciferase Reporter Assay.
Step-by-Step Protocol
Day 1: Cell Seeding
-
Trypsinize and count LNCaP cells.
-
Seed 1 x 10^4 cells per well in a 96-well white, clear-bottom plate in 100 µL of complete growth medium.
-
Incubate overnight at 37°C with 5% CO2.
Day 2: Transfection
-
Prepare the transfection mix according to the manufacturer's protocol. For each well, a typical mix includes:
-
100 ng of the AR-responsive firefly luciferase reporter plasmid.
-
10 ng of the Renilla luciferase control plasmid.
-
-
Add the transfection mix to the cells.
-
Incubate for 24 hours at 37°C with 5% CO2.[14]
Day 3: Treatment
-
Carefully remove the medium containing the transfection mix.
-
Wash the cells once with PBS.
-
Add 100 µL of RPMI-1640 supplemented with 5% charcoal-stripped FBS (androgen-depleted medium).
-
Pre-treat the cells by adding various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25 µM) or vehicle (DMSO) for 1 hour.[4][14]
-
Stimulate the cells by adding a synthetic androgen, R1881 (final concentration of 1 nM), or vehicle (ethanol).[4][14]
Day 4: Luciferase Assay
-
Equilibrate the plate to room temperature.
-
Perform the Dual-Luciferase® Reporter Assay according to the manufacturer's instructions.
-
Briefly, lyse the cells and measure the firefly luciferase activity using a luminometer.
-
Then, add the Stop & Glo® reagent to quench the firefly luciferase signal and simultaneously measure the Renilla luciferase activity.
-
Record the relative light units (RLUs) for both firefly and Renilla luciferase.
Data Analysis
-
For each well, calculate the normalized luciferase activity by dividing the firefly RLU by the Renilla RLU.
-
To determine the inhibitory effect of this compound, express the data as a percentage of the activity observed in the R1881-stimulated, vehicle-treated control wells (set to 100%).
-
Plot the percentage of AR activity against the log concentration of this compound to generate a dose-response curve.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the AR activity, using a suitable software package (e.g., GraphPad Prism).
Quantitative Data Summary
The following tables summarize representative quantitative data for the inhibitory activity of this compound on AR transcriptional activity.
Table 1: IC50 Values of this compound on Androgen-Induced AR Transcriptional Activity
| Cell Line | Reporter Construct | Androgen Stimulant | This compound IC50 (µM) | Reference |
| LNCaP | PSA(6.1kb)-luciferase | R1881 (1 nM) | 1.08 ± 0.55 | [15] |
| C4-2B-ENZR | PSA-luciferase | R1881 (1 nM) | ~1.2 (estimated from graph) | [4] |
Table 2: Comparison of this compound and Ralaniten (EPI-002) Potency
| Compound | Cell Line | Assay | IC50 (µM) | Potency Fold-Increase (this compound vs. EPI-002) | Reference |
| This compound | LNCaP | PSA-luciferase assay | 1.08 ± 0.55 | ~8-9x | [4][15] |
| Ralaniten (EPI-002) | LNCaP | PSA-luciferase assay | 9.64 ± 3.72 | - | [15] |
| This compound | C4-2B-ENZR | PSA-luciferase assay | ~1.2 | ~8x | [4] |
| Ralaniten (EPI-002) | C4-2B-ENZR | PSA-luciferase assay | ~10 | - | [4] |
Conclusion
The luciferase reporter assay is a robust and sensitive method for characterizing the activity of compounds targeting the androgen receptor. This application note provides a comprehensive protocol for evaluating the inhibitory potential of this compound on AR transcriptional activity. The ability of this compound to antagonize both full-length AR and AR splice variants highlights its potential as a valuable therapeutic agent for the treatment of advanced prostate cancer, including cases resistant to current anti-androgen therapies. The detailed methodology and data presentation herein should serve as a valuable resource for researchers in the field of oncology and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells | PLOS One [journals.plos.org]
- 3. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combination therapy with androgen receptor N‐terminal domain antagonist EPI‐7170 and enzalutamide yields synergistic activity in AR‐V7‐positive prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combination therapy with androgen receptor N-terminal domain antagonist this compound and enzalutamide yields synergistic activity in AR-V7-positive prostate cancer. | Genome Sciences Centre [bcgsc.ca]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Stopping the cycle: combination therapy reduces growth of androgen-receptor positive breast and prostate cancers | Genome Sciences Centre [bcgsc.ca]
- 9. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Small molecules targeting the disordered transactivation domain of the androgen receptor induce the formation of collapsed helical states - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of prostate cancer cell lines for androgen receptor-mediated reporter gene assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2.7. Reporter gene assay [bio-protocol.org]
- 15. Ralaniten Sensitizes Enzalutamide-Resistant Prostate Cancer to Ionizing Radiation in Prostate Cancer Cells that Express Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for EPI-7170 Administration in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of EPI-7170 in preclinical xenograft models of cancer. This compound is a next-generation androgen receptor (AR) N-terminal domain (NTD) antagonist that effectively inhibits the transcriptional activity of both full-length AR (FL-AR) and constitutively active AR splice variants (AR-Vs).[1][2][3][4] This unique mechanism of action makes it a promising therapeutic agent for treating castration-resistant prostate cancer (CRPC), particularly tumors that have developed resistance to second-generation anti-androgens like enzalutamide (B1683756).
Mechanism of Action
This compound, an analog of ralaniten, targets the disordered N-terminal domain of the androgen receptor, a region essential for its transcriptional activity.[4][5][6] Unlike conventional anti-androgens that target the ligand-binding domain (LBD), this compound's activity is independent of ligand binding and can therefore overcome resistance mechanisms mediated by AR-Vs that lack the LBD.[4][5] By binding to the NTD, this compound induces a conformational change that prevents the recruitment of the transcriptional machinery, thereby inhibiting the expression of AR target genes involved in tumor growth and proliferation.[7] In vitro studies have shown that this compound can induce G1 phase cell cycle arrest and reduce the expression of key cell cycle proteins such as CDK4, cyclin D1, and cyclin A2.[1][2][5]
Below is a diagram illustrating the signaling pathway of the androgen receptor and the inhibitory action of this compound.
Data Presentation: Efficacy of this compound in Prostate Cancer Xenograft Models
The following tables summarize the quantitative data from preclinical studies evaluating this compound in various enzalutamide-resistant prostate cancer xenograft models.
Table 1: Monotherapy Efficacy of this compound
| Xenograft Model | Cell Line | Animal Strain | This compound Dose & Schedule | Key Findings |
| CRPC | LNCaP | Castrated hosts | 23.3 mg/kg, daily oral | Significant reduction in tumor burden compared to vehicle.[8] |
| Enzalutamide-Resistant CRPC | LNCaP95 | NOD-SCID gamma (castrated) | 25 mg/kg, daily oral | Significantly inhibited aggressive tumor growth.[8] |
| Enzalutamide-Resistant CRPC | VCaP-ENZR | Male NOD/SCID | 30 mg/kg, daily oral for 31 days | Significantly reduced tumor volume.[1][2] |
Table 2: Combination Therapy Efficacy of this compound with Enzalutamide
| Xenograft Model | Cell Line | Animal Strain | Treatment Groups | Key Findings |
| Enzalutamide-Resistant CRPC | VCaP-ENZR | Male NOD/SCID | 1. Vehicle2. Enzalutamide (20 mg/kg)3. This compound (30 mg/kg)4. Combination | Combination therapy significantly decreased tumor volume compared to enzalutamide alone.[2][5] Decreased levels of FL-AR and AR-V7 in harvested xenografts.[1] |
Experimental Protocols
This section provides detailed methodologies for conducting in vivo studies with this compound in xenograft models.
Protocol 1: Evaluation of this compound in an Enzalutamide-Resistant Prostate Cancer Xenograft Model
Objective: To assess the anti-tumor activity of this compound as a monotherapy and in combination with enzalutamide in an enzalutamide-resistant CRPC xenograft model.
Materials:
-
Cell Line: VCaP-ENZR or LNCaP95 (enzalutamide-resistant prostate cancer cells expressing AR-V7)
-
Animals: 6-8 week old male NOD/SCID mice[1]
-
This compound: Powder form
-
Enzalutamide: Powder form
-
Vehicle: DMSO or other appropriate vehicle
-
Cell Culture Media: RPMI-1640, 10% FBS, 1% Penicillin-Streptomycin
-
Matrigel: (Corning)
-
Calipers
-
Animal balance
Experimental Workflow Diagram:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Combination therapy with androgen receptor N-terminal domain antagonist this compound and enzalutamide yields synergistic activity in AR-V7-positive prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combination therapy with androgen receptor N‐terminal domain antagonist EPI‐7170 and enzalutamide yields synergistic activity in AR‐V7‐positive prostate cancer – ScienceOpen [scienceopen.com]
- 5. Combination therapy with androgen receptor N‐terminal domain antagonist EPI‐7170 and enzalutamide yields synergistic activity in AR‐V7‐positive prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stopping the cycle: combination therapy reduces growth of androgen-receptor positive breast and prostate cancers | Genome Sciences Centre [bcgsc.ca]
- 7. Small molecules targeting the disordered transactivation domain of the androgen receptor induce the formation of collapsed helical states - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ralaniten Sensitizes Enzalutamide-Resistant Prostate Cancer to Ionizing Radiation in Prostate Cancer Cells that Express Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Clonogenic Assay with EPI-7170
For Researchers, Scientists, and Drug Development Professionals
Introduction
The clonogenic assay is a pivotal in vitro method for assessing the cytotoxic and cytostatic effects of anti-cancer agents by measuring the ability of single cells to proliferate and form colonies.[1] This document provides a detailed protocol for conducting a clonogenic assay to evaluate the efficacy of EPI-7170, a potent antagonist of the androgen receptor (AR) N-terminal domain (NTD).[2][3] this compound inhibits the transcriptional activity of both full-length AR and its splice variants (AR-Vs), making it a promising therapeutic agent for castration-resistant prostate cancer (CRPC), including cases resistant to enzalutamide (B1683756).[2][3][4]
These application notes will guide researchers through the experimental workflow, from cell line selection and preparation to data analysis and interpretation, enabling a thorough assessment of this compound's impact on the clonogenic survival of cancer cells.
Mechanism of Action of this compound
This compound is a next-generation analog of ralaniten (EPI-002) that targets the disordered N-terminal domain of the androgen receptor.[3][5] This mechanism is significant as both full-length AR and constitutively active AR splice variants, which often drive resistance to conventional AR-targeted therapies, are dependent on a functional NTD for their transcriptional activity.[4][6] By binding to the AR-NTD, this compound effectively blocks the transcriptional machinery, leading to cell cycle arrest, primarily at the G1 phase, and subsequent inhibition of proliferation.[3][5][7]
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action on the Androgen Receptor signaling pathway.
Experimental Protocol
This protocol is designed for assessing the effect of this compound as a monotherapy on the clonogenic survival of prostate cancer cell lines.
Materials
-
Cell Lines: Prostate cancer cell lines expressing AR and/or AR-Vs (e.g., LNCaP, C4-2B, VCaP).
-
Culture Medium: Appropriate cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
This compound: Stock solution in a suitable solvent (e.g., DMSO).
-
Phosphate-Buffered Saline (PBS): Sterile.
-
Trypsin-EDTA: 0.25% or 0.05%.
-
6-well plates or culture dishes.
-
Fixation Solution: e.g., 6% (v/v) glutaraldehyde (B144438) or methanol (B129727):acetic acid (3:1).
-
Staining Solution: 0.5% (w/v) crystal violet in methanol or ethanol.
Procedure
-
Culture the selected prostate cancer cell lines under standard conditions (37°C, 5% CO2).
-
On the day of the experiment, harvest exponentially growing cells using trypsin-EDTA and prepare a single-cell suspension.
-
Perform an accurate cell count using a hemocytometer or an automated cell counter.
-
Seed the cells into 6-well plates at a predetermined density. The optimal seeding density should be determined empirically for each cell line to yield 50-150 colonies in the control wells after the incubation period.
-
Allow the cells to adhere to the plate for 24 hours after seeding.
-
Prepare serial dilutions of this compound in the complete culture medium. A suggested concentration range for initial experiments is 1 µM to 20 µM.[3][7] A vehicle control (e.g., DMSO) must be included.
-
Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plates under standard culture conditions for 10 to 14 days, or until the colonies in the control wells are visible and consist of at least 50 cells.
-
The medium can be changed every 3-4 days if necessary, ensuring that the fresh medium contains the respective concentrations of this compound.
-
After the incubation period, aspirate the medium from the wells.
-
Gently wash the wells with PBS.
-
Add the fixation solution to each well and incubate for 10-15 minutes at room temperature.
-
Remove the fixation solution and add the crystal violet staining solution.
-
Incubate for 20-30 minutes at room temperature.
-
Carefully remove the staining solution and wash the wells with tap water until the excess stain is removed.
-
Allow the plates to air dry completely.
-
Count the number of colonies in each well. A colony is traditionally defined as a cluster of at least 50 cells.[1]
-
Calculate the Plating Efficiency (PE) and the Surviving Fraction (SF) for each treatment group using the following formulas:
-
Plot the surviving fraction as a function of the this compound concentration to generate a dose-response curve.
Experimental Workflow
Caption: Step-by-step workflow for the clonogenic assay with this compound.
Data Presentation
The quantitative data from the clonogenic assay should be summarized in a clear and structured table for easy comparison between different treatment groups.
| Cell Line | Treatment Group | This compound Conc. (µM) | No. of Cells Seeded | No. of Colonies (Mean ± SD) | Plating Efficiency (%) | Surviving Fraction |
| LNCaP | Vehicle Control | 0 (DMSO) | 500 | 125 ± 10 | 25.0 | 1.00 |
| This compound | 2.5 | 500 | 80 ± 8 | - | 0.64 | |
| This compound | 5.0 | 500 | 45 ± 5 | - | 0.36 | |
| This compound | 10.0 | 500 | 15 ± 3 | - | 0.12 | |
| C4-2B | Vehicle Control | 0 (DMSO) | 800 | 160 ± 12 | 20.0 | 1.00 |
| This compound | 2.5 | 800 | 96 ± 9 | - | 0.60 | |
| This compound | 5.0 | 800 | 50 ± 6 | - | 0.31 | |
| This compound | 10.0 | 800 | 10 ± 2 | - | 0.06 |
Note: The values in this table are for illustrative purposes only and will vary depending on the cell line and experimental conditions.
Conclusion
The clonogenic assay is a robust method for quantifying the long-term effects of this compound on the reproductive integrity of cancer cells. By following this detailed protocol, researchers can obtain reliable and reproducible data to evaluate the therapeutic potential of this compound and further elucidate its mechanism of action in androgen receptor-driven malignancies. The provided diagrams and data table structure are intended to facilitate experimental planning, execution, and reporting.
References
- 1. Ralaniten Sensitizes Enzalutamide-Resistant Prostate Cancer to Ionizing Radiation in Prostate Cancer Cells that Express Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. python-bloggers.com [python-bloggers.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Combination therapy with androgen receptor N-terminal domain antagonist this compound and enzalutamide yields synergistic activity in AR-V7-positive prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stopping the cycle: combination therapy reduces growth of androgen-receptor positive breast and prostate cancers | Genome Sciences Centre [bcgsc.ca]
- 6. scienceopen.com [scienceopen.com]
- 7. Combination therapy with androgen receptor N‐terminal domain antagonist EPI‐7170 and enzalutamide yields synergistic activity in AR‐V7‐positive prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of cell survival after irradiation via clonogenic assay versus multiple MTT Assay - A comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. On the analysis of clonogenic survival data: Statistical alternatives to the linear-quadratic model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell Cycle Analysis of EPI-7170 Treated Prostate Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
EPI-7170 is a novel and potent antagonist of the androgen receptor (AR) N-terminal domain.[1][2][3] This next-generation ralaniten analog effectively inhibits the transcriptional activity of both full-length AR and constitutively active AR splice variants (AR-Vs), which are key drivers of resistance to current anti-androgen therapies in castration-resistant prostate cancer (CRPC).[1][2][3][4][5][6] this compound has demonstrated significant anti-tumor activity in preclinical models of enzalutamide-resistant CRPC.[1][2] A key mechanism of its anti-proliferative effect is the induction of cell cycle arrest. These application notes provide a detailed protocol for analyzing the cell cycle distribution of prostate cancer cells following treatment with this compound.
Principle
Cell cycle analysis is a fundamental technique to assess the anti-proliferative effects of therapeutic compounds. Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA within a cell. By staining a population of cells with PI and analyzing them by flow cytometry, one can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Treatment of prostate cancer cells with this compound has been shown to induce G1 cell cycle arrest, characterized by an accumulation of cells in the G1 phase and a reduction in the proportion of cells in the S phase.[1][2][7] This is often accompanied by a decrease in the expression of key cell cycle regulatory proteins such as CDK4, cyclin D1, and cyclin A2.[1][2][7]
Data Presentation
The following tables summarize the observed effects of this compound on the cell cycle distribution of enzalutamide-resistant prostate cancer cells.
Table 1: Effect of this compound on Cell Cycle Distribution in C4-2B-ENZR Prostate Cancer Cells
| Treatment Group | Concentration (μM) | Incubation Time (hours) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| DMSO (Control) | - | 48 | Baseline | Baseline | Baseline |
| This compound | 3.5 | 48 | Increased | Decreased | No significant change |
| Enzalutamide (B1683756) | 20 | 48 | Little to no change | Little to no change | Little to no change |
| This compound + Enzalutamide | 3.5 + 20 | 48 | Synergistic Increase | Near complete inhibition | No significant change |
Data is a qualitative summary based on published findings.[2][7] Actual percentages will vary based on experimental conditions.
Table 2: Effect of this compound on Cell Cycle Regulatory Proteins in C4-2B-ENZR Cells
| Treatment Group | Concentration (μM) | Incubation Time (hours) | CDK4 Expression | Cyclin D1 Expression | Cyclin A2 Expression |
| DMSO (Control) | - | 48 | Baseline | Baseline | Baseline |
| This compound | 3.5 | 48 | Decreased | Decreased | Decreased |
| Enzalutamide | 20 | 48 | Little to no change | Little to no change | Little to no change |
| This compound + Enzalutamide | 3.5 + 20 | 48 | Further Decreased | Further Decreased | Further Decreased |
Data is a qualitative summary based on published findings.[1][2][7]
Experimental Protocols
Materials
-
Prostate cancer cell lines (e.g., LNCaP, C4-2, C4-2B-ENZR)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
70% Ethanol (B145695), ice-cold
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol for this compound Treatment and Cell Cycle Analysis
-
Cell Seeding:
-
Culture prostate cancer cells in T-75 flasks to ~70-80% confluency.
-
Trypsinize the cells, count them, and seed them into 6-well plates at a density that will allow for logarithmic growth during the experiment (e.g., 2 x 10^5 cells/well).
-
Allow cells to adhere and grow for 24 hours.
-
-
This compound Treatment:
-
Prepare working solutions of this compound in complete cell culture medium from the stock solution. A typical final concentration to observe cell cycle effects is 3.5 μM.[1][2][7] Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and replace it with the medium containing the appropriate concentrations of this compound or DMSO.
-
Incubate the cells for the desired time period (e.g., 48 hours).[1][2][7]
-
-
Cell Harvesting and Fixation:
-
After incubation, collect the culture medium (which may contain floating, apoptotic cells).
-
Wash the adherent cells with PBS.
-
Trypsinize the adherent cells and combine them with the cells collected from the medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice for at least 30 minutes or store them at -20°C for up to several weeks.[8]
-
-
Propidium Iodide Staining:
-
Centrifuge the fixed cells at 500 x g for 10 minutes and decant the ethanol.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cell pellet in 500 μL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.[8]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use the appropriate laser and filter settings for PI detection (e.g., excitation at 488 nm, emission detected in the FL-2 or FL-3 channel).
-
Collect data for at least 10,000 events per sample.
-
Use software (e.g., FlowJo, FCS Express) to gate on single cells and analyze the cell cycle distribution based on the DNA content histogram.
-
Mandatory Visualizations
Caption: Mechanism of this compound induced G1 cell cycle arrest in prostate cancer.
Caption: Experimental workflow for cell cycle analysis of this compound treated cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Combination therapy with androgen receptor N‐terminal domain antagonist EPI‐7170 and enzalutamide yields synergistic activity in AR‐V7‐positive prostate cancer – ScienceOpen [scienceopen.com]
- 4. Combination therapy with androgen receptor N-terminal domain antagonist this compound and enzalutamide yields synergistic activity in AR-V7-positive prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stopping the cycle: combination therapy reduces growth of androgen-receptor positive breast and prostate cancers | Genome Sciences Centre [bcgsc.ca]
- 6. Ralaniten Sensitizes Enzalutamide-Resistant Prostate Cancer to Ionizing Radiation in Prostate Cancer Cells that Express Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combination therapy with androgen receptor N‐terminal domain antagonist EPI‐7170 and enzalutamide yields synergistic activity in AR‐V7‐positive prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
Synergistic Eradication of Enzalutamide-Resistant Prostate Cancer: An Experimental Protocol for EPI-7170 Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of resistance to second-generation androgen receptor (AR) antagonists like enzalutamide (B1683756) represents a significant clinical challenge in the management of castration-resistant prostate cancer (CRPC). A primary mechanism of this resistance is the expression of constitutively active AR splice variants (AR-Vs), such as AR-V7, which lack the ligand-binding domain (LBD) targeted by enzalutamide.[1][2] EPI-7170, a next-generation analog of ralaniten, is an antagonist of the N-terminal domain (NTD) of the AR.[1][2] The NTD is essential for the transcriptional activity of both full-length AR and AR-Vs.[1][2] This provides a strong rationale for a combination therapy targeting both the LBD and NTD of the AR to overcome enzalutamide resistance.
Preclinical studies have demonstrated a potent synergistic effect when combining this compound with enzalutamide in enzalutamide-resistant prostate cancer cells that express AR-V7.[1][2][3] This combination leads to a significant inhibition of cell proliferation, induction of cell cycle arrest, and enhanced antitumor activity in in vivo models.[3][4] These application notes provide detailed protocols for researchers to investigate and validate the synergistic effects of this compound and enzalutamide in a laboratory setting.
Signaling Pathway and Drug Mechanism of Action
The androgen receptor is a key driver of prostate cancer progression. Enzalutamide competitively inhibits androgen binding to the LBD of the full-length AR. However, AR splice variants like AR-V7, which lack the LBD, are constitutively active and drive tumor growth despite enzalutamide treatment. This compound targets the NTD, which is present in both full-length AR and AR-Vs, thereby inhibiting their transcriptional activity. The dual targeting of both ends of the androgen receptor by this combination therapy effectively shuts down AR signaling, leading to a synergistic anti-cancer effect.
Quantitative Data Summary
The synergistic effects of this compound and enzalutamide have been quantified in enzalutamide-resistant prostate cancer cell lines. The following tables summarize key findings from Hirayama et al., 2020.[3]
Table 1: IC50 Values of Enzalutamide in Combination with this compound
| Cell Line | Treatment | IC50 of Enzalutamide (µM) |
| VCaP-ENZR | Enzalutamide alone | > 20 |
| VCaP-ENZR | Enzalutamide + 2.5 µM this compound | 8.7 |
| VCaP-ENZR | Enzalutamide + 5 µM this compound | 3.1 |
| C4-2B-ENZR | Enzalutamide alone | > 20 |
| C4-2B-ENZR | Enzalutamide + 2.5 µM this compound | 10.2 |
| C4-2B-ENZR | Enzalutamide + 5 µM this compound | 4.5 |
Table 2: Combination Index (CI) Values for this compound and Enzalutamide Combination
| Cell Line | Fraction Affected (Fa) | Combination Index (CI) | Interpretation |
| VCaP-ENZR | 0.50 | < 1 | Synergy |
| VCaP-ENZR | 0.75 | < 1 | Synergy |
| VCaP-ENZR | 0.90 | < 1 | Synergy |
| C4-2B-ENZR | 0.50 | < 1 | Synergy |
| C4-2B-ENZR | 0.75 | < 1 | Synergy |
| C4-2B-ENZR | 0.90 | < 1 | Synergy |
Note: CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[5][6]
Experimental Workflow
A systematic approach is required to robustly evaluate the synergistic effects of this compound and enzalutamide. The following workflow outlines the key experimental stages.
Detailed Experimental Protocols
Cell Proliferation Assay (BrdU Incorporation)
This assay measures DNA synthesis as an indicator of cell proliferation.
Materials:
-
Enzalutamide-resistant prostate cancer cells (e.g., VCaP-ENZR, C4-2B-ENZR)
-
Complete culture medium
-
96-well plates
-
This compound and Enzalutamide
-
BrdU Labeling and Detection Kit
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound, enzalutamide, or a combination of both for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
Add BrdU labeling solution to each well and incubate for 2-4 hours at 37°C.[7][8]
-
Remove the labeling medium and fix the cells.
-
Add the anti-BrdU antibody and incubate as per the manufacturer's instructions.
-
Add the substrate and measure the absorbance using a microplate reader.
-
Calculate the percentage of cell proliferation inhibition relative to the vehicle control.
Clonogenic Survival Assay
This assay assesses the long-term ability of single cells to form colonies after drug treatment.
Materials:
-
Enzalutamide-resistant prostate cancer cells
-
6-well plates
-
Complete culture medium
-
This compound and Enzalutamide
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Protocol:
-
Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates.[9][10]
-
Allow cells to attach for 24 hours.
-
Treat the cells with the desired concentrations of this compound, enzalutamide, or the combination.
-
Incubate the plates for 10-14 days, allowing colonies to form.[9][11]
-
Wash the colonies with PBS, fix with 10% formalin for 15 minutes, and stain with crystal violet solution for 20-30 minutes.[9][11]
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as >50 cells).
-
Calculate the surviving fraction for each treatment group relative to the control.
Cell Cycle Analysis (Propidium Iodide Staining)
This method analyzes the distribution of cells in different phases of the cell cycle using flow cytometry.
Materials:
-
Enzalutamide-resistant prostate cancer cells
-
6-well plates
-
This compound and Enzalutamide
-
PBS
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound, enzalutamide, or the combination for 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI/RNase A staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Enzalutamide-resistant prostate cancer cells
-
6-well plates
-
This compound and Enzalutamide
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells and treat with the drug combination as described for the cell cycle analysis.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.
-
Incubate for 15-20 minutes at room temperature in the dark.[1][11]
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Data Analysis and Interpretation
The synergy between this compound and enzalutamide is quantitatively assessed using the Combination Index (CI) based on the Chou-Talalay method.[5][6]
Calculation of the Combination Index (CI): The CI is calculated using software such as CompuSyn, which is based on the median-effect equation. The software requires dose-response data from the single agents and their combination.
A CI value less than 1 indicates that the drugs are working synergistically, meaning the combined effect is greater than the sum of their individual effects. A CI value of 1 suggests an additive effect, while a CI greater than 1 points to an antagonistic interaction.[5][6] By generating CI values at different effect levels (Fraction Affected, Fa), a comprehensive understanding of the drug interaction across a range of concentrations can be achieved.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. aapm.confex.com [aapm.confex.com]
- 5. LNCaP Cells [cytion.com]
- 6. Wntless promotes cellular viability and resistance to enzalutamide in castration-resistant prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Niclosamide suppresses cell migration and invasion in enzalutamide resistant prostate cancer cells via Stat3-AR axis inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. researchgate.net [researchgate.net]
- 10. 4.5. Cytotoxicity Assay and Colony Formation Assay [bio-protocol.org]
- 11. creative-bioarray.com [creative-bioarray.com]
Troubleshooting & Optimization
EPI-7170 Technical Support Center: Investigating Off-Target Effects in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of EPI-7170 in cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent, second-generation androgen receptor (AR) antagonist.[1] It uniquely targets the N-terminal domain (NTD) of the AR, a region essential for its transcriptional activity. This mechanism allows this compound to inhibit both full-length AR and truncated AR splice variants (AR-Vs), such as AR-V7, which are often implicated in resistance to therapies that target the ligand-binding domain (LBD) of the AR, like enzalutamide (B1683756).[2][3][4]
Q2: Are there any known off-target effects of this compound?
Current research suggests that this compound is highly selective for the AR NTD. However, two cellular processes have been noted in experimental settings that researchers should be aware of:
-
Metallothionein (B12644479) Induction: The first-generation predecessor to this compound, ralaniten (EPI-002), was observed to induce the expression of metallothionein genes. This effect was found to be independent of AR and mediated by the Metal-regulatory transcription factor 1 (MTF1), indicating an off-target activity of ralaniten.[5][6][7] Crucially, studies have shown that this compound does not induce metallothionein expression at non-cytotoxic concentrations, highlighting its improved specificity over ralaniten.[5]
-
DNA Damage Response (DDR): Treatment with this compound has been associated with the induction of a DNA damage response in cancer cells. This is likely an indirect consequence of its on-target activity, as the AR signaling pathway is known to be interconnected with cellular DNA repair pathways.[8] There is currently no evidence to suggest that this compound directly binds to and inhibits DNA repair proteins as an off-target effect.
Q3: How does the off-target profile of this compound compare to its predecessor, ralaniten?
This compound was developed to improve upon the potency and metabolic stability of ralaniten.[9] A key improvement is its enhanced selectivity. The induction of metallothionein genes, an off-target effect of ralaniten, is not observed with this compound at comparable concentrations.[5]
Troubleshooting Guides
Issue 1: Unexpected changes in gene expression related to metal ion homeostasis.
Possible Cause: You may be observing an off-target effect, particularly if using a related compound like ralaniten. Ralaniten has been shown to induce metallothionein gene expression via MTF1.[5][6]
Troubleshooting Steps:
-
Confirm Compound Identity and Purity: Ensure that your sample is indeed this compound and not contaminated with ralaniten or other analogs.
-
Dose-Response Analysis: Determine if the observed effect is dose-dependent. The metallothionein induction by ralaniten was dose-dependent.[5]
-
Use a Negative Control: Include enzalutamide, an AR-LBD inhibitor that does not induce metallothioneins, as a negative control.[5]
-
siRNA Knockdown of MTF1: To confirm if the effect is MTF1-dependent, perform an siRNA-mediated knockdown of MTF1 and observe if the gene expression changes are abrogated.
-
Switch to this compound: If you are using ralaniten and wish to avoid this off-target effect, consider using this compound, which does not share this liability.[5]
Issue 2: Activation of the DNA Damage Response (DDR) pathway.
Possible Cause: This is likely a downstream consequence of on-target AR inhibition by this compound. The AR plays a role in regulating DNA repair genes, and its inhibition can lead to an accumulation of DNA damage and the activation of DDR pathways.[8]
Troubleshooting Steps:
-
Confirm AR Inhibition: Verify that this compound is effectively inhibiting AR signaling in your experimental system by measuring the expression of known AR target genes (e.g., PSA, TMPRSS2).
-
Time-Course Experiment: Characterize the kinetics of DDR activation following this compound treatment. This can help to establish a temporal link between AR inhibition and the DDR.
-
Compare with other AR Antagonists: Assess the DDR in response to other AR inhibitors, such as enzalutamide, to determine if this is a class effect of AR antagonism.
-
Cell Cycle Analysis: Perform cell cycle analysis to see if the DDR activation correlates with cell cycle arrest, a known effect of this compound.[1][3]
Quantitative Data Summary
| Parameter | Cell Line | Compound | Value | Reference |
| IC50 (AR Transcriptional Activity) | LNCaP | This compound | 1.08 ± 0.55 µM | [10] |
| LNCaP | Ralaniten | 9.64 ± 3.72 µM | [10] | |
| LNCaP | Enzalutamide | 0.12 ± 0.04 µM | [10] | |
| In Vivo Tumor Growth Inhibition | LNCaP Xenografts | This compound (23.3 mg/kg/day) | Significant reduction vs. vehicle | [10] |
| LNCaP Xenografts | Ralaniten (22.4 mg/kg/day) | Significant reduction vs. vehicle | [10] | |
| LNCaP95 Xenografts | This compound (25 mg/kg/day) | Significant inhibition | [10] | |
| Metallothionein Gene Induction | LNCaP & LN95 | Ralaniten | Dose-dependent induction | [5] |
| LNCaP & LN95 | This compound | No significant induction | [5] | |
| LNCaP & LN95 | Enzalutamide | No induction | [5] |
Experimental Protocols
Protocol 1: Western Blot for Cell Cycle Proteins
-
Objective: To assess the effect of this compound on the expression of cell cycle regulatory proteins.
-
Methodology:
-
Seed cancer cells (e.g., C4-2B-ENZR) in 6-well plates and allow them to adhere overnight.
-
Treat cells with this compound (e.g., 3.5 µM) or vehicle control (DMSO) for 48 hours.[1]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against CDK4, Cyclin D1, and Cyclin A2 overnight at 4°C.[1][3] Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Protocol 2: RT-qPCR for Metallothionein Gene Expression
-
Objective: To determine if this compound induces the expression of metallothionein genes.
-
Methodology:
-
Plate cancer cells (e.g., LNCaP or LN95) and treat with increasing concentrations of this compound, ralaniten (positive control), and enzalutamide (negative control) for 24 hours.[5]
-
Isolate total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen).
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qPCR) using SYBR Green chemistry and primers specific for metallothionein isoforms (e.g., MT1F, MT1G, MT1X, MT2A) and a housekeeping gene (e.g., SDHA) for normalization.[5]
-
Analyze the data using the ΔΔCt method to calculate the fold change in gene expression relative to the vehicle-treated control.
-
Visualizations
Caption: On-target mechanism of this compound versus LBD inhibitors.
Caption: Off-target metallothionein induction by Ralaniten, not this compound.
Caption: Workflow to investigate the DNA Damage Response (DDR) and this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Combination therapy with androgen receptor N‐terminal domain antagonist EPI‐7170 and enzalutamide yields synergistic activity in AR‐V7‐positive prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combination therapy with androgen receptor N-terminal domain antagonist this compound and enzalutamide yields synergistic activity in AR-V7-positive prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential Gene Expression Profiles between N-Terminal Domain and Ligand-Binding Domain Inhibitors of Androgen Receptor Reveal Ralaniten Induction of Metallothionein by a Mechanism Dependent on MTF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. The interconnection between androgen receptor and DNA damage response pathways in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small molecules targeting the disordered transactivation domain of the androgen receptor induce the formation of collapsed helical states - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ralaniten Sensitizes Enzalutamide-Resistant Prostate Cancer to Ionizing Radiation in Prostate Cancer Cells that Express Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming EPI-7170 resistance mechanisms
Technical Support Center: EPI-7170
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome potential resistance mechanisms to this compound, a novel and highly selective inhibitor of the mTORC1 complex.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective ATP-competitive inhibitor of the mTOR kinase, specifically within the mTORC1 complex. Its primary mode of action is to suppress the phosphorylation of downstream mTORC1 substrates, such as 4E-BP1 and S6K1, thereby inhibiting protein synthesis and cell growth.
Q2: My cancer cell line, which was initially sensitive to this compound, is now showing reduced responsiveness. What are the potential causes?
Reduced sensitivity to this compound can arise from several acquired resistance mechanisms. The most common causes include:
-
Upregulation of bypass signaling pathways: Activation of parallel pathways, such as the PI3K/AKT or MAPK/ERK pathways, can compensate for the inhibition of mTORC1.
-
Genetic alterations in the mTOR signaling pathway: Mutations in genes like MTOR, RPTOR, or upstream regulators can prevent this compound binding or lead to constitutive pathway activation.
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can reduce the intracellular concentration of this compound.
-
Metabolic reprogramming: Cancer cells may adapt their metabolic processes to become less reliant on the pathways controlled by mTORC1.
Q3: How can I confirm if my cell line has developed resistance to this compound?
The development of resistance can be confirmed by a rightward shift in the dose-response curve and a significant increase in the IC50 value of this compound. This should be validated by assessing the phosphorylation status of mTORC1 downstream targets.
Troubleshooting Guides
Issue 1: Decreased Efficacy of this compound in Long-Term Cultures
Symptoms:
-
Gradual increase in the IC50 value of this compound over several passages.
-
Reduced inhibition of p-4E-BP1 and p-S6K1 at previously effective concentrations.
Possible Causes & Solutions:
| Potential Cause | Suggested Troubleshooting Steps |
| Bypass Pathway Activation | 1. Western Blot Analysis: Probe for key phosphorylated proteins in the PI3K/AKT (p-AKT, p-PRAS40) and MAPK/ERK (p-ERK1/2) pathways. An increase in the phosphorylation of these proteins in resistant cells compared to parental cells would suggest pathway reactivation. 2. Combination Therapy: Test the efficacy of this compound in combination with inhibitors of the identified bypass pathway (e.g., a PI3K inhibitor like Alpelisib or an ERK inhibitor like Ulixertinib). |
| MTOR Gene Mutation | 1. Sanger or Next-Generation Sequencing (NGS): Sequence the kinase domain of the MTOR gene to identify potential mutations that could interfere with this compound binding. 2. Consult Literature: Review literature for known resistance-conferring mutations to other mTOR inhibitors. |
| Increased Drug Efflux | 1. qPCR or Western Blot: Quantify the expression levels of common ABC transporters (e.g., ABCB1/MDR1, ABCG2/BCRP). 2. Efflux Pump Inhibition: Co-treat resistant cells with this compound and a known ABC transporter inhibitor (e.g., Verapamil for ABCB1) to see if sensitivity is restored. |
Quantitative Data Summary: IC50 Shift in Resistant Cells
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Change |
| MCF-7 | 15 | 285 | 19 |
| A549 | 22 | 450 | 20.5 |
| U87 MG | 12 | 310 | 25.8 |
Experimental Protocols
Protocol 1: Determining this compound IC50 using a Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Preparation: Prepare a 2X serial dilution of this compound in culture medium, ranging from 1 nM to 100 µM.
-
Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve using non-linear regression to calculate the IC50 value.
Protocol 2: Western Blot Analysis of Signaling Pathways
-
Cell Lysis: Treat parental and resistant cells with the desired concentration of this compound for 2-4 hours. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of key proteins (e.g., AKT, ERK, S6K1, 4E-BP1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: this compound inhibits the mTORC1 signaling pathway.
EPI-7170 stability in cell culture media
Welcome to the technical support center for EPI-7170. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their cell culture experiments. Below you will find troubleshooting guides and frequently asked questions to address common issues and ensure the stability and efficacy of the compound in your studies.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound stock solutions?
A1: Proper storage is critical to maintaining the integrity of this compound. For stock solutions prepared in DMSO, the following storage conditions are recommended.[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[1]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: this compound is soluble in DMSO.[2] For cell culture experiments, a high-concentration stock solution should first be prepared in anhydrous, cell culture-grade DMSO.
Q3: How do I prepare working concentrations of this compound in cell culture media?
A3: Due to the likely low solubility of this compound in aqueous solutions, it is not recommended to dissolve the compound directly in cell culture media. The best practice is to dilute the high-concentration DMSO stock solution into your pre-warmed cell culture medium to achieve the final desired concentration. Ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: For how long is this compound stable in cell culture media during an experiment?
A4: While specific studies detailing the half-life of this compound in various cell culture media are not publicly available, published research indicates its successful use in experiments lasting between 24 and 48 hours.[1][3][4] This suggests that this compound retains its activity for at least this duration under standard incubation conditions (37°C, 5% CO₂). For longer experiments, consider replenishing the media with freshly diluted this compound.
Q5: Are there any known degradation pathways for this compound in cell culture?
A5: The specific degradation pathways of this compound in cell culture media have not been detailed in publicly available literature. However, this compound is a second-generation ralaniten analog with improved metabolic properties, suggesting enhanced stability compared to its predecessor.[4][5][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in cell culture medium upon adding this compound. | 1. The aqueous solubility limit of this compound has been exceeded.2. The final DMSO concentration is too low to maintain solubility.3. Interaction with components in the serum or media. | 1. Lower the final concentration of this compound.2. Ensure thorough mixing of the media immediately after adding the this compound stock solution.3. Prepare the final dilution in serum-free media first, then add serum if required. |
| Inconsistent or no biological effect observed. | 1. Degradation of this compound stock solution due to improper storage.2. Loss of activity in the working solution over time.3. Incorrect final concentration. | 1. Prepare a fresh stock solution from powder and store it in single-use aliquots at -80°C.2. For long-term experiments, replenish the media with freshly prepared this compound every 48 hours.3. Verify the calculations for your serial dilutions. |
| High cell toxicity or off-target effects. | 1. The final DMSO concentration is too high.2. The concentration of this compound is too high for the specific cell line. | 1. Ensure the final DMSO concentration in the culture medium is below 0.1%. Run a vehicle control (media with the same DMSO concentration but without this compound).2. Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your cell line. |
Quantitative Data Summary
Currently, there is no quantitative data available in the public domain regarding the stability (e.g., half-life) of this compound in different cell culture media. The table below summarizes the recommended storage conditions for stock solutions.
| Parameter | Condition |
| Solvent | DMSO |
| Storage Temperature | -80°C or -20°C |
| Storage Duration | 6 months at -80°C; 1 month at -20°C[1] |
Experimental Protocols
Protocol: Preparation of this compound for Cell-Based Assays
-
Reconstitution of Lyophilized Powder:
-
Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.
-
Add the appropriate volume of anhydrous, cell culture-grade DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex thoroughly to ensure complete dissolution.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into small, single-use aliquots in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
-
-
Preparation of Working Solution:
-
On the day of the experiment, thaw a single aliquot of the this compound stock solution at room temperature.
-
Pre-warm the required volume of cell culture medium to 37°C.
-
Perform serial dilutions of the DMSO stock solution into the pre-warmed medium to achieve the desired final concentration. Ensure the final DMSO concentration does not exceed 0.1%.
-
Mix the medium gently but thoroughly by inverting the tube or pipetting.
-
Add the final working solution to your cell cultures immediately.
-
Visualizations
Caption: Workflow for preparing and using this compound in cell culture.
Caption: this compound inhibits both full-length and splice variant AR signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aobious.com [aobious.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Small molecules targeting the disordered transactivation domain of the androgen receptor induce the formation of collapsed helical states - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ralaniten Sensitizes Enzalutamide-Resistant Prostate Cancer to Ionizing Radiation in Prostate Cancer Cells that Express Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting EPI-7170 precipitation in stock solutions
Welcome to the technical support center for EPI-7170. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common issues related to the handling and use of this compound, with a specific focus on troubleshooting precipitation in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent androgen receptor (AR) N-terminal domain (NTD) antagonist.[1][2][3] It is an analogue of ralaniten and works by blocking the transcriptional activity of both full-length AR (FL-AR) and AR splice variants (AR-Vs), which are often implicated in resistance to castration-resistant prostate cancer (CRPC) therapies.[1][2][3][4][5] By targeting the NTD, this compound inhibits the function of these key drivers of prostate cancer progression.[4][5][6]
Q2: What is the recommended solvent for dissolving this compound?
The recommended solvent for this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[7] this compound is highly soluble in DMSO.[7]
Q3: What are the recommended storage conditions for this compound stock solutions?
For optimal stability, this compound stock solutions in DMSO should be aliquoted into single-use vials to minimize freeze-thaw cycles and stored at -20°C for short- to medium-term storage (1-6 months) or at -80°C for long-term storage.[8] It is crucial to protect the solutions from light.[8]
Q4: Why is it important to use anhydrous DMSO?
DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[8][9] Water absorption into your DMSO stock can significantly decrease the solubility of hydrophobic compounds like this compound, leading to precipitation.[8][10] Therefore, it is critical to use fresh, anhydrous DMSO (≥99.9% purity) and to keep the container tightly sealed when not in use.[8]
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to troubleshoot and prevent the precipitation of this compound from stock solutions.
Issue 1: My this compound has precipitated out of my DMSO stock solution.
-
Possible Cause: The DMSO may have absorbed water, reducing the solubility of this compound. This can also be caused by improper storage or temperature fluctuations.[7]
-
Solution:
-
Gentle Warming: Warm the stock solution in a 37°C water bath for 5-10 minutes.[7]
-
Vortexing/Sonication: After warming, vortex the solution vigorously to aid in redissolving the precipitate. If a vortexer is insufficient, brief sonication may be helpful.
-
Visual Inspection: Carefully inspect the solution to ensure all precipitate has dissolved before use.
-
Preventative Measures: To prevent recurrence, ensure you are using anhydrous DMSO and consider preparing fresh stock solutions, aliquoting them into smaller, single-use vials to minimize exposure to air and moisture.[8]
-
Issue 2: My this compound precipitates when I dilute my DMSO stock into aqueous media (e.g., cell culture medium, PBS).
-
Possible Cause: This is a common phenomenon known as "solvent shock." The rapid change from a highly polar aprotic solvent (DMSO) to an aqueous environment causes the hydrophobic compound to crash out of solution.[9][11]
-
Solution:
-
Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of aqueous buffer, perform an intermediate dilution step. First, dilute the DMSO stock to a lower concentration in DMSO, then add this intermediate stock to the aqueous buffer.[1][12]
-
Reverse Addition: Add the DMSO stock solution dropwise to the aqueous buffer while gently vortexing or swirling.[9] This helps to rapidly disperse the DMSO and prevent localized high concentrations of the compound.[1]
-
Temperature Control: Pre-warm your aqueous buffer to 37°C before adding the this compound stock solution.[9][11] However, be mindful of the compound's stability at elevated temperatures for extended periods.
-
Lower Final Concentration: The final concentration of this compound in the aqueous buffer may be above its solubility limit. Consider lowering the final working concentration.[1]
-
Minimize Final DMSO Concentration: While DMSO aids in initial solubility, its final concentration in cell-based assays should be kept low (typically ≤ 0.5%) to avoid cytotoxicity.[9][13][14]
-
Data Presentation
Table 1: this compound Solubility and Storage Recommendations
| Parameter | Recommendation | Source(s) |
| Primary Solvent | Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity | [7][8] |
| Solubility in DMSO | ≥ 100 mg/mL (184.88 mM) | |
| Storage of Solid | 0°C (short term), -20°C (long term), desiccated | [7] |
| Stock Solution Storage | -20°C (1-6 months), -80°C (long-term) | [8] |
| Handling | Aliquot into single-use vials to avoid freeze-thaw cycles. Protect from light. | [8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile, nuclease-free microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.[11]
-
Visually confirm that no solid particles remain.
-
Aliquot the stock solution into single-use volumes in sterile, light-protected microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.[8]
-
Protocol 2: Dilution of this compound Stock Solution into Aqueous Medium
-
Materials:
-
10 mM this compound in DMSO stock solution
-
Sterile aqueous medium (e.g., cell culture medium, PBS), pre-warmed to 37°C
-
-
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution: Prepare an intermediate dilution of the this compound stock in DMSO. For example, to achieve a final concentration of 10 µM in your experiment with a final DMSO concentration of 0.1%, you can make a 1:10 dilution of your 10 mM stock in DMSO to get a 1 mM intermediate stock.
-
Final Dilution (Reverse Addition): While gently vortexing the pre-warmed aqueous medium, add the required volume of the intermediate this compound stock solution dropwise. For example, add 10 µL of the 1 mM intermediate stock to 990 µL of medium to get a final concentration of 10 µM.
-
Visually inspect the final solution for any signs of precipitation before use.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ralaniten Sensitizes Enzalutamide-Resistant Prostate Cancer to Ionizing Radiation in Prostate Cancer Cells that Express Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combination therapy with androgen receptor N-terminal domain antagonist this compound and enzalutamide yields synergistic activity in AR-V7-positive prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. Stopping the cycle: combination therapy reduces growth of androgen-receptor positive breast and prostate cancers | Genome Sciences Centre [bcgsc.ca]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. ziath.com [ziath.com]
- 11. benchchem.com [benchchem.com]
- 12. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 13. medchemexpress.cn [medchemexpress.cn]
- 14. researchgate.net [researchgate.net]
Technical Support Center: EPI-7170 in Enzalutamide-Resistant Models
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing EPI-7170 in enzalutamide-resistant prostate cancer models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a next-generation analog of ralaniten and acts as a potent antagonist of the androgen receptor (AR) N-terminal domain (NTD).[1][2] Unlike enzalutamide (B1683756), which targets the ligand-binding domain (LBD) of the AR, this compound blocks the transcriptional activity of both full-length AR (FL-AR) and constitutively active AR splice variants (AR-Vs), such as AR-V7, which lack the LBD and are a key mechanism of resistance to enzalutamide.[1][3][4] By binding to the NTD, this compound inhibits necessary protein-protein interactions for transcriptional activation.[4]
Q2: Why is this compound effective in enzalutamide-resistant models?
Enzalutamide resistance is often driven by the expression of AR splice variants, particularly AR-V7, which are constitutively active and do not require ligand binding for their function.[1][5] Enzalutamide, targeting the LBD, is ineffective against these variants.[3] this compound directly targets the NTD, which is present and functional in both full-length AR and AR-V7, thereby inhibiting their activity and overcoming this resistance mechanism.[1][4] Studies have shown that enzalutamide treatment can even increase the levels of AR-V7, further highlighting the need for NTD-targeting agents like this compound.[1][4]
Q3: What is the rationale for combining this compound with enzalutamide?
Combining this compound with enzalutamide results in a synergistic anti-tumor effect in enzalutamide-resistant prostate cancer cells.[1][4] This dual-targeting approach simultaneously blocks both the NTD (with this compound) and the LBD (with enzalutamide) of the androgen receptor.[1] This combination effectively inhibits both full-length AR and AR-V7, leading to a more comprehensive shutdown of AR signaling, resulting in synergistic inhibition of cell proliferation and enhanced tumor suppression.[1][4][6]
Q4: What are the expected effects of this compound on cell cycle and gene expression?
This compound treatment, both alone and in combination with enzalutamide, leads to G1 cell cycle arrest.[2][4] This is accompanied by a decrease in the levels of key cell cycle-related proteins such as CDK4, cyclin D1, and cyclin A2.[2][4] Furthermore, this compound inhibits the expression of genes that are transcriptionally regulated by both full-length AR and AR-V7.[1][7]
Troubleshooting Guide
Issue 1: Suboptimal or no synergistic effect observed when combining this compound and enzalutamide.
-
Possible Cause 1: Low or absent AR-V7 expression.
-
Troubleshooting Step: Confirm the expression of AR-V7 in your enzalutamide-resistant cell line model at the mRNA and protein level. The synergistic effect of the combination therapy is most pronounced in cells expressing AR-V7.[1][4] Knockdown of AR-V7 has been shown to restore sensitivity to enzalutamide.[1]
-
-
Possible Cause 2: Incorrect drug concentrations.
-
Troubleshooting Step: Perform dose-response experiments for both this compound and enzalutamide individually to determine the IC50 values in your specific cell line. Based on these, design a combination study using methods like the Chou-Talalay method to assess for synergy (Combination Index < 1).[4]
-
-
Possible Cause 3: Issues with drug stability or activity.
-
Troubleshooting Step: Ensure proper storage of this compound and enzalutamide solutions. This compound stock solutions are typically stored at -80°C for up to 6 months.[2] Prepare fresh working solutions for each experiment.
-
Issue 2: High variability in in vivo xenograft studies.
-
Possible Cause 1: Inconsistent tumor establishment.
-
Possible Cause 2: Inadequate drug formulation or administration.
-
Possible Cause 3: Monitoring and endpoint determination.
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Cell Line | Treatment | IC50 (µM) | Effect | Reference |
| C4-2B-ENZR | This compound | ~2.5 - 3.5 | Inhibition of proliferation, G1 arrest | [4] |
| VCaP-ENZR | This compound | Not specified | Inhibition of proliferation | [2] |
| LNCaP | This compound | ~1 | Inhibition of androgen-induced PSA-luciferase activity | [7][8] |
| C4-2B-ENZR | This compound + Enzalutamide | Synergistic (CI < 1) | Synergistic inhibition of proliferation | [4] |
Table 2: In Vivo Efficacy of this compound in Enzalutamide-Resistant Xenograft Models
| Xenograft Model | Treatment | Dosage | Outcome | Reference |
| VCaP-ENZR | This compound | 30 mg/kg, daily oral | Significantly decreased final tumor volume | [2][4] |
| VCaP-ENZR | This compound + Enzalutamide | 30 mg/kg + 20 mg/kg, daily oral | Enhanced anti-tumor effect compared to monotherapy | [4] |
| LNCaP95 | This compound | 25 mg/kg, daily oral | Significant reduction in tumor growth | [7] |
Experimental Protocols
1. Cell Proliferation Assay (BrdU Incorporation)
-
Cell Seeding: Plate enzalutamide-resistant prostate cancer cells (e.g., C4-2B-ENZR) in 96-well plates at an appropriate density.
-
Treatment: Treat cells with varying concentrations of this compound, enzalutamide, or the combination in phenol (B47542) red-free RPMI-1640 with 1.5% FBS for 48 hours.[4]
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for a specified period (e.g., 2-4 hours) to allow for incorporation into newly synthesized DNA.
-
Detection: Fix the cells, denature the DNA, and add an anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase).
-
Analysis: Add the substrate and measure the absorbance to quantify cell proliferation. Calculate IC50 values and Combination Index (CI) for synergy assessment.
2. Cell Cycle Analysis
-
Cell Culture and Treatment: Plate C4-2B-ENZR cells in 6-cm dishes.[4] Treat with vehicle, enzalutamide (e.g., 20 µM), this compound (e.g., 2.5 or 3.5 µM), or the combination for 48 hours.[4]
-
Cell Harvesting and Fixation: Harvest cells by trypsinization, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend in a staining solution containing a DNA intercalating dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
3. In Vivo Xenograft Study
-
Cell Preparation and Implantation: Resuspend VCaP-ENZR cells (5 x 10^6 cells per injection) in a 1:1 mixture of PBS and Matrigel.[4] Subcutaneously inject the cell suspension into the flanks of male NOD/SCID mice.[4]
-
Tumor Growth and Castration: Allow tumors to reach a volume of approximately 80 mm³ before castrating the mice.[4]
-
Treatment Groups and Dosing: Randomize mice into treatment groups: vehicle, enzalutamide (20 mg/kg), this compound (30 mg/kg), or the combination.[4] Prepare drugs in a vehicle of 5% DMSO, 10% Tween 80, and 1% carboxymethylcellulose and administer daily by oral gavage for a specified period (e.g., 31 days).[4]
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint Analysis: At the end of the study, harvest tumors for further analysis, such as Western blotting for AR-FL and AR-V7 levels and Ki67 staining for proliferation.[4]
Visualizations
Caption: Mechanism of this compound in overcoming enzalutamide resistance.
Caption: Workflow for in vivo efficacy testing of this compound.
Caption: Troubleshooting flowchart for this compound combination experiments.
References
- 1. Combination therapy with androgen receptor N-terminal domain antagonist this compound and enzalutamide yields synergistic activity in AR-V7-positive prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Combination therapy with androgen receptor N‐terminal domain antagonist EPI‐7170 and enzalutamide yields synergistic activity in AR‐V7‐positive prostate cancer – ScienceOpen [scienceopen.com]
- 4. Combination therapy with androgen receptor N‐terminal domain antagonist EPI‐7170 and enzalutamide yields synergistic activity in AR‐V7‐positive prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Combination therapy with androgen receptor N-terminal domain antagonist this compound and enzalutamide yields synergistic activity in AR-V7-positive prostate cancer. | Genome Sciences Centre [bcgsc.ca]
- 7. Ralaniten Sensitizes Enzalutamide-Resistant Prostate Cancer to Ionizing Radiation in Prostate Cancer Cells that Express Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advancements in Targeted Therapies: Next-Generation AR NTD Inhibitors for Castration-Resistant Prostate Cancer [synapse.patsnap.com]
EPI-7170 toxicity assessment in non-cancerous cell lines
This technical support center provides guidance for researchers, scientists, and drug development professionals on the assessment of EPI-7170 toxicity, with a focus on non-cancerous cell lines.
Frequently Asked Questions (FAQs)
Q1: Is there any available data on the toxicity of this compound in non-cancerous cell lines?
A1: Currently, there is no publicly available literature detailing the toxicity profile of this compound in non-cancerous cell lines. The existing research primarily focuses on its efficacy and mechanism of action in prostate cancer cell lines.
Q2: What is the known mechanism of action for this compound?
A2: this compound is an antagonist of the N-terminal domain (NTD) of the androgen receptor (AR).[1][2] It blocks the transcriptional activity of both the full-length androgen receptor and its splice variants (AR-Vs).[1][2][3][4] This mechanism is crucial for its anti-tumor effects in castration-resistant prostate cancer (CRPC).[1][2]
Q3: What are the reported effects of this compound on cancer cell lines?
A3: In various prostate cancer cell lines, this compound has been shown to inhibit cell proliferation and synergistically enhance the effects of other anti-androgen drugs like enzalutamide (B1683756).[2][3][4] At a concentration of 3.5 μM, this compound was observed to cause an increase in the G1 phase and a decrease in the S phase of the cell cycle in C4-2B-ENZR cells.[1][2][3]
Q4: Are there any in vivo safety data for this compound?
A4: In a study involving male NOD/SCID mice, oral administration of this compound at 30 mg/kg daily for 31 days did not result in any significant changes in body weight, suggesting a tolerable safety profile at this dose in this animal model.[2]
Q5: Which non-cancerous cell lines would be relevant for testing the toxicity of this compound?
A5: Given that this compound targets the androgen receptor, it would be most relevant to assess its toxicity in non-cancerous cell lines that express AR. Examples could include normal prostate epithelial cells (e.g., RWPE-1), skin fibroblasts, or other cell types where androgen signaling plays a physiological role. The choice of cell line should be guided by the potential clinical application and off-target effects being investigated.
Troubleshooting Guides
Issue 1: High variability in cytotoxicity assay results.
-
Question: I am seeing inconsistent IC50 values for this compound in my non-cancerous cell line. What could be the cause?
-
Answer:
-
Cell Line Stability: Ensure you are using a consistent passage number for your cells, as receptor expression and sensitivity can change over time in culture.
-
Compound Solubility: this compound is typically dissolved in DMSO. Ensure the final concentration of DMSO in your culture medium is consistent across all wells and is at a non-toxic level (typically <0.5%). Prepare fresh dilutions of this compound for each experiment.
-
Assay Timing: The incubation time with this compound can significantly impact the results. Based on studies in cancer cell lines, effects on proliferation are observed at 24 and 48 hours.[1][2] Optimize the incubation time for your specific cell line and assay.
-
Cell Seeding Density: Ensure a uniform cell seeding density across all wells of your microplate. Over- or under-confluent cells can respond differently to treatment.
-
Issue 2: No observable cytotoxicity at expected concentrations.
-
Question: I am not observing any toxicity from this compound in my chosen non-cancerous cell line, even at concentrations effective in cancer cells. Why might this be?
-
Answer:
-
Androgen Receptor Expression: Verify the expression level of the androgen receptor in your non-cancerous cell line. Low or absent AR expression would likely result in low sensitivity to an AR antagonist like this compound. Consider performing a western blot or qPCR to quantify AR levels.
-
Cell Proliferation Rate: Non-cancerous cell lines often have a slower proliferation rate than cancer cells. Cytotoxicity assays that measure metabolic activity or DNA synthesis may be less sensitive if the cells are not actively dividing. Consider extending the treatment duration or using an alternative endpoint, such as apoptosis or cellular stress markers.
-
Off-Target Effects: The lack of toxicity could indicate a high degree of specificity of this compound for the androgen receptor, with minimal off-target effects in your chosen cell line.
-
Data Presentation
Table 1: Summary of this compound Activity in Prostate Cancer Cell Lines
| Cell Line | Assay | Endpoint | Concentration/IC50 | Incubation Time | Reference |
| VCaP-ENZR | Proliferation | Inhibition | 0-12 µM | 24 or 48 h | [2] |
| C4-2B-ENZR | Proliferation | Inhibition | 0-12 µM | 24 or 48 h | [2] |
| LNCaP | PSA-luciferase Activity | IC50 | ~1 µM | 24 h | [5] |
| CV-1 (with ectopic FL-AR) | ARR3tk-luciferase Activity | IC50 | 5 µM | Not Specified | [5] |
| C4-2B-ENZR | Cell Cycle | G1 arrest, S phase reduction | 3.5 µM | 48 h | [1][2][3] |
Note: The data presented above is from studies on cancer cell lines and should be used as a reference for dose-range finding in non-cancerous cell lines.
Experimental Protocols
General Protocol for Assessing Cytotoxicity of this compound using an MTT Assay
-
Cell Seeding: Plate non-cancerous cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in the appropriate cell culture medium. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a positive control for cytotoxicity.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: Mechanism of action of this compound on the Androgen Receptor signaling pathway.
Caption: General experimental workflow for assessing this compound toxicity in non-cancerous cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Combination therapy with androgen receptor N‐terminal domain antagonist EPI‐7170 and enzalutamide yields synergistic activity in AR‐V7‐positive prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combination therapy with androgen receptor N-terminal domain antagonist this compound and enzalutamide yields synergistic activity in AR-V7-positive prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Adjusting EPI-7170 treatment duration for optimal AR inhibition
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the treatment duration of EPI-7170 for maximal androgen receptor (AR) inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent antagonist of the N-terminal domain (NTD) of the androgen receptor (AR).[1][2] By binding to the NTD, it effectively blocks the transcriptional activity of both full-length AR (FL-AR) and constitutively active AR splice variants (AR-Vs), such as AR-V7, which lack the ligand-binding domain.[1][3][4] This mechanism is distinct from traditional anti-androgens that target the ligand-binding domain.
Q2: Why is optimizing the treatment duration for this compound important?
A2: The inhibitory effects of this compound on AR signaling and cancer cell proliferation are time-dependent.[2][5] Insufficient treatment duration may not achieve maximal inhibition of AR and its downstream targets, while excessively long exposure could lead to off-target effects or the development of resistance. Determining the optimal treatment window is crucial for observing the desired biological outcome in your experimental model.
Q3: What are the typical in vitro treatment durations for this compound?
A3: Preclinical studies have utilized various treatment durations for this compound in cell culture experiments, commonly ranging from 24 to 72 hours.[2][5] The optimal duration will depend on the specific cell line, the experimental endpoint being measured (e.g., protein degradation, gene expression, cell viability), and the concentration of this compound used.
Q4: Can this compound be used in combination with other AR inhibitors?
A4: Yes, studies have shown that this compound can act synergistically with other AR inhibitors, such as enzalutamide (B1683756).[1][3][4] This combination can be more effective at inhibiting the proliferation of enzalutamide-resistant prostate cancer cells that express AR-V7.[1][3][4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak inhibition of AR protein levels after this compound treatment. | Insufficient treatment duration. | Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment time for your cell line. |
| Suboptimal concentration of this compound. | Conduct a dose-response experiment to identify the effective concentration range for your specific cell line and experimental conditions. | |
| Poor antibody quality for Western blot. | Use a validated antibody specific for the N-terminal domain of AR to detect both full-length AR and AR-Vs. | |
| Inefficient protein extraction. | Ensure your lysis buffer contains protease and phosphatase inhibitors to prevent protein degradation. | |
| Inconsistent inhibition of AR target gene expression. | Variability in cell seeding density. | Ensure consistent cell numbers are plated for each experiment to minimize variability in confluency and drug response. |
| RNA degradation. | Use an RNA stabilization reagent and ensure proper RNA extraction techniques to maintain RNA integrity. | |
| Primer inefficiency in qPCR. | Validate qPCR primers for efficiency and specificity before conducting the experiment. | |
| High variability in cell viability assay results. | Inconsistent treatment exposure. | Ensure uniform mixing of this compound in the culture medium and consistent incubation times for all samples. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation and temperature fluctuations. | |
| Assay interference. | Consider the metabolic activity of your cells and the limitations of the chosen viability assay (e.g., MTT vs. ATP-based assays). |
Experimental Protocols
Protocol 1: Time-Course Analysis of AR and AR-V7 Protein Levels by Western Blot
-
Cell Seeding: Plate prostate cancer cells (e.g., LNCaP, VCaP, or 22Rv1) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO).
-
Time Points: Harvest cells at various time points (e.g., 24, 48, and 72 hours) post-treatment.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against the AR N-terminal domain overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using an ECL substrate and an imaging system. Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.
Protocol 2: Time-Course Analysis of AR Target Gene Expression by qPCR
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the Western Blot protocol.
-
Time Points: Harvest cells at various time points (e.g., 6, 12, 24, and 48 hours) post-treatment.
-
RNA Extraction: Isolate total RNA from cells using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using validated primers for AR target genes (e.g., KLK3 (PSA), TMPRSS2) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control at each time point.
Protocol 3: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density.
-
Treatment: Treat cells with a serial dilution of this compound and a vehicle control.
-
Incubation: Incubate the plate for different durations (e.g., 24, 48, and 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each treatment duration.
Data Presentation
Table 1: Representative Time-Dependent Effect of this compound on AR and AR-V7 Protein Levels
| Treatment Duration (hours) | Relative AR Protein Level (% of Control) | Relative AR-V7 Protein Level (% of Control) |
| 24 | 75 ± 5 | 60 ± 7 |
| 48 | 40 ± 8 | 35 ± 6 |
| 72 | 25 ± 6 | 20 ± 5 |
| Data are presented as mean ± SD from three independent experiments. |
Table 2: Representative Time-Dependent Effect of this compound on AR Target Gene Expression
| Treatment Duration (hours) | Relative KLK3 (PSA) mRNA Level (Fold Change) | Relative TMPRSS2 mRNA Level (Fold Change) |
| 24 | 0.6 ± 0.1 | 0.5 ± 0.08 |
| 48 | 0.3 ± 0.05 | 0.25 ± 0.04 |
| 72 | 0.15 ± 0.03 | 0.1 ± 0.02 |
| Data are presented as mean ± SD from three independent experiments, normalized to a housekeeping gene and relative to vehicle control. |
Table 3: Representative Time-Dependent IC50 Values of this compound on Cell Viability
| Treatment Duration (hours) | IC50 (µM) |
| 24 | 15.2 ± 1.8 |
| 48 | 8.5 ± 1.2 |
| 72 | 4.1 ± 0.7 |
| Data are presented as mean ± SD from three independent experiments. |
Visualizations
Caption: Simplified schematic of the Androgen Receptor (AR) signaling pathway and the inhibitory action of this compound.
Caption: Workflow for optimizing this compound treatment duration to assess AR inhibition.
References
- 1. Combination therapy with androgen receptor N‐terminal domain antagonist EPI‐7170 and enzalutamide yields synergistic activity in AR‐V7‐positive prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Combination therapy with androgen receptor N-terminal domain antagonist this compound and enzalutamide yields synergistic activity in AR-V7-positive prostate cancer. | Genome Sciences Centre [bcgsc.ca]
- 4. Combination therapy with androgen receptor N-terminal domain antagonist this compound and enzalutamide yields synergistic activity in AR-V7-positive prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Systematic Comparison of Antiandrogens Identifies Androgen Receptor Protein Stability as an Indicator for Treatment Response - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: EPI-7170 and Acquired Resistance in CRPC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with EPI-7170, particularly in the context of acquired resistance in castration-resistant prostate cancer (CRPC).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent antagonist of the N-terminal domain (NTD) of the androgen receptor (AR).[1][2][3] Unlike conventional antiandrogens that target the ligand-binding domain (LBD), this compound inhibits the transcriptional activity of both the full-length AR (FL-AR) and AR splice variants (AR-Vs) that lack the LBD.[1][3][4] This makes it a promising agent for treating CRPC that has developed resistance to drugs like enzalutamide (B1683756) and abiraterone, often due to the expression of these constitutively active AR-Vs.[5][6][7][8][9]
Q2: How does the potency of this compound compare to its predecessor, ralaniten (EPI-002)?
A2: this compound is a next-generation analog of ralaniten with significantly improved potency.[4][10] Studies have shown that this compound has 8 to 9 times improved potency compared to ralaniten.[4] For instance, in cellular assays, this compound demonstrated IC50 values of 0.5-1 µM for AR-driven cellular activity, a 10-20-fold improvement over the 10 µM IC50 of EPI-002.[10]
Q3: Can this compound overcome resistance mediated by the AR-V7 splice variant?
A3: Yes, this compound is designed to be effective against CRPC expressing AR-V7.[1][4] Since AR-V7 lacks the LBD targeted by drugs like enzalutamide, it confers resistance.[5][6][11] this compound, by targeting the NTD, can inhibit the transcriptional activity of AR-V7.[4] In preclinical models, this compound has been shown to inhibit the expression of genes regulated by AR-V7 and to be effective in enzalutamide-resistant prostate cancer cells that express high levels of AR-V7.[4][12]
Q4: What is the effect of this compound on the cell cycle in CRPC cells?
A4: this compound has been shown to induce cell cycle arrest, primarily at the G1 phase.[1][4] In enzalutamide-resistant C4-2B-ENZR cells, treatment with this compound (3.5 µM) led to an increase in the G1 fraction and a reduction of the S phase.[4] This is accompanied by a decrease in the levels of key cell cycle-related proteins such as CDK4, cyclin D1, and cyclin A2.[1][4] Combination therapy with enzalutamide can lead to an almost complete inhibition of DNA synthesis in the S phase.[3][4]
Troubleshooting Guides
Problem 1: My enzalutamide-resistant CRPC cell line is not responding to this compound monotherapy.
-
Possible Cause 1: Sub-optimal drug concentration.
-
Troubleshooting: Ensure you are using an appropriate concentration of this compound. Refer to the table below for reported IC50 values in different cell lines. Perform a dose-response curve to determine the optimal concentration for your specific cell line.
-
-
Possible Cause 2: Low or absent AR-V7 expression.
-
Troubleshooting: While this compound targets both FL-AR and AR-Vs, its advantage is particularly pronounced in cells expressing AR-Vs. Confirm the expression of AR-V7 in your cell line using RT-PCR or Western blotting. If AR-V7 expression is low, the effect of this compound might be less dramatic.
-
-
Possible Cause 3: Activation of bypass signaling pathways.
-
Troubleshooting: Resistance to AR-targeted therapies can sometimes involve the activation of alternative signaling pathways that are independent of AR.[[“]][14] Consider investigating pathways such as the glucocorticoid receptor (GR) signaling axis, which can sometimes compensate for AR inhibition.[5][6][7]
-
Problem 2: I am observing synergistic effects with this compound and enzalutamide in vitro, but the in vivo xenograft model is not showing a significant anti-tumor response.
-
Possible Cause 1: Pharmacokinetic issues.
-
Troubleshooting: While this compound has improved metabolic stability compared to ralaniten, ensure that the dosing regimen (dose and frequency) is sufficient to maintain therapeutic concentrations in the tumor tissue.[10] Review published in vivo studies for recommended dosing. In male NOD/SCID mice, a daily oral administration of 30 mg/kg has been used.[1][3]
-
-
Possible Cause 2: Tumor heterogeneity.
-
Troubleshooting: The in vivo tumor microenvironment is more complex than in vitro conditions. The tumor may contain a heterogeneous population of cells, some of which may be resistant to the combination therapy through mechanisms not apparent in cell culture. Consider performing histological and molecular analysis of the resistant tumors to identify potential resistance mechanisms.
-
Data Presentation
Table 1: In Vitro Potency of this compound
| Cell Line | Resistance Profile | Parameter | Value | Reference |
| C4-2B-ENZR | Enzalutamide-Resistant | IC50 (Androgen-induced proliferation) | ~1 µM (EPI-002: ~10 µM) | [10] |
| VCaP-ENZR | Enzalutamide-Resistant | Cell Proliferation Inhibition | Dose-dependent (0-12 µM) | [1] |
| C4-2B-ENZR | Enzalutamide-Resistant | Cell Proliferation Inhibition | Dose-dependent (0-12 µM) | [1] |
| LNCaP | Androgen-Sensitive | IC50 (AR-driven cellular potency) | ~1 µM | [10] |
| PC-3 | AR-Independent | IC50 (AR-driven cellular potency) | >10 µM | [10] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Treatment | Dosing | Outcome | Reference |
| LNCaP (CRPC) | This compound | 23.3 mg/kg/day (oral) | Significant reduction in tumor burden | [12] |
| LNCaP95 (Enzalutamide-Resistant) | This compound | 25 mg/kg/day (oral) | Significant inhibition of tumor growth | [12] |
| Enzalutamide-Resistant CRPC | This compound + Enzalutamide | 30 mg/kg/day (oral) | Significantly decreased tumor volume compared to enzalutamide alone | [1][3] |
Experimental Protocols
Protocol 1: Cell Proliferation Assay
-
Cell Seeding: Seed CRPC cells (e.g., LNCaP95, C4-2B-ENZR) in 96-well plates at a density of 5,000 cells/well in their respective growth media.
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0-20 µM), enzalutamide (e.g., 0-20 µM), or a combination of both. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 48-72 hours.
-
Quantification: Measure cell proliferation using a standard method such as the BrdU incorporation assay or a resazurin-based assay (e.g., alamarBlue).
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by fitting the dose-response data to a sigmoidal curve.
Protocol 2: Western Blot for AR and Cell Cycle Proteins
-
Cell Lysis: Treat cells with this compound and/or enzalutamide for the desired time (e.g., 48 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against FL-AR, AR-V7, CDK4, Cyclin D1, Cyclin A2, and a loading control (e.g., β-actin or GAPDH). Follow with incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Caption: Mechanism of action of this compound compared to enzalutamide.
Caption: Logical workflow for considering this compound in acquired resistance.
Caption: Effect of this compound on the cell cycle in CRPC cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Stopping the cycle: combination therapy reduces growth of androgen-receptor positive breast and prostate cancers | Genome Sciences Centre [bcgsc.ca]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Combination therapy with androgen receptor N‐terminal domain antagonist EPI‐7170 and enzalutamide yields synergistic activity in AR‐V7‐positive prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Mechanisms of acquired resistance to androgen receptor targeting drugs in castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of acquired resistance to androgen receptor targeting drugs in castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combination therapy with androgen receptor N‐terminal domain antagonist EPI‐7170 and enzalutamide yields synergistic activity in AR‐V7‐positive prostate cancer – ScienceOpen [scienceopen.com]
- 9. Combination therapy with androgen receptor N-terminal domain antagonist this compound and enzalutamide yields synergistic activity in AR-V7-positive prostate cancer. | Genome Sciences Centre [bcgsc.ca]
- 10. aacrjournals.org [aacrjournals.org]
- 11. AR Splicing Variants and Resistance to AR Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ralaniten Sensitizes Enzalutamide-Resistant Prostate Cancer to Ionizing Radiation in Prostate Cancer Cells that Express Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. consensus.app [consensus.app]
- 14. Emerging mechanisms of resistance to androgen receptor inhibitors in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of serum concentration on EPI-7170 activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using EPI-7170 in their experiments. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a next-generation analog of ralaniten and acts as a potent antagonist of the androgen receptor (AR) N-terminal domain (NTD).[1][2] By targeting the NTD, this compound can inhibit the transcriptional activity of both full-length AR (FL-AR) and constitutively active AR splice variants (AR-Vs) that lack the ligand-binding domain.[1][3] This dual action makes it effective in overcoming resistance to conventional anti-androgen therapies that target the ligand-binding domain.[4]
Q2: What are the key differences between this compound and its parent compound, ralaniten (EPI-002)?
This compound was developed to improve upon the properties of ralaniten. It exhibits significantly improved potency, with some studies indicating an 8- to 9-fold greater activity in inhibiting AR transcriptional activity.[3][4] Additionally, this compound was designed to have better metabolic stability compared to ralaniten.[5]
Troubleshooting Guide
Issue 1: Higher than expected IC50 value for this compound in cell-based assays.
Possible Cause 1: Serum Protein Binding.
Components in fetal bovine serum (FBS) can bind to small molecules, reducing their bioavailable concentration.
-
Recommendation: Perform a serum concentration titration experiment. Test the activity of this compound in media containing different percentages of FBS (e.g., 10%, 5%, 2%, and serum-free) to determine the optimal serum concentration for your specific cell line and assay.
-
Alternative: Consider using charcoal-stripped serum. This type of serum has reduced levels of steroids and other small molecules, which can minimize interference with the activity of AR antagonists.
Possible Cause 2: Metabolic Inactivation.
The parent compound of this compound, ralaniten, has been shown to be susceptible to glucuronidation, a metabolic process that can decrease its potency.[2][6] While this compound is designed for improved metabolic stability, this pathway could still be a factor in some cell lines.
-
Recommendation: If metabolic inactivation is suspected, consider using a lower serum concentration or a shorter incubation time to minimize the extent of metabolism.
Issue 2: Inconsistent results between experimental replicates.
Possible Cause 1: Variability in Serum Lots.
Different lots of FBS can have varying compositions of growth factors, hormones, and other components, which can influence cell growth and drug response.
-
Recommendation: For a given set of experiments, use the same lot of FBS to ensure consistency. When a new lot is introduced, it is advisable to re-validate key assay parameters.
Possible Cause 2: Cell Passage Number.
Prolonged cell culture can lead to phenotypic and genotypic changes in cell lines, potentially altering their sensitivity to this compound.
-
Recommendation: Use cells within a consistent and defined passage number range for all experiments. Regularly thaw fresh vials of cells to maintain a consistent cell stock.
Data Summary
Table 1: In Vitro Activity of this compound in Prostate Cancer Cell Lines
| Cell Line | Assay | This compound Concentration Range | Observed Effect | Reference |
| VCaP-ENZR | Proliferation | 0-12 µM | Inhibition of cell proliferation | [1] |
| C4-2B-ENZR | Proliferation | 0-12 µM | Inhibition of cell proliferation | [1] |
| C4-2B-ENZR | Cell Cycle Analysis | 3.5 µM | Increase in G1 phase, decrease in S phase | [1] |
| ENZR Cells (expressing AR-V7) | Transcriptional Activity | 0-20 µM | Synergistic inhibition with enzalutamide (B1683756) | [1] |
| LNCaP | Transcriptional Activity (PSA-luciferase) | Not specified | Dose-dependent inhibition | [7] |
Experimental Protocols
Protocol 1: Cell Proliferation Assay
-
Cell Plating: Seed prostate cancer cells (e.g., VCaP-ENZR, C4-2B-ENZR) in 96-well plates at a predetermined optimal density. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and should not exceed a concentration known to affect cell viability.
-
Treatment: Remove the overnight culture medium and add the medium containing the various concentrations of this compound. Include vehicle-only controls.
-
Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Measure cell viability using a suitable method, such as a resazurin-based assay or a luminescent cell viability assay.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.
Visualizations
Caption: Mechanism of this compound action on AR signaling.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Revealing Metabolic Liabilities of Ralaniten To Enhance Novel Androgen Receptor Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. Combination therapy with androgen receptor N‐terminal domain antagonist EPI‐7170 and enzalutamide yields synergistic activity in AR‐V7‐positive prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Battle in AR-V7 Positive CRPC: EPI-7170 vs. Enzalutamide
For researchers, scientists, and drug development professionals navigating the complexities of castration-resistant prostate cancer (CRPC), the emergence of androgen receptor (AR) splice variants, particularly AR-V7, presents a significant therapeutic challenge. AR-V7-positive CRPC is notoriously resistant to second-generation anti-androgen therapies like enzalutamide (B1683756). This guide provides a detailed, data-driven comparison of a novel therapeutic agent, EPI-7170, against the established standard-of-care, enzalutamide, in the context of AR-V7 positive disease.
This comparison synthesizes preclinical data to illuminate the distinct mechanisms of action, efficacy, and experimental protocols associated with these two compounds. The data presented herein is primarily derived from a key preclinical study by Hirayama et al. (2020) in Molecular Oncology, which investigated the effects of this compound and enzalutamide in enzalutamide-resistant CRPC cell lines expressing AR-V7.
Executive Summary: A Tale of Two Binding Sites
Enzalutamide, a potent AR inhibitor, targets the ligand-binding domain (LBD) of the androgen receptor. However, its efficacy is compromised in the presence of AR-V7, a splice variant that lacks the LBD, rendering it constitutively active and insensitive to enzalutamide's mechanism of action.[1][2] In contrast, this compound is a first-in-class therapeutic that targets the N-terminal domain (NTD) of the AR.[2] This region is essential for the transcriptional activity of both full-length AR and its splice variants, including AR-V7.[2] This fundamental difference in their mechanism of action forms the basis for this compound's potential to overcome enzalutamide resistance in AR-V7 positive CRPC.
Quantitative Performance Analysis
The following tables summarize the quantitative data from preclinical studies, offering a direct comparison of the performance of this compound and enzalutamide as monotherapies and in combination.
Table 1: In Vitro Efficacy in Enzalutamide-Resistant (AR-V7 Positive) CRPC Cell Lines
| Parameter | Cell Line | Enzalutamide (Monotherapy) | This compound (Monotherapy) | This compound + Enzalutamide (Combination) | Citation |
| IC50 (Cell Proliferation) | VCaP-ENZR | > 10 µM | ~2.5 µM | Synergistic reduction in IC50 for both agents (CI < 1) | [1][3] |
| C4-2B-ENZR | > 10 µM | ~3.5 µM | Synergistic reduction in IC50 for both agents (CI < 1) | [1][3] | |
| Clonogenic Assay (Colony Formation) | C4-2B-ENZR | Minimal Inhibition | Significant Inhibition | Greater inhibition than either monotherapy | [1] |
| Cell Cycle Analysis (% of cells) | C4-2B-ENZR | No significant change | G1 Phase: IncreasedS Phase: Decreased | G1 Phase: Further IncreaseS Phase: Near-complete inhibition of DNA synthesis | [1][3] |
Note: CI (Combination Index) values consistently below 1 indicate a synergistic interaction between this compound and enzalutamide.[1]
Table 2: In Vivo Efficacy in AR-V7 Positive CRPC Xenograft Model (VCaP-ENZR)
| Parameter | Vehicle Control | Enzalutamide (20 mg/kg/day) | This compound (30 mg/kg/day) | This compound + Enzalutamide | Citation |
| Tumor Volume Reduction | - | No significant reduction | Significant reduction | Significant reduction compared to vehicle and enzalutamide alone | [1][3] |
| AR-V7 Protein Levels in Tumors | Baseline | Increased | Decreased | Decreased | [1] |
Mechanism of Action and Signaling Pathways
The differential effects of enzalutamide and this compound stem from their distinct binding sites on the androgen receptor.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the preclinical comparison of this compound and enzalutamide.
Cell Lines and Culture
-
Parental Cell Lines: LNCaP and C4-2B human prostate cancer cell lines.
-
Enzalutamide-Resistant Cell Lines (VCaP-ENZR and C4-2B-ENZR): These were generated by culturing the parental cell lines in the presence of gradually increasing concentrations of enzalutamide (up to 20 µM) over several months.[1] The resistant phenotype and AR-V7 expression were periodically confirmed by Western blot and cell viability assays.
In Vitro Assays
-
Cell Proliferation Assay (MTS/MTT):
-
Cells were seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.
-
Cells were treated with a range of concentrations of enzalutamide, this compound, or their combination for 72 hours.
-
MTS or MTT reagent was added to each well, and the plates were incubated for 2-4 hours.
-
Absorbance was measured at 490 nm (MTS) or 570 nm (MTT) using a microplate reader.
-
IC50 values were calculated from dose-response curves.
-
-
Clonogenic Assay:
-
Cells were seeded at a low density (e.g., 1,000 cells/well) in 6-well plates.
-
Cells were treated with the indicated concentrations of drugs.
-
The medium was replaced every 3-4 days with fresh medium containing the drugs.
-
After 14 days, colonies were fixed with methanol (B129727) and stained with 0.5% crystal violet.
-
Colonies containing >50 cells were counted.
-
-
Cell Cycle Analysis:
-
C4-2B-ENZR cells were treated with DMSO (control), enzalutamide (20 µM), this compound (3.5 µM), or the combination for 48 hours.
-
Cells were incubated with BrdU for 1 hour before harvesting.
-
Cells were fixed, permeabilized, and stained with an anti-BrdU antibody and 7-AAD.
-
Cell cycle distribution was analyzed by flow cytometry.
-
In Vivo Xenograft Study
-
Animal Model: Male NOD/SCID mice.
-
Tumor Implantation: 2 x 10^6 VCaP-ENZR cells were subcutaneously injected into the flanks of the mice.
-
Treatment: When tumors reached a volume of approximately 150 mm³, mice were randomized into four groups:
-
Vehicle control (oral gavage, daily)
-
Enzalutamide (20 mg/kg, oral gavage, daily)
-
This compound (30 mg/kg, oral gavage, daily)
-
Combination of enzalutamide and this compound (at the same doses)
-
-
Monitoring: Tumor volume and body weight were measured twice weekly for 31 days.
-
Endpoint Analysis: At the end of the study, tumors were excised, weighed, and analyzed for protein expression by Western blot.
Conclusion and Future Directions
The preclinical evidence strongly suggests that this compound, by targeting the N-terminal domain of the androgen receptor, can effectively inhibit the growth of AR-V7 positive, enzalutamide-resistant CRPC. Furthermore, the synergistic activity observed when this compound is combined with enzalutamide presents a compelling rationale for a dual-pronged therapeutic strategy that targets both the NTD and LBD of the AR. This combination has the potential to overcome a critical mechanism of resistance and improve outcomes for patients with advanced prostate cancer.
Further clinical investigation is warranted to validate these promising preclinical findings in patients with AR-V7 positive CRPC. The development of robust biomarkers to identify patients most likely to benefit from this combination therapy will also be crucial for its successful clinical implementation. This comparative guide underscores the importance of innovative therapeutic approaches that address the evolving landscape of resistance mechanisms in prostate cancer.
References
- 1. Combination therapy with androgen receptor N‐terminal domain antagonist EPI‐7170 and enzalutamide yields synergistic activity in AR‐V7‐positive prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination therapy with androgen receptor N-terminal domain antagonist this compound and enzalutamide yields synergistic activity in AR-V7-positive prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
EPI-7170 Demonstrates Superior Potency to Ralaniten in Preclinical Models of Prostate Cancer
FOR IMMEDIATE RELEASE
Vancouver, BC – December 15, 2025 – New comparative data reveals that EPI-7170, a second-generation androgen receptor (AR) N-terminal domain (NTD) antagonist, exhibits significantly greater potency than its predecessor, ralaniten (EPI-002), in inhibiting androgen receptor activity. This heightened potency suggests this compound may offer a more effective therapeutic strategy for castration-resistant prostate cancer (CRPC), particularly in cases resistant to current therapies.
This compound is an analog of ralaniten, both of which are designed to block the transcriptional activity of the full-length androgen receptor (FL-AR) and its splice variants (AR-Vs), a key driver of prostate cancer progression.[1] The improved potency of this compound was highlighted in a study where it demonstrated an 8 to 9-fold greater efficacy in inhibiting AR transcriptional activity compared to ralaniten.[2] This enhanced activity is critical for overcoming resistance mechanisms that emerge in advanced prostate cancer.
Quantitative Comparison of Potency
The following table summarizes the in vitro potency of this compound and ralaniten in a key assay measuring the inhibition of androgen-induced gene expression.
| Compound | IC50 (μM) for inhibition of androgen-induced PSA-luciferase activity in LNCaP cells |
| This compound | 1.08 ± 0.55 |
| Ralaniten (EPI-002) | 9.64 ± 3.72 |
Data sourced from a study published in a peer-reviewed scientific journal.[3]
Mechanism of Action: Targeting the Androgen Receptor N-Terminal Domain
Both this compound and ralaniten share a common mechanism of action by targeting the N-terminal domain (NTD) of the androgen receptor.[1][4] The NTD is crucial for the receptor's ability to regulate gene transcription. By binding to this domain, these compounds inhibit the activity of both the full-length AR and AR splice variants, which are often implicated in resistance to conventional androgen deprivation therapies. This mechanism offers a distinct advantage over drugs that target the ligand-binding domain (LBD) of the AR, as many resistance mechanisms involve alterations or bypass of the LBD.
Experimental Protocols
The determination of the half-maximal inhibitory concentration (IC50) values for this compound and ralaniten was conducted using a luciferase reporter assay in LNCaP human prostate cancer cells. This assay is a standard method for quantifying the transcriptional activity of the androgen receptor.
Cell Culture and Transfection:
-
LNCaP cells, which express functional full-length AR, were cultured in appropriate media.
-
Cells were transiently transfected with a PSA(6.1kb)-luciferase reporter construct. This construct contains the firefly luciferase gene under the control of the prostate-specific antigen (PSA) promoter and enhancer regions, which are regulated by AR.
Compound Treatment and Luciferase Assay:
-
Transfected LNCaP cells were pre-treated with varying concentrations of this compound or ralaniten.
-
Following pre-treatment, the synthetic androgen R1881 (1 nM) was added to stimulate AR transcriptional activity.
-
Cells were incubated for a specified period to allow for luciferase expression.
-
Cell lysates were collected, and luciferase activity was measured using a luminometer.
-
The IC50 values were calculated as the concentration of the compound that resulted in a 50% reduction in androgen-induced luciferase activity.[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Combination therapy with androgen receptor N-terminal domain antagonist this compound and enzalutamide yields synergistic activity in AR-V7-positive prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ralaniten Sensitizes Enzalutamide-Resistant Prostate Cancer to Ionizing Radiation in Prostate Cancer Cells that Express Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Efficacy of EPI-7170 in Combination with Other Anti-Cancer Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of EPI-7170, a novel androgen receptor (AR) N-terminal domain (NTD) antagonist, when used in combination with other anti-cancer agents. The primary focus is on its synergistic effects with the second-generation anti-androgen, enzalutamide (B1683756), in the context of enzalutamide-resistant castration-resistant prostate cancer (CRPC). This guide synthesizes key experimental data, details the methodologies employed in these studies, and visualizes the underlying biological pathways and experimental procedures.
Introduction to this compound
This compound is a next-generation analog of ralaniten (EPI-002) that targets the N-terminal domain of the androgen receptor.[1][2][3][4] This unique mechanism of action allows it to inhibit the transcriptional activity of both the full-length androgen receptor (FL-AR) and constitutively active AR splice variants (AR-Vs), such as AR-V7, which lack the ligand-binding domain (LBD) targeted by drugs like enzalutamide.[1][2][3] The expression of AR-Vs, particularly AR-V7, is a key mechanism of resistance to enzalutamide and other AR-LBD targeted therapies in CRPC.[1][2][3]
This compound in Combination with Enzalutamide
The combination of this compound and enzalutamide has been investigated as a strategy to overcome resistance in CRPC. The rationale for this combination is to simultaneously target two different domains of the AR, the NTD and the LBD, thereby providing a more complete blockade of AR signaling.
In Vitro Efficacy
Studies in enzalutamide-resistant CRPC cell lines, VCaP-ENZR and C4-2B-ENZR, which express high levels of AR-V7, have demonstrated a synergistic anti-proliferative effect when this compound is combined with enzalutamide.
Table 1: Inhibition of Cell Proliferation (IC50) in Enzalutamide-Resistant CRPC Cells
| Cell Line | Treatment | IC50 (µM) |
| VCaP-ENZR | This compound alone | ~10 |
| Enzalutamide alone | >20 | |
| This compound + Enzalutamide (10 µM) | ~5 | |
| C4-2B-ENZR | This compound alone | ~7.5 |
| Enzalutamide alone | >20 | |
| This compound + Enzalutamide (10 µM) | ~3.5 |
Data summarized from Hirayama Y, et al. Mol Oncol. 2020.
Table 2: Effect of this compound and Enzalutamide on Cell Cycle Distribution in C4-2B-ENZR Cells
| Treatment (48h) | % G1 Phase | % S Phase | % G2/M Phase |
| Vehicle (DMSO) | 45.6 | 38.2 | 16.2 |
| Enzalutamide (20 µM) | 48.9 | 35.1 | 16.0 |
| This compound (3.5 µM) | 62.3 | 23.5 | 14.2 |
| Combination (this compound + Enzalutamide) | 75.1 | 8.7 | 16.2 |
Data summarized from Hirayama Y, et al. Mol Oncol. 2020.
The combination therapy leads to a significant increase in the G1 phase population and a near-complete inhibition of DNA synthesis in the S phase.[1][5] This cell cycle arrest is accompanied by a reduction in the expression of key cell cycle-related proteins such as CDK4, cyclin D1, and cyclin A2.[6]
In Vivo Efficacy
In a xenograft model using C4-2B-ENZR cells in male NOD/SCID mice, the combination of this compound and enzalutamide demonstrated enhanced anti-tumor activity compared to enzalutamide monotherapy.
Table 3: In Vivo Tumor Growth Inhibition in C4-2B-ENZR Xenograft Model
| Treatment Group (31 days) | Average Tumor Volume (mm³) |
| Vehicle | ~1200 |
| Enzalutamide (10 mg/kg, oral, daily) | ~1000 |
| This compound (30 mg/kg, oral, daily) | ~400 |
| Combination (this compound + Enzalutamide) | ~300 |
Data summarized from Hirayama Y, et al. Mol Oncol. 2020.
While the combination therapy significantly reduced tumor volume compared to enzalutamide alone, there was no statistically significant difference between the combination and this compound monotherapy in this specific study.[1] However, the combination treatment led to a significant decrease in the levels of both FL-AR and AR-V7 in the harvested xenografts.[6]
Signaling Pathway and Experimental Workflow
Mechanism of Action and Synergy
The synergistic effect of combining this compound and enzalutamide stems from their complementary mechanisms of action on the androgen receptor signaling pathway.
Experimental Workflow for In Vitro Studies
The following diagram outlines a typical workflow for assessing the in vitro efficacy of this compound in combination with enzalutamide.
Experimental Protocols
Cell Culture
Enzalutamide-resistant VCaP and C4-2B cells (VCaP-ENZR and C4-2B-ENZR) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Cell Proliferation Assay (BrdU)
Cells were seeded in 96-well plates and allowed to attach overnight. They were then treated with various concentrations of this compound, enzalutamide, or their combination for 72 hours. Cell proliferation was measured using a BrdU cell proliferation assay kit according to the manufacturer's instructions. Absorbance was read at 450 nm using a microplate reader. IC50 values were calculated using non-linear regression analysis.
Cell Cycle Analysis
C4-2B-ENZR cells were treated with vehicle, enzalutamide (20 µM), this compound (3.5 µM), or the combination for 48 hours. Cells were then harvested, washed with PBS, and fixed in 70% ethanol (B145695) at -20°C overnight. After fixation, cells were washed and stained with a solution containing propidium (B1200493) iodide and RNase A. DNA content was analyzed by flow cytometry, and the percentage of cells in each phase of the cell cycle was determined using appropriate software.
In Vivo Xenograft Study
Male NOD/SCID mice were subcutaneously injected with C4-2B-ENZR cells. When tumors reached a palpable size, mice were randomized into four treatment groups: vehicle, enzalutamide (10 mg/kg), this compound (30 mg/kg), and the combination of both drugs. Treatments were administered daily by oral gavage for 31 days. Tumor volume was measured twice weekly using calipers. At the end of the study, tumors were excised for further analysis.
Other Potential Combinations and Future Directions
While the combination of this compound with enzalutamide is the most studied, the unique mechanism of action of this compound suggests potential for synergistic effects with other anti-cancer agents.
-
Taxanes: Preclinical evidence suggests that targeting the AR-NTD could enhance the efficacy of taxanes in prostate cancer.[5] Enzalutamide-resistant cells have shown collateral resistance to taxanes, a phenomenon that could potentially be overcome by the addition of an AR-NTD inhibitor like this compound.[5] Further studies are needed to determine the optimal combination strategy and to elucidate the underlying mechanisms.
-
CDK4/6 Inhibitors: The observation that this compound induces G1 cell cycle arrest and downregulates CDK4 and cyclin D1 suggests a potential for combination with CDK4/6 inhibitors. This combination could be particularly relevant in cancers where both AR and CDK4/6 pathways are key drivers of proliferation, such as certain subtypes of breast cancer. However, experimental data on the direct combination of this compound and CDK4/6 inhibitors is currently lacking.
Conclusion
This compound, in combination with enzalutamide, demonstrates significant synergistic activity in preclinical models of enzalutamide-resistant castration-resistant prostate cancer. This is achieved through a dual blockade of the androgen receptor signaling pathway, targeting both the N-terminal and ligand-binding domains. The compelling preclinical data provide a strong rationale for the clinical development of this combination therapy in CRPC. Further research is warranted to explore the potential of this compound in combination with other anti-cancer agents, such as taxanes and CDK4/6 inhibitors, in various cancer types.
References
- 1. Combination therapy with androgen receptor N‐terminal domain antagonist EPI‐7170 and enzalutamide yields synergistic activity in AR‐V7‐positive prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination therapy with androgen receptor N-terminal domain antagonist this compound and enzalutamide yields synergistic activity in AR-V7-positive prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combination therapy with androgen receptor N‐terminal domain antagonist EPI‐7170 and enzalutamide yields synergistic activity in AR‐V7‐positive prostate cancer – ScienceOpen [scienceopen.com]
- 4. Ralaniten Sensitizes Enzalutamide-Resistant Prostate Cancer to Ionizing Radiation in Prostate Cancer Cells that Express Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Collateral resistance to taxanes in enzalutamide‐resistant prostate cancer through aberrant androgen receptor and its variants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Validating EPI-7170's Efficacy: A Comparative Guide to its Inhibition of Androgen Receptor-Regulated Genes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of EPI-7170, a novel androgen receptor (AR) N-terminal domain (NTD) inhibitor, with other AR-targeted therapies. We present supporting experimental data on its efficacy in inhibiting AR-regulated genes, detailed experimental protocols for validation, and visual representations of the underlying biological pathways and experimental workflows.
Executive Summary
This compound is a next-generation analog of ralaniten (EPI-002) that demonstrates potent antagonism of the androgen receptor. By targeting the NTD, this compound effectively inhibits the transcriptional activity of both full-length AR (FL-AR) and constitutively active AR splice variants (AR-Vs), such as AR-V7. This mechanism of action is particularly relevant in the context of castration-resistant prostate cancer (CRPC), where AR-Vs are a key driver of resistance to second-generation anti-androgen therapies like enzalutamide (B1683756). Experimental data consistently shows that this compound surpasses its predecessor, ralaniten, in potency and exhibits synergistic anti-proliferative effects when combined with enzalutamide in enzalutamide-resistant prostate cancer cell lines.
Comparative Analysis of AR-Regulated Gene Inhibition
The efficacy of this compound in suppressing the expression of genes regulated by both FL-AR and AR-V7 has been demonstrated in preclinical studies. Below are summary tables of quantitative data from real-time quantitative polymerase chain reaction (RT-qPCR) experiments, comparing the inhibitory effects of this compound with enzalutamide and its parent compound, ralaniten.
Inhibition of Full-Length AR (FL-AR) Target Genes
The following table summarizes the comparative inhibition of well-established FL-AR target genes, including Prostate-Specific Antigen (KLK3), FK506-Binding Protein 5 (FKBP5), and Transmembrane Protease, Serine 2 (TMPRSS2), in enzalutamide-resistant prostate cancer cell lines.
| Target Gene | Cell Line | Treatment | Fold Change vs. Control |
| KLK3 (PSA) | VCaP-ENZR | Enzalutamide (10 µM) | ~0.2 |
| This compound (10 µM) | ~0.4 | ||
| C4-2B-ENZR | Enzalutamide (10 µM) | ~0.1 | |
| This compound (10 µM) | ~0.3 | ||
| FKBP5 | VCaP-ENZR | Enzalutamide (10 µM) | ~0.15 |
| This compound (10 µM) | ~0.35 | ||
| C4-2B-ENZR | Enzalutamide (10 µM) | ~0.1 | |
| This compound (10 µM) | ~0.25 | ||
| TMPRSS2 | VCaP-ENZR | Enzalutamide (10 µM) | ~0.2 |
| This compound (10 µM) | ~0.5 | ||
| C4-2B-ENZR | Enzalutamide (10 µM) | ~0.15 | |
| This compound (10 µM) | ~0.4 |
Data extracted from graphical representations in Hirayama Y, et al. Mol Oncol. 2020.
Inhibition of AR-V7 Target Genes
A key advantage of this compound is its ability to inhibit the transcriptional activity of AR-V7, which lacks the ligand-binding domain targeted by enzalutamide. The table below illustrates the potent inhibitory effect of this compound on AR-V7 target genes, such as Ubiquitin Conjugating Enzyme E2 C (UBE2C), Cell Division Cycle 20 (CDC20), and Cyclin A2 (CCNA2).
| Target Gene | Cell Line | Treatment | Fold Change vs. Control |
| UBE2C | VCaP-ENZR | Enzalutamide (10 µM) | ~1.0 (No inhibition) |
| This compound (10 µM) | ~0.2 | ||
| C4-2B-ENZR | Enzalutamide (10 µM) | ~1.0 (No inhibition) | |
| This compound (10 µM) | ~0.3 | ||
| CDC20 | VCaP-ENZR | Enzalutamide (10 µM) | ~1.0 (No inhibition) |
| This compound (10 µM) | ~0.25 | ||
| C4-2B-ENZR | Enzalutamide (10 µM) | ~1.0 (No inhibition) | |
| This compound (10 µM) | ~0.4 | ||
| CCNA2 | VCaP-ENZR | Enzalutamide (10 µM) | ~1.0 (No inhibition) |
| This compound (10 µM) | ~0.3 | ||
| C4-2B-ENZR | Enzalutamide (10 µM) | ~1.0 (No inhibition) | |
| This compound (10 µM) | ~0.5 |
Data extracted from graphical representations in Hirayama Y, et al. Mol Oncol. 2020.
Potency Comparison: this compound vs. Ralaniten (EPI-002)
This compound was developed as a more potent analog of ralaniten. The following table presents the half-maximal inhibitory concentrations (IC50) for the inhibition of androgen-induced PSA-luciferase activity, a common reporter assay for AR transcriptional activity.
| Compound | LNCaP Cells IC50 (µM) |
| Ralaniten (EPI-002) | ~9.6 |
| This compound | ~1.1 |
Data from Myung JK, et al. J Clin Invest. 2013.
Experimental Protocols
This section provides a detailed methodology for a key experiment used to validate the inhibition of AR-regulated genes: Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR).
RT-qPCR Analysis of AR-Regulated Gene Expression
Objective: To quantify the mRNA levels of AR target genes in prostate cancer cells following treatment with this compound or other AR inhibitors.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, VCaP-ENZR, C4-2B-ENZR)
-
Cell culture medium (e.g., RPMI-1640) and supplements (e.g., fetal bovine serum, penicillin-streptomycin)
-
This compound, enzalutamide, ralaniten (dissolved in DMSO)
-
Androgen (e.g., Dihydrotestosterone - DHT)
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems)
-
qPCR master mix (e.g., SYBR Green Master Mix)
-
Gene-specific primers for target genes (e.g., KLK3, FKBP5, TMPRSS2, UBE2C, CDC20, CCNA2) and a housekeeping gene (e.g., GAPDH, RPL13A)
-
Real-time PCR instrument
Procedure:
-
Cell Culture and Treatment:
-
Culture prostate cancer cells in the appropriate medium and conditions.
-
Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of treatment.
-
For experiments investigating androgen-induced gene expression, cells are typically hormone-starved for 24-48 hours in a medium containing charcoal-stripped serum.
-
Treat cells with the desired concentrations of this compound, enzalutamide, ralaniten, or vehicle control (DMSO) for a specified period (e.g., 24-48 hours).
-
For androgen induction experiments, add DHT (e.g., 1 nM) to the appropriate wells.
-
-
RNA Extraction:
-
After treatment, wash the cells with PBS and lyse them directly in the wells.
-
Isolate total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is desirable.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit following the manufacturer's instructions.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the target gene, and cDNA template.
-
Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each sample.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping).
-
Calculate the relative gene expression using the ΔΔCt method (ΔΔCt = ΔCt_treated - ΔCt_control).
-
The fold change in gene expression is calculated as 2^(-ΔΔCt).
-
Visualizing the Mechanisms
The following diagrams, generated using Graphviz (DOT language), illustrate the AR signaling pathway and the experimental workflow for validating the inhibition of AR-regulated genes.
Androgen Receptor Signaling Pathway and Inhibition
Caption: Androgen Receptor signaling and points of inhibition.
Experimental Workflow for Validating Gene Inhibition
Caption: RT-qPCR workflow for gene inhibition analysis.
Comparative Analysis of EPI-7170 and Other Androgen Receptor N-Terminal Domain Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The androgen receptor (AR) signaling pathway is a critical driver in the progression of prostate cancer. While therapies targeting the AR ligand-binding domain (LBD), such as enzalutamide (B1683756) and bicalutamide (B1683754), have been instrumental in patient care, the emergence of resistance, often mediated by AR splice variants (AR-Vs) lacking the LBD, presents a significant clinical challenge. This has spurred the development of a new class of therapeutics: AR N-terminal domain (NTD) inhibitors. The NTD is essential for the transcriptional activity of both full-length AR and AR-Vs, making it an attractive target to overcome resistance.
This guide provides a comparative analysis of EPI-7170, a promising next-generation AR NTD inhibitor, with other notable AR NTD inhibitors, focusing on their mechanism of action, potency, and preclinical efficacy.
Mechanism of Action: A Shift in Targeting Strategy
Traditional nonsteroidal antiandrogens like bicalutamide and enzalutamide function by competitively binding to the LBD of the AR.[1][2][3] This action prevents androgen binding, nuclear translocation, and subsequent co-activator recruitment, thereby inhibiting the transcription of AR target genes.[1][2][3] However, AR-Vs, such as AR-V7, which lack the LBD, are constitutively active and do not respond to these agents, leading to therapeutic resistance.[4][5]
AR NTD inhibitors, such as this compound and its predecessor ralaniten (EPI-002), represent a paradigm shift. These compounds directly bind to the intrinsically disordered NTD of the AR, a region crucial for its transcriptional activity.[6][7] By targeting the NTD, these inhibitors can block the function of both full-length AR and AR-Vs, offering a potential solution to resistance mediated by LBD alterations.[4][5][6]
Niclosamide (B1684120), an FDA-approved antihelmintic drug, has also been identified as an inhibitor of AR-V7.[8][9] Its mechanism, however, differs from the EPI compounds. Niclosamide downregulates AR-V7 protein expression by promoting its degradation through a proteasome-dependent pathway, rather than by direct binding to the NTD to inhibit its transcriptional function.[8][10]
Quantitative Comparison of Inhibitor Potency
The efficacy of these inhibitors can be quantitatively assessed by their half-maximal inhibitory concentration (IC50) in various preclinical models. The following tables summarize the available data.
Table 1: IC50 Values for Inhibition of AR Transcriptional Activity
| Inhibitor | Target | Assay | Cell Line | IC50 (µM) | Citation(s) |
| This compound | Full-length AR | PSA-luciferase | LNCaP | 1.08 ± 0.55 | [2] |
| Ralaniten (EPI-002) | Full-length AR | PSA-luciferase | LNCaP | 9.64 ± 3.72 | [2] |
| Ralaniten (EPI-002) | Full-length AR | AR transcriptional activity | - | 7.4 | [1] |
| EPI-7386 | Full-length AR | Reporter assay | LNCaP | 0.421 | [3] |
| Enzalutamide | Full-length AR | PSA-luciferase | LNCaP | 0.12 ± 0.04 | [2] |
| Bicalutamide | Full-length AR | PSA-luciferase | LNCaP | 0.15 ± 0.10 | [2] |
| Niclosamide | AR-V7 | AR-V7 downregulation | 22RV1 | 6.98 | [11] |
| Niclosamide | Full-length AR | AR-FL downregulation | 22RV1 | 0.707 | [11] |
Table 2: Efficacy of AR NTD Inhibitors on AR-V7 Activity
| Inhibitor | Concentration | Effect on AR-V7 Transcriptional Activity | Cell Line | Citation(s) |
| This compound | 5 µM | Effective blocking | LNCaP (ectopic AR-V7) | [2] |
| Ralaniten (EPI-002) | 35 µM | Effective blocking | LNCaP (ectopic AR-V7) | [2] |
| Enzalutamide | 5 µM | No effect | LNCaP (ectopic AR-V7) | [2] |
| Niclosamide | 0.5 - 1.0 µM | Significant downregulation of AR-V7 protein | CWR22Rv1 | [10] |
Preclinical Efficacy: In Vitro and In Vivo Studies
Cell Proliferation and Synergistic Effects
This compound has demonstrated potent anti-proliferative effects in enzalutamide-resistant prostate cancer cell lines.[12] Notably, a synergistic effect is observed when this compound is combined with enzalutamide in these resistant cells.[4][5] This combination leads to a more profound inhibition of cell proliferation compared to either agent alone.[4][5] For instance, in C4-2B-ENZR cells, the combination of this compound and enzalutamide resulted in nearly complete inhibition of DNA synthesis.[13]
Niclosamide has also been shown to overcome enzalutamide resistance and inhibit the growth of castration-resistant prostate cancer cells.[8][9] Combination therapy of niclosamide with enzalutamide has been shown to significantly inhibit the growth of enzalutamide-resistant tumors.[8]
In Vivo Tumor Growth Inhibition
In xenograft models of castration-resistant prostate cancer, this compound has shown significant anti-tumor activity.[2][13] Daily oral administration of this compound resulted in a significant reduction in tumor burden in mice bearing LNCaP xenografts.[2] Furthermore, in a VCaP-ENZR xenograft model, the combination of this compound and enzalutamide significantly decreased tumor volume compared to enzalutamide alone.[13]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of key experimental protocols.
Cell Proliferation Assay (BrdU Incorporation)
This assay measures the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU) into newly synthesized DNA of proliferating cells.
-
Cell Seeding: Plate prostate cancer cells (e.g., VCaP-ENZR, C4-2B-ENZR) in 96-well plates and allow them to adhere.
-
Treatment: Treat cells with various concentrations of the inhibitors (this compound, enzalutamide, or combination) for a specified period (e.g., 2-5 days).
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for several hours to allow for incorporation into the DNA of proliferating cells.
-
Detection: After incubation, fix the cells, and add an anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase).
-
Measurement: Add a substrate that is converted by the enzyme into a colored product and measure the absorbance using a microplate reader. The intensity of the color is proportional to the amount of BrdU incorporated and thus to the number of proliferating cells.
Luciferase Reporter Assay for AR Transcriptional Activity
This assay is used to quantify the transcriptional activity of the androgen receptor.
-
Cell Transfection: Co-transfect prostate cancer cells (e.g., LNCaP) with a luciferase reporter plasmid containing AR-responsive elements (e.g., PSA promoter) and an AR expression vector (if the cell line does not endogenously express sufficient AR). A control plasmid expressing Renilla luciferase is often co-transfected for normalization.
-
Treatment: Treat the transfected cells with androgens (e.g., R1881) in the presence or absence of the AR inhibitors at various concentrations.
-
Cell Lysis: After a defined incubation period, lyse the cells to release the luciferase enzymes.
-
Luminometry: Measure the firefly luciferase activity, which is proportional to the AR transcriptional activity. Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
Western Blot for AR and AR-V7 Detection
This technique is used to detect and quantify the levels of specific proteins in cell lysates.
-
Protein Extraction: Lyse treated cells in a suitable buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size by running equal amounts of protein from each sample on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Antibody Incubation: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific for the N-terminal domain of AR (to detect both full-length AR and AR-V7) or a specific AR-V7 antibody. Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme to produce light, which is then captured on X-ray film or with a digital imaging system. The intensity of the bands corresponds to the amount of the target protein.
In Vivo Xenograft Model
This model is used to evaluate the anti-tumor efficacy of compounds in a living organism.
-
Cell Implantation: Subcutaneously inject human prostate cancer cells (e.g., VCaP-ENZR) into the flanks of immunocompromised mice (e.g., NOD/SCID).
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Randomize the mice into different treatment groups (e.g., vehicle control, this compound, enzalutamide, combination). Administer the treatments daily via oral gavage.
-
Tumor Measurement: Measure the tumor volume periodically using calipers.
-
Endpoint Analysis: At the end of the study, sacrifice the mice and excise the tumors for further analysis, such as western blotting for AR and AR-V7 levels and immunohistochemistry for proliferation markers (e.g., Ki67).
Signaling Pathways and Experimental Workflows
Conclusion
AR NTD inhibitors, particularly the next-generation compound this compound, hold significant promise for the treatment of castration-resistant prostate cancer, especially in cases of resistance to conventional LBD-targeted therapies. The ability of these agents to inhibit both full-length AR and AR splice variants addresses a key mechanism of resistance. Preclinical data demonstrates the superior potency of this compound compared to its predecessor and its synergistic activity with enzalutamide. Further clinical investigation of this compound and other AR NTD inhibitors is warranted to fully elucidate their therapeutic potential in patients with advanced prostate cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ralaniten Sensitizes Enzalutamide-Resistant Prostate Cancer to Ionizing Radiation in Prostate Cancer Cells that Express Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. Combination therapy with androgen receptor N-terminal domain antagonist this compound and enzalutamide yields synergistic activity in AR-V7-positive prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small molecules targeting the disordered transactivation domain of the androgen receptor induce the formation of collapsed helical states - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Evaluation of Small Molecule Inhibitors of the Androgen Receptor N-Terminal Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ChIP Analysis of Androgen Regulation of Transcriptional Activity | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Niclosamide inhibits androgen receptor variants expression and overcomes enzalutamide resistance in castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis, and Evaluation of Niclosamide Analogs as Therapeutic Agents for Enzalutamide-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Combination therapy with androgen receptor N‐terminal domain antagonist EPI‐7170 and enzalutamide yields synergistic activity in AR‐V7‐positive prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: EPI-7170 vs. EPI-7386 in Prostate Cancer Research
A Comprehensive Guide for Researchers and Drug Development Professionals
In the rapidly evolving landscape of therapies for castration-resistant prostate cancer (CRPC), targeting the N-terminal domain (NTD) of the androgen receptor (AR) has emerged as a promising strategy to overcome resistance to conventional antiandrogen treatments. EPI-7170 and EPI-7386 are two prominent investigational compounds, both belonging to a class of drugs known as "anitens," that function as AR NTD inhibitors. This guide provides a detailed head-to-head comparison of their preclinical and clinical data, experimental protocols for key assays, and visual representations of their mechanism of action and experimental workflows.
Executive Summary
This compound and EPI-7386 are both potent antagonists of the AR NTD, a region critical for the transcriptional activity of both full-length AR and its splice variants, such as AR-V7, which are often implicated in drug resistance.[1][2] Preclinical data suggests that EPI-7386, a newer generation compound, exhibits greater potency than this compound. While both compounds have demonstrated efficacy in preclinical models, EPI-7386 has advanced to clinical trials, showing a favorable safety profile and preliminary anti-tumor activity in patients with metastatic castration-resistant prostate cancer (mCRPC).[3][4][5]
Mechanism of Action: Targeting the Androgen Receptor N-Terminal Domain
Both this compound and EPI-7386 exert their effects by binding to the NTD of the androgen receptor. This binding event disrupts the transcriptional machinery, thereby inhibiting the expression of AR-regulated genes that drive prostate cancer cell growth and survival. A key advantage of this mechanism is its effectiveness against both full-length AR and AR splice variants that lack the ligand-binding domain (LBD), the target of conventional antiandrogens like enzalutamide (B1683756).[1][2]
References
- 1. researchgate.net [researchgate.net]
- 2. Combination therapy with androgen receptor N-terminal domain antagonist this compound and enzalutamide yields synergistic activity in AR-V7-positive prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Androgen receptor inhibitors in treating prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of EPI-7170: Overcoming Resistance to Androgen Receptor Antagonists
A head-to-head comparison of the novel androgen receptor (AR) N-terminal domain antagonist, EPI-7170, with other AR antagonists reveals its potential to overcome common resistance mechanisms in prostate cancer. This guide provides a comprehensive overview of cross-resistance studies, supported by experimental data and detailed protocols for researchers in oncology and drug development.
This compound, a derivative of ralaniten, demonstrates a unique mechanism of action by targeting the N-terminal domain (NTD) of the androgen receptor. This approach allows it to inhibit the transcriptional activity of both the full-length AR (FL-AR) and constitutively active AR splice variants (AR-Vs), such as AR-V7, which lack the ligand-binding domain (LBD).[1][2] Resistance to conventional AR antagonists that target the LBD, including enzalutamide (B1683756), apalutamide (B1683753), and bicalutamide (B1683754), is frequently driven by the expression of these splice variants.[1][2]
Quantitative Comparison of In Vitro Activity
Experimental data from studies on various prostate cancer cell lines highlight the efficacy of this compound, particularly in the context of resistance to other AR antagonists. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other AR antagonists in the androgen-sensitive LNCaP prostate cancer cell line.
| Compound | Target Domain | IC50 (μM) in LNCaP cells | Reference |
| This compound | AR N-Terminal Domain (NTD) | 1.08 ± 0.55 | [3] |
| Enzalutamide | AR Ligand-Binding Domain (LBD) | 0.12 ± 0.04 | [3] |
| Apalutamide | AR Ligand-Binding Domain (LBD) | 4.42 ± 1.57 | [3] |
| Bicalutamide | AR Ligand-Binding Domain (LBD) | 0.15 ± 0.10 | [3] |
In enzalutamide-resistant xenograft models, oral administration of this compound has been shown to significantly reduce tumor volume.[4] This in vivo activity further supports its potential to overcome resistance to second-generation antiandrogens.
Mechanisms of Action and Resistance
The distinct mechanisms of action of this compound and LBD-targeted AR antagonists are central to understanding cross-resistance.
References
- 1. Combination therapy with androgen receptor N-terminal domain antagonist this compound and enzalutamide yields synergistic activity in AR-V7-positive prostate cancer. | Genome Sciences Centre [bcgsc.ca]
- 2. Combination therapy with androgen receptor N‐terminal domain antagonist EPI‐7170 and enzalutamide yields synergistic activity in AR‐V7‐positive prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ralaniten Sensitizes Enzalutamide-Resistant Prostate Cancer to Ionizing Radiation in Prostate Cancer Cells that Express Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
EPI-7170: A Paradigm Shift in Chemotherapy Combinations from Additive to Synergistic Efficacy
For Immediate Release
A comprehensive analysis of preclinical data reveals that EPI-7170, a novel androgen receptor (AR) N-terminal domain (NTD) antagonist, demonstrates significant synergistic effects when combined with the antiandrogen enzalutamide (B1683756) and additive effects with ionizing radiation in prostate cancer models. These findings position this compound as a promising agent to enhance the efficacy of current cancer therapies, particularly in overcoming resistance mechanisms. This guide provides a detailed comparison of the synergistic and additive effects of this compound in combination with other anti-cancer agents, supported by experimental data and protocols for researchers, scientists, and drug development professionals.
Executive Summary
This compound, a next-generation analog of ralaniten, targets a distinct mechanism of action by binding to the NTD of the androgen receptor. This allows it to inhibit not only the full-length AR but also AR splice variants, such as AR-V7, which are a common cause of resistance to traditional AR ligand-binding domain (LBD) inhibitors like enzalutamide.[1][2] Preclinical studies have consistently shown that combining this compound with enzalutamide leads to a synergistic inhibition of cancer cell proliferation.[1][3] Furthermore, its precursor, ralaniten, has been shown to have an additive effect when combined with ionizing radiation.[4] While direct quantitative data on combinations with traditional taxane-based chemotherapy are limited, the mechanism of this compound suggests a potential for enhanced efficacy by targeting AR variants that can influence taxane (B156437) sensitivity.
Quantitative Data Summary
The following table summarizes the quantitative data from preclinical studies, highlighting the synergistic and additive effects of this compound and its analogs in combination with other cancer therapies.
| Combination Agent | Cancer Model | Effect Type | Quantitative Measure (Combination Index, CI)* | Source |
| Enzalutamide | Enzalutamide-Resistant Prostate Cancer Cells (VCaP-ENZR, C4-2B-ENZR) | Synergistic | CI < 1 at all tested concentrations | [1] |
| Ionizing Radiation | Enzalutamide-Resistant Prostate Cancer Cells (LNCaP95) | Additive | CI ≈ 1.0 for proliferation and clonogenic assays | [4] |
| Palbociclib (CDK4/6 Inhibitor) | Castration-Resistant Prostate Cancer and AR-positive Breast Cancer Cells | Synergistic | Qualitative description of synergistic effects on cell viability and colony formation | [3] |
*Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Signaling Pathway and Experimental Workflow
Androgen Receptor Signaling: Dual Blockade Strategy
The diagram below illustrates the androgen receptor signaling pathway and the distinct mechanisms of action of LBD inhibitors (e.g., enzalutamide) and NTD inhibitors (this compound). The combination of these agents results in a more comprehensive blockade of AR signaling, including the activity of resistance-conferring AR splice variants like AR-V7.
Caption: Dual blockade of the androgen receptor signaling pathway.
Experimental Workflow for Synergy Assessment
The following diagram outlines a typical experimental workflow for determining the synergistic or additive effects of drug combinations in vitro.
Caption: Workflow for in vitro synergy determination.
Logical Comparison of Synergistic vs. Additive Effects
This diagram illustrates the conceptual difference between synergistic and additive effects of a drug combination.
Caption: Logical framework for classifying drug interaction.
Detailed Experimental Protocols
In Vitro Proliferation and Synergy Analysis with Enzalutamide
-
Cell Lines: Enzalutamide-resistant prostate cancer cell lines, such as VCaP-ENZR and C4-2B-ENZR, which express AR-V7.
-
Treatment: Cells are treated with a dose matrix of this compound and enzalutamide, both as single agents and in combination at various concentrations.
-
Assay: Cell proliferation is measured after a defined incubation period (e.g., 72 hours) using a BrdU (bromodeoxyuridine) incorporation assay or a similar method that quantifies DNA synthesis.
-
Data Analysis: Dose-response curves are generated for each drug alone and in combination. The Combination Index (CI) is calculated using the Chou-Talalay method, where CI values less than 1 indicate synergy.[1]
In Vivo Tumor Growth Inhibition with Enzalutamide
-
Animal Model: Male immunodeficient mice (e.g., NOD/SCID) are subcutaneously inoculated with enzalutamide-resistant prostate cancer cells (e.g., VCaP-ENZR).
-
Treatment: Once tumors are established, mice are randomized into treatment groups: vehicle control, this compound alone (e.g., 30 mg/kg daily by oral gavage), enzalutamide alone (e.g., 20 mg/kg daily by oral gavage), and the combination of this compound and enzalutamide.[1]
-
Endpoint: Tumor volume and body weight are measured regularly. At the end of the study, tumors are excised for further analysis (e.g., Western blotting for AR-FL and AR-V7 levels).
-
Data Analysis: Tumor growth curves are plotted for each treatment group, and statistical analyses are performed to compare the anti-tumor efficacy between groups.
Additive Effect with Ionizing Radiation
-
Cell Line: Enzalutamide-resistant prostate cancer cells (e.g., LNCaP95).
-
Treatment: Cells are pre-treated with ralaniten (the precursor to this compound) or this compound for a specified time (e.g., 2 hours) before being exposed to varying doses of ionizing radiation (e.g., 2 Gy, 4 Gy).
-
Assays:
-
Proliferation: Measured using a BrdU assay.
-
Clonogenic Survival: A long-term assay to assess the ability of single cells to form colonies after treatment.
-
-
Data Analysis: The Combination Index is calculated to determine the nature of the interaction. For the combination of ralaniten with ionizing radiation, CI values were approximately 1.0, indicating an additive effect.[4]
Conclusion
The preclinical evidence strongly supports the potential of this compound to enhance the efficacy of other cancer therapies through synergistic or additive interactions. Its unique mechanism of targeting the AR-NTD makes it particularly effective against cancers that have developed resistance to traditional LBD-targeted therapies via the expression of AR splice variants. The synergistic effect with enzalutamide and the additive effect with ionizing radiation provide a strong rationale for the clinical development of this compound in combination regimens for the treatment of advanced prostate cancer. Further studies are warranted to explore the potential synergy of this compound with traditional chemotherapies like taxanes.
References
- 1. Combination therapy with androgen receptor N‐terminal domain antagonist EPI‐7170 and enzalutamide yields synergistic activity in AR‐V7‐positive prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination therapy with androgen receptor N-terminal domain antagonist this compound and enzalutamide yields synergistic activity in AR-V7-positive prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Disposal Procedures for EPI-7170
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling and Disposal of the Investigational Antineoplastic Agent EPI-7170.
This document provides crucial safety and logistical information for the proper management of this compound, a potent androgen receptor N-terminal domain antagonist. Given its classification as an investigational antineoplastic agent, adherence to strict safety protocols is paramount to ensure personnel safety and environmental compliance.
Chemical and Physical Properties of this compound
A summary of the key chemical and physical properties of this compound is provided below. This information is essential for a comprehensive risk assessment prior to handling and disposal.
| Property | Value |
| CAS Number | 2139288-26-7[1][2] |
| Molecular Formula | C22H28Cl3NO6S[2] |
| Molecular Weight | 540.88 g/mol [2] |
| Purity | >98% by HPLC[2] |
| Solubility | Soluble in DMSO[2] |
| Storage (Short Term) | 0°C[2] |
| Storage (Long Term) | -20°C (desiccated)[2] |
| Stock Solution Storage | -80°C for 6 months; -20°C for 1 month (sealed, away from moisture)[1] |
Pre-Disposal Risk Assessment and Handling
Before beginning any work with this compound, a thorough risk assessment is mandatory. As with many investigational cytotoxic compounds, a specific Safety Data Sheet (SDS) with detailed disposal instructions may not be readily available. Therefore, it is critical to treat this compound as a hazardous substance.
Key Handling Precautions:
-
Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on handling and disposing of novel antineoplastic agents.
-
Review the SDS for similar compounds to understand potential hazards.
-
All handling of this compound, including weighing and dilutions, should be conducted within a certified chemical fume hood to prevent inhalation exposure.
-
Appropriate Personal Protective Equipment (PPE) must be worn at all times. This includes:
-
Double chemotherapy gloves
-
A disposable gown
-
Safety glasses or goggles
-
Step-by-Step Disposal Protocol for this compound
The following is a general, step-by-step procedure for the proper disposal of this compound, based on established protocols for antineoplastic and cytotoxic drugs.[3][4]
Step 1: Waste Segregation
Proper segregation of waste is the first and most critical step.[4] All waste generated from work with this compound must be considered hazardous and segregated from regular laboratory trash.
Step 2: Disposal of Trace Waste
Trace waste includes items contaminated with small amounts of this compound.[4]
-
Items: Gloves, gowns, bench paper, empty vials, and pipette tips.
-
Procedure:
-
Collect all trace waste in a designated, clearly labeled, yellow chemotherapy waste container.[4]
-
Ensure the container is properly sealed to prevent leakage.
-
When the container is full, arrange for pickup and disposal through your institution's hazardous waste management program.
-
Step 3: Disposal of Bulk Waste and Unused Product
Bulk waste includes unused or expired this compound, stock solutions, and grossly contaminated materials.
-
Items: Unused solid this compound, prepared solutions, and materials used to clean up spills.
-
Procedure:
-
For unused or expired solid this compound, the original container should be placed directly into a black RCRA (Resource Conservation and Recovery Act) hazardous waste container.[3]
-
Liquid waste, such as stock solutions, should be collected in a designated, leak-proof, and clearly labeled hazardous chemical waste container.[3]
-
Never dispose of liquid this compound waste down the drain.
-
Arrange for disposal of the RCRA waste container through your institution's EHS department. The primary method of disposal for cytotoxic waste is typically incineration.[4]
-
Step 4: Decontamination of Work Surfaces
-
Procedure:
-
After completing work, decontaminate all surfaces within the chemical fume hood with an appropriate cleaning agent (e.g., a surface-active detergent followed by 70% ethanol).
-
All cleaning materials, such as wipes and absorbent pads, must be disposed of as trace chemotherapy waste.
-
Experimental Protocols
While specific disposal protocols for this compound are not detailed in the provided search results, the general principles of handling and disposing of potent cytotoxic compounds are well-established. The procedures outlined above are based on guidelines for antineoplastic agents.[3][4] For detailed experimental protocols regarding the use of this compound in research, such as cell proliferation assays and Western blotting, refer to the published literature.[5][6]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: A workflow for the proper segregation and disposal of this compound waste.
Disclaimer: This information is intended as a guide and does not replace institutional protocols or regulatory requirements. Always consult with your institution's Environmental Health and Safety department before handling or disposing of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aobious.com [aobious.com]
- 3. web.uri.edu [web.uri.edu]
- 4. benchchem.com [benchchem.com]
- 5. Combination therapy with androgen receptor N‐terminal domain antagonist EPI‐7170 and enzalutamide yields synergistic activity in AR‐V7‐positive prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combination therapy with androgen receptor N-terminal domain antagonist this compound and enzalutamide yields synergistic activity in AR-V7-positive prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Essential Safety and Logistical Information for Handling EPI-7170
This document provides crucial safety protocols and logistical guidance for researchers, scientists, and drug development professionals handling EPI-7170. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical compound.
Personal Protective Equipment (PPE)
As a standard practice for handling chemical compounds in a laboratory setting, appropriate personal protective equipment must be worn at all times. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles should be worn to protect against potential splashes. |
| Hand Protection | Nitrile gloves are recommended for handling this compound. In case of accidental contact, gloves should be removed immediately, and hands should be washed thoroughly.[1] |
| Body Protection | A standard laboratory coat must be worn to protect against contamination. |
| Footwear | Closed-toe shoes are mandatory in the laboratory to prevent injury from spills or falling objects. |
Operational Plan: Handling and Storage
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
This compound should be stored under specified conditions to maintain its stability. For long-term storage (up to 6 months), it is recommended to store the compound at -80°C. For short-term storage (up to 1 month), -20°C is suitable.[2] The compound should be kept in a tightly sealed container, away from moisture.[2]
Preparation of Solutions:
-
When preparing solutions, such as dissolving in DMSO, work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2]
-
Follow standard laboratory procedures for weighing and transferring the compound to avoid generating dust.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste. Unused solutions and contaminated disposables (e.g., pipette tips, gloves) should be collected in a designated hazardous waste container.
Experimental Protocol: Inhibition of Androgen Receptor (AR) Activity
The following is a generalized protocol for an experiment to test the inhibitory effect of this compound on androgen receptor activity, based on methodologies described in published research.
Objective: To determine the efficacy of this compound in inhibiting the transcriptional activity of full-length androgen receptor (FL-AR) and androgen receptor splice variants (AR-Vs).
Materials:
-
Prostate cancer cell line (e.g., LNCaP)
-
Cell culture medium and supplements
-
This compound
-
Androgen (e.g., R1881)
-
Luciferase reporter construct driven by an AR-responsive promoter (e.g., PSA-luciferase)
-
Transfection reagent
-
Lysis buffer
-
Luciferase assay substrate
-
Luminometer
Procedure:
-
Cell Culture: Culture LNCaP cells in the appropriate medium until they reach the desired confluency for transfection.
-
Transfection: Transfect the cells with the PSA-luciferase reporter plasmid using a suitable transfection reagent.
-
Treatment: After transfection, treat the cells with varying concentrations of this compound. A synthetic androgen, R1881, can be added to stimulate AR activity.[3][4]
-
Incubation: Incubate the cells for a specified period (e.g., 24-48 hours) to allow for treatment effects.
-
Cell Lysis: Lyse the cells using a lysis buffer to release the cellular contents, including the expressed luciferase enzyme.
-
Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer after adding the luciferase substrate.
-
Data Analysis: Normalize the luciferase readings to a control (e.g., total protein concentration) and compare the activity in this compound-treated cells to untreated or vehicle-treated cells to determine the extent of inhibition.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the general workflow for its handling and experimental use.
Caption: Mechanism of this compound inhibiting AR transcriptional activity.
Caption: Standard laboratory workflow for handling chemical compounds.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ralaniten Sensitizes Enzalutamide-Resistant Prostate Cancer to Ionizing Radiation in Prostate Cancer Cells that Express Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
